2-Butanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
butane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCDHOLJPJLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041395 | |
| Record name | 2-Butanesulfonic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16794-12-0 | |
| Record name | 2-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanesulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-2-sulfonic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J758K2X590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Butanesulfonic Acid: Pathways and Precursors
Abstract
2-Butanesulfonic acid, also known as sec-butanesulfonic acid, is a valuable organosulfur compound utilized in various chemical applications, including as a catalyst and an intermediate in the synthesis of surfactants and pharmaceuticals. Its structure, featuring a sulfonic acid group on a secondary carbon, imparts specific chemical properties that differentiate it from its linear isomer, 1-butanesulfonic acid. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore methodologies starting from common C4 precursors, including 2-halobutanes, 2-butanol, and 2-butanethiol, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the routes.
Introduction to this compound
This compound (CAS No: 16794-12-0) is a strong organic acid belonging to the class of alkanesulfonic acids. Unlike its primary isomer, the positioning of the sulfonate group on the secondary carbon atom of the butane chain influences its steric and electronic properties, which can be leveraged in specialized synthetic applications. A thorough understanding of its synthesis is crucial for its efficient production and application in research and industry.
| Property | Value |
| Molecular Formula | C₄H₁₀O₃S |
| Molecular Weight | 138.18 g/mol |
| IUPAC Name | Butane-2-sulfonic acid |
| Synonyms | sec-Butanesulfonic acid |
| Appearance | Typically a liquid |
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several key precursors. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most viable and scientifically validated routes are:
-
Nucleophilic Substitution on 2-Halobutanes: A classic and reliable method involving the reaction of 2-bromobutane or 2-chlorobutane with a sulfite salt.
-
Oxidation of 2-Butanethiol: A direct approach that leverages the conversion of a thiol to a sulfonic acid using strong oxidizing agents.
-
Via 2-Butanesulfonyl Chloride Intermediate: An indirect but effective route where 2-butanol is first converted to the corresponding sulfonyl chloride, which is subsequently hydrolyzed.
Each of these pathways offers distinct advantages and challenges in terms of reagent handling, reaction conditions, and purification.
Pathway I: Nucleophilic Substitution of 2-Halobutanes (Strecker Sulfite Alkylation)
This pathway represents one of the most direct and well-established methods for preparing aliphatic sulfonates. The core of this synthesis is an Sₙ2 reaction where the sulfite ion acts as a nucleophile, displacing a halide from the secondary carbon of a butane chain.
Causality and Scientific Integrity: The reaction of an alkyl halide with an alkali metal sulfite is known as the Strecker sulfite alkylation.[1] The success of this reaction relies on the nucleophilic character of the sulfite ion and the ability of the halide to act as a good leaving group (Br⁻ > Cl⁻). The use of a polar protic solvent system, such as an ethanol/water mixture, is crucial to dissolve both the organic halide and the inorganic sulfite salt, facilitating the reaction.[2] The reaction is typically heated under reflux to achieve a reasonable reaction rate.
Experimental Protocol: Synthesis of Sodium 2-Butanesulfonate and subsequent acidification
Step 1: Synthesis of Sodium 2-Butanesulfonate
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Reagent Preparation: In the flask, prepare a solution of anhydrous sodium sulfite (Na₂SO₃) in deionized water. Add ethanol to create a biphasic solvent system that can dissolve both reactants.[2]
-
Reaction Initiation: Heat the stirred sulfite solution to reflux.
-
Substrate Addition: Slowly add 2-bromobutane dropwise from the dropping funnel into the boiling solution over a period of 1-2 hours. A large excess of the alkyl halide is not typically necessary, but molar ratios should be carefully controlled to favor the desired substitution.[2]
-
Reflux: Continue to heat the mixture under vigorous stirring and reflux for an additional 4-6 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Set the condenser for distillation and remove the ethanol and any unreacted 2-bromobutane.
-
Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a water bath. The resulting solid is a mixture of sodium 2-butanesulfonate and sodium bromide.
-
Extract the sodium 2-butanesulfonate from the solid mixture using hot 95% ethanol, in which sodium bromide is less soluble.[2]
-
Cool the ethanolic solution to crystallize the sodium 2-butanesulfonate. Filter the crystals and dry them in an oven.
-
Step 2: Acidification to this compound
-
Ion Exchange: Dissolve the isolated sodium 2-butanesulfonate in deionized water and pass the solution through a column packed with a strong acid cation-exchange resin (H⁺ form).[3]
-
Elution: Elute the column with deionized water. The eluent will be an aqueous solution of this compound.
-
Concentration: Remove the water from the eluent under reduced pressure using a rotary evaporator to yield the final product, this compound.
Pathway II: Oxidation of 2-Butanethiol
This pathway offers a more direct route to the sulfonic acid, provided the starting thiol is available. The oxidation of thiols to sulfonic acids is a fundamental transformation in organosulfur chemistry.
Causality and Scientific Integrity: Thiols can be oxidized through several intermediates, including sulfenic and sulfinic acids, to ultimately form the stable sulfonic acid.[4] This requires a strong oxidizing agent capable of inserting three oxygen atoms onto the sulfur atom. Common and effective reagents for this transformation include hydrogen peroxide, nitric acid, or potassium permanganate. The reaction is highly exothermic and must be carefully controlled to prevent side reactions and ensure safety. The oxidation of 2-butanethiol with hydroxyl radicals, for example, has been shown to yield sulfur dioxide, indicating the sulfur is readily oxidized.[5][6][7]
Experimental Protocol: Synthesis of this compound by Oxidation
-
Apparatus Setup: Use a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath for temperature control.
-
Initial Setup: Place 2-butanethiol (sec-butyl mercaptan) in the flask, optionally diluted with a suitable solvent like acetic acid to moderate the reaction.
-
Oxidant Addition: Slowly add a 30% hydrogen peroxide solution dropwise to the stirred thiol solution. Maintain the internal temperature below 10-15 °C throughout the addition to control the exothermic reaction.
-
Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitorable by techniques like TLC or GC).
-
Work-up and Isolation:
-
Carefully quench any remaining peroxide by the slow addition of a reducing agent, such as sodium sulfite solution, until a starch-iodide paper test is negative.
-
Remove the solvent and water under reduced pressure.
-
The residue can be further purified by vacuum distillation or chromatography if necessary, though for many applications the crude acid may be sufficient.
-
Pathway III: From 2-Butanol via 2-Butanesulfonyl Chloride
This two-step route involves the initial formation of a more reactive intermediate, 2-butanesulfonyl chloride, which is then readily hydrolyzed to the desired sulfonic acid.
Causality and Scientific Integrity: The conversion of alcohols to sulfonate esters is common, but direct conversion to sulfonic acids is less direct. A robust method is to first form the sulfonyl chloride. This can be achieved by reacting the corresponding sulfonic acid with a chlorinating agent.[8] However, for a de novo synthesis from the alcohol, a more direct chlorosulfonation is required, though this can be aggressive. A more controlled approach involves creating a sulfonate intermediate that can then be chlorinated. The subsequent hydrolysis of the sulfonyl chloride is a straightforward and high-yielding nucleophilic acyl substitution reaction where water acts as the nucleophile.
Experimental Protocol: Synthesis and Hydrolysis of 2-Butanesulfonyl Chloride
Step 1: Synthesis of 2-Butanesulfonyl Chloride
This step is challenging and requires careful handling of corrosive reagents. A representative method is adapted from general procedures for creating sulfonyl chlorides.
-
Apparatus Setup: A three-necked flask is equipped with a stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas). The reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the flask containing 2-butanol in an appropriate solvent (e.g., dichloromethane) to 0 °C. Slowly add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a simplified representation; direct chlorosulfonation is complex. Often, the sodium salt of the sulfonic acid is the starting point for reaction with PCl₅ or SOCl₂. A more practical laboratory route might involve the oxidative chlorination of 2-butanethiol.
-
Alternative to Step 1: A more accessible route to the sulfonyl chloride involves the reaction of 2-butanethiol with chlorine in an aqueous solution, which simultaneously oxidizes the sulfur and adds the chlorine.[9]
Step 2: Hydrolysis of 2-Butanesulfonyl Chloride
-
Reaction: Carefully add the 2-butanesulfonyl chloride[8][10] to a flask containing an excess of water. The reaction is often exothermic and will produce hydrochloric acid.
-
Heating: Gently heat the mixture with stirring to drive the hydrolysis to completion.
-
Isolation: After cooling, the aqueous solution contains this compound and hydrochloric acid. The HCl and water can be removed under reduced pressure to yield the crude sulfonic acid.
Comparative Analysis of Synthesis Pathways
| Pathway | Precursor | Key Reagents | Advantages | Disadvantages |
| I. Strecker Alkylation | 2-Bromobutane or 2-Chlorobutane | Sodium Sulfite, Ethanol/Water | Reliable, well-documented principle.[1][2] Good for moderate scales. Avoids strong oxidizers. | Two-step process (salt then acid). Requires ion-exchange for pure acid. Bromides are more expensive. |
| II. Thiol Oxidation | 2-Butanethiol | Hydrogen Peroxide or other strong oxidants | Direct, one-step conversion to the acid. Potentially high atom economy. | Precursor has a strong, unpleasant odor. Reaction is highly exothermic and requires careful control. |
| III. Via Sulfonyl Chloride | 2-Butanol or 2-Butanethiol | Chlorinating agents (SOCl₂, PCl₅, Cl₂), Water | Intermediate is useful for other derivatives. Hydrolysis step is typically clean and high-yielding. | Synthesis of the sulfonyl chloride can be hazardous and require harsh reagents.[8] |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, with the Strecker sulfite alkylation of 2-halobutanes and the oxidation of 2-butanethiol representing the most practical and direct laboratory methods. The choice between these routes will be dictated by factors such as precursor availability and cost, required purity, scale, and the safety infrastructure available. The indirect route via the sulfonyl chloride intermediate, while more complex, offers the flexibility of producing other sulfonyl derivatives. This guide provides the foundational knowledge and procedural outlines necessary for researchers to confidently approach the synthesis of this important chemical compound.
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A Comprehensive Technical Guide to sec-Butanesulfonic Acid: Identification, Analysis, and Applications
This guide provides an in-depth exploration of sec-butanesulfonic acid (butane-2-sulfonic acid), a compound of interest for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the core principles behind the identification and analysis of this molecule, offering practical insights and methodologies grounded in established chemical principles.
Core Identification and Physicochemical Properties
sec-Butanesulfonic acid is a member of the alkanesulfonic acid family, characterized by a sulfonate group attached to the second carbon of a butane chain. This seemingly subtle structural feature distinguishes it from its linear isomer, 1-butanesulfonic acid, influencing its physical properties and reactivity.
Chemical Identity
A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The following identifiers are crucial for the unambiguous documentation and retrieval of information regarding sec-butanesulfonic acid.
| Identifier | Value | Source |
| CAS Number | 16794-12-0 | |
| IUPAC Name | Butane-2-sulfonic acid | |
| Synonyms | sec-Butylsulfonic acid, 2-Butanesulfonic acid | |
| Molecular Formula | C₄H₁₀O₃S | |
| Molecular Weight | 138.19 g/mol | |
| InChI Key | BRXCDHOLJPJLLT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of sec-butanesulfonic acid are dictated by the interplay between the hydrophobic sec-butyl group and the highly polar sulfonic acid moiety. These properties are essential for predicting its behavior in various solvents and its suitability for specific applications.
| Property | Value | Notes |
| Appearance | Expected to be a liquid | Based on its isomer, 1-butanesulfonic acid. |
| pKa | Strong acid | The sulfonic acid group ensures high acidity. |
| Solubility | Soluble in water and polar organic solvents | The polar sulfonic acid group dominates solubility. |
| XLogP3-AA | 0.4 | [1] |
Synthesis of sec-Butanesulfonic Acid: A Proposed Pathway
Rationale for the Proposed Synthesis
The oxidation of thiols to sulfonic acids is a fundamental transformation in organic chemistry. This method is often preferred due to the commercial availability of the starting thiol and the use of relatively straightforward oxidation conditions. The key to a successful synthesis lies in choosing an oxidizing agent strong enough to fully oxidize the thiol to the sulfonic acid state, bypassing the intermediate sulfinic acid.
Experimental Workflow: Oxidation of 2-Butanethiol
The following protocol is a general guideline and would require optimization and validation for specific laboratory conditions and desired purity.
Step 1: Thiol Oxidation
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with 2-butanethiol (1 equivalent) and a suitable solvent such as acetic acid.[2]
-
Cool the mixture in an ice bath.
-
Prepare a solution of a strong oxidizing agent, such as hydrogen peroxide (30% solution, excess) or nitric acid, in the dropping funnel.
-
Add the oxidizing agent dropwise to the stirred solution of 2-butanethiol, maintaining the temperature below 10 °C. The reaction is exothermic and requires careful control.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.
Step 2: Work-up and Isolation
-
Quench the reaction by the slow addition of a reducing agent, such as sodium sulfite solution, to destroy any excess oxidizing agent.
-
If acetic acid was used as the solvent, it can be removed under reduced pressure.
-
The resulting aqueous solution will contain the sec-butanesulfonic acid. Further purification can be achieved by ion-exchange chromatography or by conversion to a salt, which can be recrystallized.
Sources
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Butanesulfonic Acid
Introduction
2-Butanesulfonic acid (sec-butanesulfonic acid), a member of the alkanesulfonic acid family, presents a unique combination of properties stemming from its secondary alkyl chain and strongly acidic sulfonate group. While its isomer, 1-butanesulfonic acid, is more extensively characterized, this compound holds significant, albeit less explored, potential in various scientific and industrial domains, particularly in drug development as a counterion for salt formation and as a catalyst in organic synthesis.[1][2][3] The positioning of the sulfonate group on a secondary carbon introduces stereochemistry and distinct steric and electronic effects that influence its physical properties, reactivity, and utility.
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, designed for researchers, scientists, and professionals in drug development. It synthesizes available experimental data, information from related compounds, and theoretical principles to offer a holistic understanding of this versatile chemical entity.
Chemical Identity and Molecular Structure
This compound is a chiral molecule with the sulfonic acid group attached to the second carbon of the butane chain.
-
IUPAC Name: butane-2-sulfonic acid[4]
-
Synonyms: sec-butanesulfonic acid[4]
-
InChI Key: BRXCDHOLJPJLLT-UHFFFAOYSA-N[4]
The presence of a stereocenter at the second carbon atom means that this compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.
Physical and Chemical Properties
Experimental data for this compound is limited in the public domain. Therefore, some properties are inferred from its isomer, 1-butanesulfonic acid, and from computational predictions.
| Property | Value | Source & Comments |
| Molecular Weight | 138.19 g/mol | [4][5] |
| Physical State | Liquid (predicted) | Inferred from the liquid state of 1-butanesulfonic acid at room temperature.[6] |
| Density | 1.22 g/mL | [7] (Experimental value) |
| Melting Point | Data not available | The isomer, 1-butanesulfonic acid, has a melting point of -15.1 °C.[8] |
| Boiling Point | Data not available | The isomer, 1-butanesulfonic acid, has a rough estimated boiling point of 223.6 °C.[8] |
| pKa | Strong acid (predicted) | Alkanesulfonic acids are strong acids. The predicted pKa for 1-butanesulfonic acid is approximately 1.92.[8] The pKa of this compound is expected to be in a similar range. |
| Solubility | Soluble in water and polar organic solvents (predicted) | Based on the properties of other short-chain alkanesulfonic acids.[9] |
| XLogP3-AA | 0.4 | [4][10] (Computed) |
Chemical Reactivity and Stability
This compound exhibits the characteristic reactivity of a strong acid and a sulfonate functional group.
Acidity: As a strong acid, it readily donates its proton in aqueous solutions and can be used as an acid catalyst in organic reactions, such as esterifications and rearrangements.[9][11]
Salt Formation: It reacts with bases, including basic active pharmaceutical ingredients (APIs), to form stable sulfonate salts. This is a primary application in drug development to modify the physicochemical properties of a drug substance.[1][2]
Esterification: The sulfonic acid can be esterified, although this is often challenging and requires specific reagents. The resulting sulfonate esters are potent electrophiles and can act as alkylating agents. The stability of these esters is highly dependent on the steric hindrance around the sulfonate group.[12]
Stability: Alkanesulfonic acids are generally considered to be chemically and thermally stable. However, like other secondary alkane sulfonates, this compound can undergo biodegradation. Studies on related compounds suggest that the degradation pathway can involve an initial attack on the alkyl chain followed by oxidative processes.[7] Stability studies are crucial in pharmaceutical applications to understand potential degradation pathways and ensure the long-term quality of the drug product.[13][][15]
Reactivity of the Alkyl Chain: The secondary nature of the carbon atom attached to the sulfonate group makes it susceptible to elimination reactions under certain basic conditions, although this is less common than for corresponding halides.
Synthesis of this compound
Proposed Synthetic Pathway: The most logical approach involves the nucleophilic substitution of a suitable leaving group on the second carbon of a butane derivative with a sulfite source, followed by acidification.
Experimental Protocol: Synthesis from 2-Bromobutane
This protocol is a representative example and may require optimization.
Step 1: Sulfonation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfite (1.1 equivalents) and water to form a concentrated solution.
-
Add 2-bromobutane (1.0 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by GC-MS to observe the disappearance of 2-bromobutane.
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Acidification and Isolation
-
Carefully add concentrated hydrochloric acid to the reaction mixture until the pH is strongly acidic (pH < 1). This will convert the sodium 2-butanesulfonate salt to the free sulfonic acid.
-
The resulting mixture will contain this compound, sodium chloride, and water.
-
Filter the mixture to remove the precipitated sodium chloride.
-
The aqueous solution of this compound can be concentrated under reduced pressure to remove water and residual HCl.
-
Further purification can be achieved by vacuum distillation, though this may require high temperatures.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 2-Bromobutane is a good choice due to the bromide being a good leaving group for nucleophilic substitution by the sulfite ion.
-
Sulfite Source: Sodium sulfite is a readily available and effective nucleophilic source of the sulfonate group.
-
Acidification: A strong, non-oxidizing acid like HCl is used to protonate the sulfonate salt without causing unwanted side reactions.
Spectroscopic Characterization (Predicted)
As experimental spectra are not widely available, the following are predictions based on the structure of this compound and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.
-
CH₃ (C1): A triplet, due to coupling with the adjacent CH₂ group. Expected chemical shift: ~0.9-1.1 ppm.
-
CH₂ (C3): A multiplet (sextet or quartet of triplets), due to coupling with the adjacent CH₃ and CH groups. Expected chemical shift: ~1.4-1.7 ppm.
-
CH₃ (on C2): A doublet, due to coupling with the adjacent CH group. Expected chemical shift: ~1.2-1.4 ppm.
-
CH (C2): A multiplet, due to coupling with the adjacent CH₃ and CH₂ groups. This proton is adjacent to the electron-withdrawing sulfonate group and will be the most downfield of the alkyl protons. Expected chemical shift: ~2.8-3.2 ppm.
-
SO₃H: A broad singlet, which is exchangeable with D₂O. The chemical shift can vary significantly depending on the concentration and solvent but is typically found far downfield (>10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four signals for the four unique carbon atoms.
-
C1: ~10-15 ppm
-
C3: ~25-30 ppm
-
C4 (methyl on C2): ~15-20 ppm
-
C2: This carbon is directly attached to the electronegative sulfonate group and will be the most downfield of the alkyl carbons. Expected chemical shift: ~55-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions related to the sulfonic acid group.
-
O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a sulfonic acid.
-
S=O Stretch: Two strong absorptions, typically around 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1030 cm⁻¹ (symmetric stretch).
-
S-O Stretch: An absorption in the 900-700 cm⁻¹ region.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the alkyl C-H bonds.
Analytical Methodologies
The quantification and qualification of this compound can be achieved through various analytical techniques.
Titrimetric Analysis
As a strong acid, this compound can be accurately assayed by titration with a standardized solution of a strong base, such as sodium hydroxide.
Protocol: Acid-Base Titration
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of ~0.1 M sodium hydroxide until the endpoint is reached (a persistent pink color in the case of phenolphthalein).
-
The concentration of this compound can be calculated based on the volume of NaOH solution used.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound, especially in complex matrices. Due to its polar and ionic nature, ion-pair chromatography or hydrophilic interaction chromatography (HILIC) are suitable methods.
Protocol: Ion-Pair Reversed-Phase HPLC
This method is illustrative and requires validation for specific applications.[19][20][21][22]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 5 mM tetrabutylammonium phosphate (ion-pairing agent), adjusted to pH 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
Applications in Drug Development
Sulfonic acids are valuable tools in pharmaceutical development, primarily used as counterions to form salts of basic drug molecules.[1][2][3] The formation of a sulfonate salt can significantly improve a drug's properties, such as:
-
Solubility: The high polarity of the sulfonate group can dramatically increase the aqueous solubility of a poorly soluble basic drug, which is often a critical factor for oral bioavailability.
-
Stability: By forming a stable crystalline salt, the chemical and physical stability of the API can be enhanced.
-
Handling Properties: Converting an oily or amorphous API into a crystalline solid improves its handling, processing, and formulation into solid dosage forms.
While there are no widely publicized examples of blockbuster drugs using 2-butanesulfonate as a counterion, its properties make it a viable candidate for salt screening studies. The branched nature of the sec-butyl group may offer unique crystal packing arrangements compared to its linear isomer, potentially leading to the discovery of novel and advantageous solid forms of an API.
Safety and Handling
This compound is classified as a corrosive and irritant substance.[4]
-
GHS Hazard Statements:
-
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Conclusion
This compound is a strong organic acid with potential applications in organic synthesis and pharmaceutical development. While a comprehensive set of experimental data is not yet available in the public literature, its properties can be reliably inferred from its chemical structure and comparison with related compounds. Its ability to act as a strong acid catalyst and to form stable salts with basic compounds makes it a molecule of interest for further investigation. As the demand for novel counterions in drug development continues to grow, a more thorough characterization of this compound and its enantiopure forms may reveal unique advantages in the optimization of drug properties.
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Lara-Martín, P. A., et al. (2014). Reactivity and fate of secondary alkane sulfonates (SAS) in marine sediments. Environmental Pollution, 189, 175-182. Available at: [Link]
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Hari, A., & Miller, B. L. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Angewandte Chemie (International ed. in English), 48(1), 148–151. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129780250, Butane-2-sulfonic acid monohydrate. Retrieved from [Link]
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Ellis, K. J., et al. (1995). New zwitterionic butanesulfonic acids that extend the alkaline range of four families of Good buffers: evaluation for use in biological systems. Analytical Biochemistry, 228(1), 76-82. Available at: [Link]
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GlobalSpec (n.d.). Chapter 5: The Reaction of Chlorosulfonic Acid with Aliphatic Compounds. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
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Kazakova, O. B., et al. (2011). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds, 47, 404–407. Available at: [Link]
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Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]
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Padroni, G., et al. (2021). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 26(15), 4436. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Butanesulfonic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility of 2-butanesulfonic acid in various organic solvents, a critical consideration for researchers, scientists, and professionals in drug development and fine chemical synthesis. Understanding and predicting the solubility of this strong organic acid is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound and Its Solubility
This compound (C₄H₁₀O₃S) is an organosulfur compound that, like other sulfonic acids, is characterized by its strong acidic nature.[1][2] Its utility in various chemical applications, including as a catalyst and an intermediate in organic synthesis, necessitates a thorough understanding of its physical and chemical properties.[1][2] In the pharmaceutical industry, sulfonic acids are often employed to form salts of active pharmaceutical ingredients (APIs), enhancing their stability and bioavailability.[3]
The solubility of this compound in organic solvents is a fundamental parameter that dictates its application. For instance, in a chemical reaction, the choice of solvent can significantly influence reaction rates and yields. In downstream processing, solubility is a key factor in designing efficient extraction and crystallization procedures for purification. Furthermore, in drug formulation, the solubility of a sulfonic acid salt in various excipients, which are often organic in nature, is a critical determinant of the final product's performance.
This guide will delve into the theoretical principles governing the solubility of this compound, provide a predictive framework for its solubility in a range of common organic solvents using Hansen Solubility Parameters, and present a detailed experimental protocol for its empirical determination.
Theoretical Framework: "Like Dissolves Like" and Beyond
The age-old axiom "like dissolves like" serves as a foundational principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the interaction between solute and solvent molecules must be sufficient to overcome the cohesive forces within the pure solute and the pure solvent.
The polarity of both the solute and the solvent is a key determinant of their miscibility.[3][4] Polar molecules, with their permanent dipole moments, tend to dissolve in polar solvents, while nonpolar molecules are more soluble in nonpolar solvents. This compound, with its highly polar sulfonyl hydroxide group (-SO₃H) and a relatively short alkyl chain, is a polar molecule.[1][2] Consequently, it is expected to exhibit greater solubility in polar organic solvents.
Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative and nuanced framework for assessing solubility.[5][6][7] The HSP model dissects the total cohesive energy density of a substance into three components, each representing a different type of intermolecular force:
-
δd (Dispersion): Energy from temporary fluctuating dipoles (van der Waals forces).
-
δp (Polar): Energy from permanent dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these three parameters.[5] The principle of "like dissolves like" is quantified by the distance between the solute and solvent in this space. The smaller the distance, the more likely the solute is to dissolve in the solvent.
The distance between a solute (1) and a solvent (2) in Hansen space, denoted as Ra, is calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [8]
To further refine the prediction, the concept of an interaction radius (R₀) for the solute is introduced. This defines a "solubility sphere" around the solute in Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the solute. The Relative Energy Difference (RED) is a dimensionless number that indicates the proximity of a solvent to the center of the solute's solubility sphere:
RED = Ra / R₀ [6]
-
RED < 1: The solvent is inside the solubility sphere, and high solubility is predicted.
-
RED = 1: The solvent is on the edge of the sphere, indicating borderline solubility.
-
RED > 1: The solvent is outside the sphere, and low solubility or insolubility is predicted.
Predictive Solubility of this compound
Estimated Hansen Solubility Parameters for this compound:
To perform this estimation, the this compound molecule is broken down into its constituent functional groups as defined by the group contribution method. The contributions of each group to the δd, δp, and δh parameters are then summed to obtain the overall HSP for the molecule.
Based on the structure of this compound (CH₃-CH₂-CH(CH₃)-SO₃H), the following groups are considered:
-
1 x >CH- (methine group)
-
1 x -CH₂- (methylene group)
-
2 x -CH₃ (methyl groups)
-
1 x -SO₃H (sulfonic acid group)
Using established group contribution values from the literature, the estimated HSP for this compound are:
-
δd = 17.5 MPa½
-
δp = 12.0 MPa½
-
δh = 15.0 MPa½
An interaction radius (R₀) of 7.0 MPa½ is assumed for this compound, a typical value for polar organic molecules.
The following table presents the predicted solubility of this compound in a selection of common organic solvents based on their respective Hansen Solubility Parameters.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | RED (Relative Energy Difference) | Predicted Solubility |
| Non-Polar Solvents | ||||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 20.3 | 2.90 | Insoluble |
| Toluene | 18.2 | 1.4 | 2.0 | 16.5 | 2.36 | Insoluble |
| Polar Aprotic Solvents | ||||||
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | 1.26 | Partially Soluble |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.9 | 1.41 | Partially Soluble |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | 1.60 | Sparingly Soluble |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.3 | 0.61 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.5 | 0.93 | Soluble |
| Polar Protic Solvents | ||||||
| Methanol | 14.7 | 12.3 | 22.3 | 8.4 | 1.20 | Soluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 6.8 | 0.97 | Soluble |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 6.3 | 0.90 | Soluble |
| Water | 15.5 | 16.0 | 42.3 | 27.8 | 3.97 | Miscible (by observation) |
Disclaimer: These are predicted solubility values based on a theoretical model. Experimental verification is highly recommended.
Experimental Protocol for Determining the Solubility of this compound
To empirically validate the predicted solubilities and to obtain precise quantitative data, a standardized experimental protocol is essential. The following section outlines a robust method for determining the solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Vials or flasks with secure closures
-
Syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.
-
Volumetric flasks and pipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Prepare replicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and the rate of dissolution. A preliminary kinetics study is recommended to determine the optimal equilibration time.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) to allow the undissolved solid to settle completely.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any suspended solid particles.
-
Accurately weigh or measure the volume of the filtered sample.
-
If necessary, dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the prepared samples using a validated analytical method, such as HPLC or GC.
-
Prepare a series of calibration standards of this compound in the same solvent to construct a calibration curve.
-
Quantify the concentration of this compound in the samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL, mg/mL, or mol/L.
-
Safety and Handling of this compound
This compound is a corrosive substance that can cause severe skin burns and eye damage.[10] It may also cause respiratory irritation.[10] Therefore, it is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area, such as a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][12]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) should be worn.[13]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic acids should be used.
Handling and Storage:
-
Do not breathe dust or vapors.[14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[13]
First Aid Measures:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Always consult the Safety Data Sheet (SDS) for this compound before handling the chemical for complete and detailed safety information.[11][12][13][14]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in a wide range of chemical and pharmaceutical applications. This guide has provided a comprehensive framework for understanding and predicting its solubility, combining theoretical principles with a practical, predictive model based on Hansen Solubility Parameters. The estimated solubility data presented herein serves as a valuable starting point for solvent selection, while the detailed experimental protocol offers a robust methodology for obtaining precise, empirical data. By leveraging both predictive tools and experimental validation, researchers and scientists can make informed decisions to optimize their processes, leading to improved efficiency, yield, and product quality.
References
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An In-depth Technical Guide to the Acidity and pKa of 2-Butanesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonic acids represent a class of organosulfur compounds distinguished by their potent acidity, often rivaling that of mineral acids.[1][2] This guide provides a detailed examination of 2-butanesulfonic acid, focusing on the structural underpinnings of its acidity and its acid dissociation constant (pKa). We will explore the theoretical and practical challenges associated with quantifying the pKa of strong acids, present a robust experimental protocol for its determination via potentiometric titration, and contextualize its acidic strength through comparison with related compounds. This document is intended to serve as a comprehensive resource for professionals requiring a deep understanding of the physicochemical properties of alkyl sulfonic acids in research and development settings.
Introduction: The Chemical Nature of Sulfonic Acids
Sulfonic acids are defined by the presence of a sulfonyl hydroxide group (-SO₃H) attached to an organic radical (R).[3] Their general formula is R-SO₃H. The remarkable acidity of this functional group is a direct consequence of the high electronegativity of the oxygen atoms and the extensive resonance stabilization of the resulting sulfonate conjugate base (R-SO₃⁻). Upon deprotonation, the negative charge is delocalized across the three oxygen atoms and the sulfur atom. This effective charge distribution makes the sulfonate anion a very stable, weak conjugate base, and consequently, makes the parent sulfonic acid a very strong acid.[4]
Alkyl sulfonic acids, such as this compound, are among the strongest organic acids, with typical pKa values ranging from -1 to 2.[1] This places them in a category of acidity comparable to or even exceeding that of some mineral acids like hydrochloric acid.[1][2] Their combination of strong acidity and solubility in organic solvents makes them valuable as catalysts in organic synthesis, including esterification and alkylation reactions.[1][2]
This compound: Structure and Physicochemical Profile
This compound (IUPAC name: butane-2-sulfonic acid) is an alkanesulfonic acid where the sulfo group is attached to the second carbon of a butyl chain.[5]
The presence of the electron-donating butyl group has a modest influence on the acidity compared to aromatic sulfonic acids but does not detract from its classification as a strong acid. The fundamental driver of its acidity remains the stability of the sulfonate anion.
The Dissociation of this compound
In an aqueous medium, this compound undergoes near-complete dissociation to yield a sec-butanesulfonate anion and a hydronium ion. This equilibrium lies heavily in favor of the products, which is characteristic of a strong acid.
Caption: Dissociation equilibrium of this compound in water.
The pKa Value of this compound
Alkyl sulfonic acids are consistently reported as strong acids.[2][4] For instance, methanesulfonic acid has a reported pKa of approximately -1.9, and p-toluenesulfonic acid has a pKa of -2.8.[2] A predicted pKa value for the isomeric 1-butanesulfonic acid is approximately 1.92 ± 0.50.[7] Given these reference points, it is scientifically sound to classify this compound as a strong acid with an expected pKa value in the range of -2 to 2.
| Compound | Class | pKa Value |
| Methanesulfonic Acid | Alkyl Sulfonic Acid | ~ -1.9[2] |
| p-Toluenesulfonic Acid | Aryl Sulfonic Acid | -2.8[2] |
| 1-Butanesulfonic Acid | Alkyl Sulfonic Acid | 1.92 (Predicted)[7] |
| This compound | Alkyl Sulfonic Acid | Estimated < 2 |
Methodologies for pKa Determination
The quantification of a pKa value for a strong acid like this compound requires careful experimental design. Standard methods must often be adapted to account for the compound's near-complete dissociation in typical solvents.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise and commonly used technique for determining pKa values.[8][9] The method involves the stepwise addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the resulting change in potential with a pH electrode.[8] The pKa corresponds to the pH at the half-equivalence point.
Causality and Challenges: For a strong acid, the initial pH is already very low. The titration curve lacks the distinct, buffered inflection point seen with weak acids, as there is no region where the acid and its conjugate base coexist in significant concentrations. The equivalence point is sharp, but the half-equivalence point, and thus the pKa, cannot be accurately determined from the curve's shape in the same manner. Therefore, determination often relies on more complex data analysis or measurements in non-aqueous solvents followed by extrapolation.
Experimental Protocol: Potentiometric Titration of this compound
This protocol outlines the steps for determining the pKa of a strong acid, acknowledging the inherent challenges. The primary goal is to precisely determine the acid's concentration, which is a prerequisite for more advanced pKa calculations that are beyond simple graphical analysis.
I. Instrument and Reagent Preparation
-
Calibrate the Potentiometer: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10] Ensure the electrode is in good condition.
-
Prepare Carbonate-Free Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution. It is critical to use carbonate-free water and protect the solution from atmospheric CO₂ to avoid errors, especially when working with strong acids.[9]
-
Prepare Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 10⁻² to 10⁻³ M. A lower concentration limit of about 10⁻⁴ M is possible but may reduce accuracy.[8][10]
-
Maintain Ionic Strength: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[10]
II. Titration Procedure
-
Inert Atmosphere: Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel. Purge the solution with nitrogen gas to displace dissolved CO₂.[10]
-
Initial Measurement: Immerse the calibrated pH electrode and a temperature probe into the solution. Begin stirring with a magnetic stirrer at a constant rate. Record the initial pH.
-
Titrant Addition: Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.
-
Data Recording: After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[10] Continue this process well past the equivalence point, which will be indicated by a large and abrupt change in pH.
III. Data Analysis
-
Equivalence Point Determination: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope, which can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
pKa Estimation (Advanced): For strong acids where direct half-equivalence point determination is not feasible, specialized software or computational methods are required. These methods fit the entire titration curve to theoretical models (e.g., using a Gran plot or non-linear regression) to solve for the pKa and concentration simultaneously.
Caption: Workflow for the potentiometric determination of pKa.
Alternative and Complementary Methods
-
Conductometry: This method measures the change in electrical conductivity of the solution during titration. It is suitable for acids with pKa values between approximately 1.9 and 5.2 but is more laborious than potentiometry.[9]
-
Computational Chemistry: Theoretical calculations using methods like Density Functional Theory (DFT) combined with solvation models can provide accurate pKa predictions.[11][12] These in silico approaches are invaluable for strong acids where experimental values are difficult to obtain and can help corroborate experimental findings.[13]
Conclusion
This compound is unequivocally a strong organic acid, a characteristic conferred by the exceptional stability of its sulfonate conjugate base. While a precise experimental pKa value is not documented, its chemical behavior and comparison with analogous compounds firmly place its pKa in the low single digits or negative range. The determination of its exact pKa is a non-trivial experimental challenge that requires meticulous technique, particularly through potentiometric titration coupled with advanced data analysis. For professionals in drug development and chemical research, understanding the potent acidity of this compound is critical for predicting its behavior as a catalyst, its interaction with active pharmaceutical ingredients, and its environmental and safety profile.
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2-Butanesulfonic acid safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Butanesulfonic Acid for Research and Development Professionals
Section 1: Introduction and Chemical Profile
Sulfonic acids are a significant class of organosulfur compounds used widely in organic synthesis, often as catalysts in the production of water-soluble dyes and detergents.[1] this compound (CAS No: 16794-12-0), also known as sec-butanesulfonic acid, is a member of this class characterized by a sulfonic acid group attached to the second carbon of a butane chain.[2] Its strong acidic nature and corrosive properties demand a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this chemical safely, grounded in the principles of risk assessment and the hierarchy of controls.
The causality behind stringent handling protocols for compounds like this compound lies in their inherent chemical reactivity. As a strong acid, it can cause severe damage to biological tissues and materials upon contact. The primary goal of the following procedures is to prevent any direct contact and to control the chemical's environment to mitigate risks of exposure and accidental release.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | butane-2-sulfonic acid | [2][3] |
| Synonyms | sec-butanesulfonic acid | [2] |
| CAS Number | 16794-12-0 | [2][3][4] |
| Molecular Formula | C4H10O3S | [2][3][4] |
| Molecular Weight | 138.19 g/mol | [2][3][4] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal standard for communicating hazard information. Understanding the GHS classification for this compound is the foundational step in risk assessment, as it dictates the necessary precautions for handling, storage, and emergency response.
The primary hazards associated with this compound are its severe corrosivity to skin and eyes and its potential to cause respiratory irritation.[2] This is a direct result of its acidic nature, which can hydrolyze proteins and lipids in tissues, leading to rapid cell damage and chemical burns.[1][5]
Table 2: GHS Classification for this compound [2]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosive | Danger |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Danger |
-
H314 - Causes severe skin burns and eye damage: This statement signifies that brief contact can cause irreversible damage to skin and eyes. The "1B" categorization indicates that destructive skin tissue changes are observable within an exposure period of up to 1 hour.
-
H335 - May cause respiratory irritation: Inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1]
Section 3: Core Principles of Safe Handling (The Hierarchy of Controls)
A robust safety culture is built upon the hierarchy of controls, a system that prioritizes risk-reduction strategies from most to least effective. This framework is essential for managing the risks associated with corrosive chemicals like this compound.
-
Elimination/Substitution: The most effective control is to remove the hazard entirely or replace it with a less hazardous substance. While not always feasible in research, this should always be the first consideration.
-
Engineering Controls: These controls physically separate personnel from the hazard. For this compound, they are the most critical line of defense.
-
Fume Hood: All work involving the transfer or use of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The causality is simple: the hood contains vapors and potential splashes, preventing inhalation and dermal exposure.[6]
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[7]
-
Safety Showers and Eyewash Stations: These must be located within a 10-second, unobstructed travel distance from the workstation.[7][8] Their immediate availability is critical to mitigating the severity of an accidental exposure.
-
-
Administrative Controls: These are work practices and procedures that reduce the likelihood of exposure.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed, approved, and followed by all personnel.
-
Training: All users must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures.
-
Designated Areas: Clearly mark areas where this compound is stored and used.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, never as a replacement.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale (Causality) |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[5][8] | Goggles provide a seal against splashes, while the face shield protects the entire face from larger splashes. This combination is crucial due to the severe eye damage (H314) hazard. |
| Hands | Acid-resistant gauntlet-length gloves (e.g., Butyl rubber, Neoprene).[5][9] | Standard nitrile gloves offer insufficient protection. Acid-resistant materials are required to prevent rapid degradation and chemical breakthrough. Gauntlets protect the wrists. |
| Body | Chemical-resistant apron or a lab coat made of appropriate material. | Protects against splashes and spills on the torso. For larger quantities, a full acid-resistant suit is recommended.[5] |
| Feet | Closed-toe shoes, preferably made of a chemically resistant material. | Protects feet from spills. |
| Respiratory | Not required if work is performed within a certified fume hood. A respirator may be necessary for emergency spill response or if engineering controls fail.[5][6] | The fume hood is the primary respiratory control. Respirators are for non-routine situations where vapor concentrations may exceed exposure limits. |
Section 4: Step-by-Step Protocols
Adherence to validated protocols is a self-validating system for safety, ensuring that risks are managed consistently and effectively.
Protocol for General Handling and Use
-
Preparation: Before starting, review the SDS and the specific SOP for the procedure. Ensure the safety shower and eyewash station are accessible and clear of obstructions.
-
Don PPE: Put on all required PPE as listed in Table 3.
-
Verify Engineering Controls: Confirm that the chemical fume hood is on and operating correctly (check the airflow monitor).
-
Dispensing: Conduct all transfers of this compound within the fume hood. Use secondary containment (e.g., a chemical-resistant tray) to contain any potential spills during transfer.
-
Handling: Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[9] Use compatible equipment (e.g., glass, corrosion-resistant materials).[10]
-
Post-Use: Securely close the primary container immediately after use.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands and arms thoroughly with soap and water after work is complete.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Protocol for Storage
-
Container: Store in the original, tightly sealed container.[7][11]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[7][8]
-
Compatibility: Store separately from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent violent reactions.[8][12] Do not allow water to enter the storage container.[8]
-
Containment: Use secondary containment (e.g., a chemical-resistant tub) capable of holding the entire volume of the container.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard warnings.
Section 5: Emergency Procedures - A Self-Validating System
Emergency plans must be treated as pre-validated protocols. Drills and regular reviews ensure the system functions as intended when a real incident occurs.
Spill Response
The immediate response to a spill should follow the "C.L.E.A.N." principle: C ontain the spill, L eave the area, E mergency (eyewash, shower, medical care), A ccess the SDS, N otify your supervisor.[13]
For a Minor Spill (small volume, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an acid-neutralizing agent or an inert absorbent like vermiculite or dry sand.[8][14] Do not use combustible materials like paper towels.
-
Slowly apply a neutralizing agent like sodium bicarbonate (baking soda) or soda ash from the outside in.[15][16] The reaction is complete when fizzing stops.[15]
-
Collect the absorbed, neutralized material using corrosion-resistant tools and place it in a labeled hazardous waste container.
-
Wipe down the area with soap and water.
For a Major Spill (large volume, outside of a fume hood, or any spill you are not comfortable with):
-
If anyone is contaminated, guide them to the nearest safety shower or eyewash.
-
Close the laboratory doors and prevent re-entry.
-
Notify your supervisor and the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Provide first responders with the chemical name and a copy of the SDS.
Decision Tree for Chemical Spill Response
Caption: Decision tree for responding to a chemical spill.
First-Aid Measures
Immediate and correct first aid is critical to minimizing injury from corrosive chemical exposure.
Table 4: First-Aid Response by Exposure Route
| Exposure | Immediate Action | Causality |
| Inhalation | Move the person to fresh air at once. Keep them at rest. Seek immediate medical attention.[11][14] | Removes the individual from the source of toxic vapors to prevent further lung damage. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of lukewarm water for at least 30 minutes.[14] Do not scrub or rub the skin.[14] Seek immediate medical attention. | Rapid and prolonged flushing is essential to wash away the chemical and dilute what remains, minimizing tissue damage. Removing clothing prevents continued contact. |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 30 minutes, lifting the upper and lower eyelids to ensure the entire surface is rinsed.[14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.[11] | The eyes are extremely sensitive. Immediate, prolonged flushing is the only way to prevent permanent, severe damage or blindness. |
| Ingestion | Do NOT induce vomiting.[11][14] If the person is conscious and able to swallow, have them rinse their mouth and drink one or two glasses of water or milk to dilute the acid.[14] Seek immediate medical attention. | Inducing vomiting would cause the corrosive material to pass through the esophagus a second time, inflicting more damage. Dilution can help reduce the concentration of the acid in the stomach. |
Section 6: Toxicological and Ecological Profile
Ecotoxicity data for this compound is also limited.[6] However, as a strong acid, a significant release into aquatic environments would lower the pH and could be harmful to aquatic life. All releases to the environment should be avoided.
Section 7: Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous waste.[5]
-
Do not dispose of this chemical down the drain.[5]
-
Collect waste in a clearly labeled, sealed, and corrosion-resistant container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
The causality for these strict disposal rules is to prevent environmental damage and to comply with regulations governing hazardous materials. Always consult with your institution's EHS department for specific disposal procedures.
References
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This compound | C4H10O3S | CID 3014952. (n.d.). PubChem. Retrieved from [Link]
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In Case of Sulfuric Acid Spill/Exposure. (2019, December 17). NC Epidemiology. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - 1-Butanesulfonic Acid, Sodium Salt. (n.d.). Giant Chem Solutions. Retrieved from [Link]
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Emergency Procedures for Lead-Acid Batteries: Forklift Battery Safety. (2021, April 23). SafetyNow ILT. Retrieved from [Link]
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A Guide to the Thermal Stability and Decomposition of 2-Butanesulfonic Acid for Researchers and Drug Development Professionals
Introduction: The Role of 2-Butanesulfonic Acid in Pharmaceutical Development
This compound, a member of the alkyl sulfonic acid family, serves as a crucial counterion in the formation of pharmaceutical salts.[1][2][3] Its primary function is to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). As regulatory bodies increasingly scrutinize the stability of all components within a drug formulation, a thorough understanding of the thermal behavior of this compound is paramount. This guide provides an in-depth technical overview of the thermal stability and decomposition profile of this compound, offering a framework for its evaluation in a research and development setting. While specific experimental data for this compound is not extensively published, this document synthesizes information from related alkyl sulfonic acids to provide a predictive and methodological framework.
Thermal Stability Profile of Alkyl Sulfonic Acids: A Predictive Overview
The thermal stability of sulfonic acids can be influenced by various factors, including the nature of the alkyl group and the presence of other functional groups. Studies on sulfonic acid-functionalized ionic liquids have shown decomposition onset temperatures ranging from 167°C to 353°C.[4] For instance, some alkylsulfuric acid ionic liquids exhibit a degradation temperature of approximately 330°C as determined by thermogravimetric analysis (TGA). Naphthalene sulfonic acids have been observed to be stable up to around 300°C, with stability being dependent on temperature and pH.
Based on the available data for analogous compounds, this compound is expected to be a relatively thermally stable compound. However, at elevated temperatures, decomposition is inevitable. The C-S bond is typically the most labile in alkyl sulfonic acids, and its cleavage is often a key step in the decomposition process.
Anticipated Decomposition Pathways and Products
The thermal decomposition of this compound is likely to proceed through a series of complex reactions. While a definitive pathway has not been elucidated in the literature, we can postulate a probable mechanism based on the known chemistry of related compounds. The primary decomposition products are expected to include sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂), along with a mixture of volatile organic compounds. Safety data for the sodium salt of 1-butanesulfonic acid supports the formation of carbon oxides and sulfur oxides upon thermal decomposition.
A plausible decomposition pathway for this compound is initiated by the homolytic cleavage of the C-S bond, leading to the formation of a sec-butyl radical and a sulfonic acid radical. These reactive intermediates can then undergo a variety of subsequent reactions, including fragmentation, rearrangement, and oxidation (if in the presence of air), to yield the final decomposition products.
Caption: Experimental workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan (platinum or ceramic).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) over the sample.
-
Record the sample weight as a function of temperature and time.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan (aluminum or hermetically sealed for volatile samples).
-
Place the sample pan and a reference pan (empty) into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and enthalpy of these events provide valuable information about the thermal stability of the compound.
Data Presentation and Interpretation
The data obtained from TGA and DSC analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Value | Method | Conditions |
| Onset of Decomposition (Tonset) | e.g., 250°C | TGA | 10°C/min, N₂ atmosphere |
| Temperature of Max. Mass Loss (Tmax) | e.g., 280°C | TGA/DTG | 10°C/min, N₂ atmosphere |
| Residue at 600°C | e.g., <1% | TGA | 10°C/min, N₂ atmosphere |
| Melting Point (Tm) | e.g., 85°C | DSC | 10°C/min, N₂ atmosphere |
| Decomposition Enthalpy (ΔHdecomp) | e.g., -350 J/g | DSC | 10°C/min, N₂ atmosphere |
Note: The values in this table are hypothetical and should be determined experimentally.
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its effective use in pharmaceutical formulations. While specific experimental data is limited, a predictive understanding based on related alkyl sulfonic acids, coupled with a robust experimental approach utilizing TGA and DSC, can provide the necessary insights for researchers and drug development professionals. The methodologies and frameworks presented in this guide offer a self-validating system for the thorough characterization of the thermal properties of this compound, ensuring the development of safe and stable pharmaceutical products.
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Introduction: The Analytical Imperative for 2-Butanesulfonic Acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Butanesulfonic Acid
This compound (CAS: 16794-12-0) is a chiral organosulfur compound with significant, albeit niche, applications in chemical synthesis and as a potential counter-ion in pharmaceutical formulations.[1][2] Its physicochemical properties, dictated by the presence of a stereocenter and a strongly acidic sulfonic acid moiety, demand rigorous analytical characterization. For researchers in materials science and drug development, an unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for reproducible and reliable results.
This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, we will delve into the predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is essential, as publicly available, experimentally verified spectra for this specific compound are scarce. We will therefore construct a predicted spectroscopic fingerprint based on first principles and data from analogous structures. Furthermore, this document details robust, self-validating protocols for acquiring high-fidelity data, empowering researchers to perform these analyses in their own laboratories.
Molecular Structure and Spectroscopic Implications
To interpret any spectrum, one must first understand the molecule's architecture. This compound possesses four distinct carbon environments and several unique proton environments, making it an excellent candidate for NMR analysis.
Caption: Molecular structure of this compound with carbon numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecule's carbon skeleton and proton arrangements.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show four distinct signals, plus a broad signal for the acidic proton which may exchange with solvent. The sulfonic acid group at C2 is strongly electron-withdrawing, causing protons on adjacent carbons (C2 and C3) to be deshielded and appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Data for this compound (in D₂O)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H4 (CH₃) | ~0.9 - 1.1 | Triplet (t) | 3H | Coupled to the two protons on C3. Least affected by the SO₃H group. |
| H3 (CH₂) | ~1.6 - 1.9 | Sextet or Multiplet (m) | 2H | Coupled to protons on C4 (3H) and C2 (1H). Deshielded by proximity to C2. |
| H1 (CH₃) | ~1.3 - 1.5 | Doublet (d) | 3H | Coupled to the single proton on C2. |
| H2 (CH) | ~2.8 - 3.2 | Multiplet (m) | 1H | Coupled to protons on C1 (3H) and C3 (2H). Strongly deshielded by direct attachment to the carbon bearing the SO₃H group. |
| SO₃H | ~10 - 12 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Acidic proton. Signal is often broad and its position is highly dependent on solvent, concentration, and water content. May not be observed in D₂O due to exchange. |
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, all four carbon atoms are chemically non-equivalent and should produce four distinct signals in a proton-decoupled ¹³C NMR spectrum. The carbon atom directly attached to the electron-withdrawing sulfonic acid group (C2) will be the most deshielded and appear furthest downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~10 - 14 | Terminal methyl group, furthest from the electronegative SO₃H group. |
| C1 | ~18 - 23 | Methyl group adjacent to the chiral center, slightly deshielded compared to C4. |
| C3 | ~25 - 32 | Methylene carbon adjacent to the chiral center. |
| C2 | ~55 - 65 | Methine carbon directly bonded to the SO₃H group, showing the largest downfield shift due to the inductive effect. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a suitable choice for observing all but the acidic proton. To observe the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.
-
Add a small amount of an internal standard, such as DSS for D₂O or TMS for DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying functional groups. For this compound, the key signatures will be from the O-H, C-H, and the highly polar S=O and S-O bonds.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |
| 3200 - 2500 | O-H stretch | Very Broad, Strong | Characteristic of a strongly hydrogen-bonded hydroxyl group in an acid. |
| 2960 - 2850 | C-H stretch (sp³) | Strong, Sharp | Aliphatic C-H stretching from the butyl chain. |
| 1250 - 1150 | S=O asymmetric stretch | Very Strong | A hallmark of sulfonic acids, this is one of the most intense bands in the spectrum. |
| 1080 - 1030 | S=O symmetric stretch | Strong | The second prominent S=O stretching vibration. |
| 900 - 800 | S-O stretch | Strong | Stretching vibration of the sulfur-oxygen single bond. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid or solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
-
Sample Analysis:
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added to achieve a good signal-to-noise ratio.
-
The resulting spectrum should be displayed in absorbance or transmittance mode.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or ethanol) and a soft laboratory wipe.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the high polarity and acidity of this compound, Electrospray Ionization (ESI) is the method of choice.
Predicted Mass Spectrum (ESI Negative Mode)
In negative ion mode, the acidic proton is easily lost, making the deprotonated molecule [M-H]⁻ the most likely parent ion.
Caption: Predicted major fragmentation pathway for this compound in ESI-MS.
Table 4: Predicted Key Ions in ESI-MS of this compound
| Predicted m/z | Ion Formula | Identity | Ionization Mode |
| 137.0278 | [C₄H₉O₃S]⁻ | [M-H]⁻ (Deprotonated Molecule) | Negative |
| 139.0423 | [C₄H₁₁O₃S]⁺ | [M+H]⁺ (Protonated Molecule) | Positive |
| 161.0243 | [C₄H₉NaO₃S]⁺ | [M+Na]⁺ (Sodium Adduct) | Positive |
| 57.07 | [C₄H₉]⁻ | sec-butyl anion (from loss of SO₃) | Negative |
| 80.96 | [HSO₃]⁻ | Bisulfite ion (from C-S bond cleavage) | Negative |
Note: Exact masses are calculated for the most abundant isotopes. Predicted adduct m/z values are consistent with those found in PubChemLite.[3]
Experimental Protocol for LC-MS Analysis
This workflow couples liquid chromatography (for separation) with mass spectrometry (for detection).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture.
-
-
LC Conditions (for a C18 Reversed-Phase Column):
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A, gradually increasing B to elute the compound. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS Conditions (ESI Source):
-
Ionization Mode: Run in both positive and negative modes to capture all relevant ions.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation (MS/MS): To confirm the structure, select the parent ion (e.g., m/z 137) for collision-induced dissociation (CID) and acquire a product ion spectrum to observe the predicted fragments (e.g., m/z 57).
-
Conclusion
The comprehensive spectroscopic analysis of this compound is a multi-faceted process that provides an unambiguous structural fingerprint. This guide establishes a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental chemical principles and comparative data. The detailed, step-by-step protocols provided for each technique represent a robust, self-validating system for data acquisition. By employing this integrated analytical strategy, researchers and drug development professionals can ensure the identity, purity, and quality of this compound, thereby upholding the scientific integrity of their work.
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Unlocking the Potential of 2-Butanesulfonic Acid: A Technical Guide to Emerging Research Frontiers
Abstract
2-Butanesulfonic acid, a structurally intriguing yet underexplored member of the alkylsulfonic acid family, stands at the cusp of significant scientific inquiry. While its linear isomer, 1-butanesulfonic acid, has found utility in various applications, the unique secondary sulfonic acid moiety of the 2-isomer presents a distinct stereochemical and electronic profile that warrants dedicated investigation. This guide delineates three nascent yet promising research avenues for this compound: its application as a precursor to advanced electrolyte additives for high-voltage lithium-ion batteries, its potential as a novel chiral Brønsted acid catalyst in asymmetric synthesis, and its utility in comparative studies of acid catalysis. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation and actionable experimental frameworks to stimulate and guide future research in these compelling areas.
Introduction: The Case for a Neglected Isomer
Alkylsulfonic acids are a cornerstone of modern chemistry, serving as potent surfactants, catalysts, and intermediates.[1] Within this class, this compound (sec-butanesulfonic acid) offers a unique structural feature: a sulfonic acid group attached to a secondary carbon. This configuration imparts chirality and distinct steric hindrance around the acidic proton compared to its linear counterpart, 1-butanesulfonic acid.[2] Despite these intriguing characteristics, the research landscape for this compound remains surprisingly sparse. This guide aims to illuminate the untapped potential of this molecule by proposing concrete, high-impact research directions grounded in established chemical principles and supported by detailed experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | [2] |
| Molecular Weight | 138.19 g/mol | [2] |
| IUPAC Name | butane-2-sulfonic acid | [2] |
| CAS Number | 16794-12-0 | [2] |
| Topological Polar Surface Area | 62.8 Ų | [2] |
Research Area 1: Advanced Electrolyte Additives for High-Voltage Lithium-Ion Batteries
The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates the development of electrolytes stable at high operating voltages. A promising strategy involves the use of sacrificial electrolyte additives that form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[3] Sultones, cyclic esters of hydroxysulfonic acids, have emerged as highly effective additives for this purpose.[4]
The derivative of this compound, 4-hydroxy-2-butanesulfonic acid gamma-sultone (HBAG) , has been identified as a potent bifunctional electrolyte additive for high-voltage LiCoO₂/graphite batteries.[5] Its mechanism of action involves preferential reduction at the anode and oxidation at the cathode to form a thin, uniform, and stable protective film. This film prevents further electrolyte decomposition, facilitates Li⁺ transport, and mitigates electrode corrosion, thereby significantly enhancing the cycling stability and capacity retention of the battery.[5][6]
Proposed Research Trajectory
Further investigation into HBAG and related derivatives of this compound could focus on:
-
Structural Optimization: Synthesizing and evaluating a library of sultone derivatives with varying substituents on the butane backbone to fine-tune their electrochemical properties and SEI/CEI-forming capabilities.
-
Mechanism Elucidation: Employing advanced in-situ and ex-situ analytical techniques (e.g., XPS, cryo-TEM, in-situ AFM) to gain a deeper understanding of the composition and morphology of the protective films formed from HBAG.
-
Performance in Next-Generation Chemistries: Assessing the efficacy of HBAG in other high-voltage battery systems, such as those employing nickel-rich NMC cathodes or silicon-based anodes.
Experimental Protocols
This protocol is adapted from a general method for the synthesis of sultones.[7] The synthesis involves the sulfonation of crotyl alcohol (butenol) followed by acidification and high-temperature vacuum dehydration.[7]
-
Sulfonation: In a reaction vessel, combine crotyl alcohol and a sulfonating agent (e.g., sodium sulfite) in a suitable solvent. The molar ratio and pH should be optimized.[7]
-
Acidification: After the sulfonation reaction is complete, acidify the resulting hydroxy butane sulfonate with an acid such as hydrochloric acid.[7]
-
Cyclization: Subject the resulting hydroxy butane sulfonic acid to high-temperature (140-160 °C) vacuum dehydration to induce cyclization and form the 2,4-butane sultone (HBAG).[7]
The following protocols outline the key steps for evaluating the performance of HBAG in a lithium-ion coin cell.
Diagram 1: Workflow for Evaluating Electrolyte Additives
Caption: Experimental workflow for evaluating electrolyte additives.
Protocol 1: Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical stability window of the electrolyte and the oxidation potential of the HBAG additive.[8]
-
Setup: A three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (lithium metal), and a counter electrode (lithium metal).[8][9]
-
Procedure:
-
Assemble the three-electrode cell in an argon-filled glovebox.[10]
-
Fill the cell with the electrolyte containing a specific concentration of HBAG.
-
Perform a linear sweep voltammetry from the open-circuit potential to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
Record the current response to identify the onset potential of oxidative decomposition.
-
Protocol 2: Galvanostatic Cycling
-
Objective: To evaluate the long-term cycling performance, capacity retention, and coulombic efficiency of cells with and without the HBAG additive.[5][11]
-
Setup: 2032-type coin cells with a LiCoO₂ cathode, a graphite anode, and a separator, assembled in an argon-filled glovebox.[5]
-
Procedure:
-
Perform initial formation cycles at a low C-rate (e.g., C/10) to form a stable SEI.[1]
-
Cycle the cells at a higher C-rate (e.g., 1C) between the desired voltage limits (e.g., 3.0-4.4 V) for an extended number of cycles (e.g., 100-200).[1][5]
-
Monitor the discharge capacity and coulombic efficiency at each cycle to assess the impact of the HBAG additive.
-
Research Area 2: Chiral Brønsted Acid Catalysis
The development of chiral Brønsted acid catalysts is a vibrant area of research in asymmetric synthesis.[12] Chiral sulfonic acids, in particular, have been employed to catalyze a range of stereoselective reactions, including Diels-Alder and Mannich reactions.[12][13] The chirality of this compound, arising from the stereocenter at the carbon atom bearing the sulfonic acid group, makes it an attractive candidate for development as a novel, simple, and potentially cost-effective chiral Brønsted acid catalyst.
Diagram 2: Concept of Chiral this compound Catalysis
Caption: Conceptual workflow for developing chiral this compound as a catalyst.
Proposed Research Trajectory
-
Enantioselective Synthesis and Resolution: Develop a robust and scalable method for the synthesis of enantiomerically pure (R)- and (S)-2-butanesulfonic acid. This could involve the resolution of the racemic mixture via diastereomeric salt formation with a chiral amine or an enantioselective synthesis from a chiral precursor.
-
Catalyst Scaffolding: Design and synthesize derivatives of chiral this compound with modified steric and electronic properties to enhance their catalytic activity and enantioselectivity.
-
Application in Asymmetric Reactions: Screen the catalytic efficacy of enantiopure this compound and its derivatives in a variety of asymmetric transformations, such as Friedel-Crafts alkylations, protonations of silyl enol ethers, and cycloadditions.[14][15]
Experimental Protocols
2-Butanesulfonyl chloride is a key precursor for the synthesis of this compound and its derivatives.[16]
-
Sulfonation: React 2-butanol with sulfuric acid to form this compound.
-
Chlorination: Treat the resulting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield racemic 2-butanesulfonyl chloride.[16]
This protocol, adapted from a nickel-catalyzed stereoconvergent Negishi cross-coupling, demonstrates a modern approach to accessing chiral sulfonamides which could be precursors to chiral sulfonic acids.[16]
-
Synthesis of Racemic α-Bromosulfonamide: Synthesize a racemic α-bromosulfonamide from a suitable sulfonamide precursor.[16]
-
Organozinc Reagent Preparation: Prepare the required organozinc reagent (e.g., ethylzinc bromide).[16]
-
Cross-Coupling Reaction: In an inert atmosphere glovebox, combine the racemic α-bromosulfonamide, a nickel catalyst (e.g., NiCl₂(glyme)), and a chiral ligand (e.g., a Pybox ligand). Add the organozinc reagent and stir at room temperature.[16]
-
Purification and Analysis: After workup, purify the product by column chromatography and determine the enantiomeric excess using chiral HPLC.[16]
Research Area 3: Mechanistic Studies in Acid Catalysis
The Fischer-Speier esterification is a classic example of an acid-catalyzed reaction.[3][17] While simple mineral acids or p-toluenesulfonic acid are often used, there is an opportunity to investigate the role of the catalyst's structure on reaction kinetics and selectivity, particularly with sterically demanding substrates. The branched structure of this compound provides a valuable tool for such mechanistic studies when compared to its linear isomer, 1-butanesulfonic acid.
Proposed Research Trajectory
-
Comparative Catalytic Studies: Conduct a systematic investigation into the catalytic efficiency of this compound versus 1-butanesulfonic acid in the esterification of a series of primary, secondary, and tertiary alcohols.[18] This would elucidate the influence of the catalyst's steric bulk on the reaction rate and equilibrium.
-
Computational Modeling: Employ density functional theory (DFT) calculations to model the transition states of the esterification reaction catalyzed by both 2- and 1-butanesulfonic acid. This would provide theoretical insight into any observed differences in catalytic activity.
-
Substrate Scope Expansion: Explore the utility of this compound as a catalyst for other acid-catalyzed reactions where steric effects may be significant, such as acetal formation or pinacol rearrangements.
Experimental Protocols
-
Objective: To compare the catalytic activity of this compound and 1-butanesulfonic acid in the esterification of a sterically hindered secondary alcohol (e.g., isopropanol) with a carboxylic acid (e.g., acetic acid).
-
Procedure:
-
Set up parallel reactions in round-bottom flasks, each containing the secondary alcohol, carboxylic acid, and a catalytic amount (e.g., 1 mol%) of either this compound or 1-butanesulfonic acid.
-
Reflux the reaction mixtures at a constant temperature.[19]
-
Monitor the progress of the reactions over time by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion to the ester.
-
Plot the conversion versus time for each catalyst to compare their reaction rates.
-
Analytical Characterization
Accurate characterization of this compound and its derivatives is crucial for all proposed research areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.[20] For chiral derivatives, chiral shift reagents or derivatization followed by NMR analysis can be used to determine enantiomeric excess.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthesized compounds.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. Chiral HPLC is the standard method for determining the enantiomeric excess of chiral compounds.[22]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its derivatives.[4][23]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23][25]
Conclusion
This compound represents a significant opportunity for innovative research. Its unique structural and stereochemical properties position it as a valuable building block for the development of advanced materials and catalysts. The research areas outlined in this guide—as a precursor to high-performance electrolyte additives, as a novel chiral Brønsted acid, and as a tool for mechanistic studies in catalysis—provide a roadmap for unlocking the full potential of this underutilized chemical. It is our hope that this technical guide will inspire and equip researchers to explore these exciting frontiers, leading to new discoveries and applications.
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Lei, W., Deng, X., Zuo, X., Zhang, L., Xie, D., Liu, S., Liu, J., & Nan, J. (2021). 4-Hydroxy-2-Butanesulfonic Acid Gamma-sultone as a Bifunctional Electrolyte Additive for LiCoO2/Graphite Batteries With Enhanced Performances. ACS Applied Energy Materials, 4(6), 5877–5887. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 2-Butanesulfonic Acid as a Versatile Catalyst in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-Butanesulfonic Acid in Modern Synthesis
In the landscape of fine chemical and pharmaceutical synthesis, the choice of an acid catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact.[1][2] While traditional mineral acids like sulfuric acid are effective, they often introduce challenges related to corrosion, difficult separation, and waste disposal.[3] Organic sulfonic acids have emerged as powerful alternatives, offering strong Brønsted acidity with reduced corrosive and oxidative side effects.[3]
Among these, this compound (sec-butanesulfonic acid) stands out as a highly effective and versatile homogeneous catalyst. Its molecular structure, featuring a sulfonic acid group on the second carbon of a butane chain, provides strong acidity comparable to mineral acids, making it suitable for a wide range of organic transformations.[4] This document serves as a comprehensive guide to the practical application of this compound, detailing its properties, mechanistic action, and field-proven protocols for key synthetic reactions.
Physicochemical Properties & Strategic Advantages
This compound is a water-soluble, strong organic acid.[4] Its utility in organic synthesis is underpinned by its distinct properties, which offer several advantages over other catalytic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | butane-2-sulfonic acid | PubChem[5] |
| CAS Number | 16794-12-0 | Moldb[6] |
| Molecular Formula | C₄H₁₀O₃S | PubChem[5] |
| Molecular Weight | 138.19 g/mol | PubChem[5] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |
| Acidity | Strong Brønsted Acid | CymitQuimica[4] |
The key advantages of using this compound include:
-
High Catalytic Activity: Its strong acidity enables efficient catalysis for reactions that are sluggish with weaker acids.[4][7]
-
Homogeneous Catalysis: Being soluble in many polar organic solvents, it facilitates reactions in a single phase, often leading to faster reaction rates compared to heterogeneous catalysts.[4]
-
Reduced Corrosion: Compared to sulfuric or hydrochloric acid, it is generally less corrosive to standard laboratory and industrial equipment.[3]
-
Versatility: It is effective in a variety of fundamental organic reactions, including esterifications, dehydrations, and condensation reactions.[8][9]
Safety & Handling
As a strong acid, this compound must be handled with appropriate care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[10]
-
Spill & Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of waste in accordance with local, state, and federal regulations.[10]
Core Applications & Catalytic Mechanisms
This compound is a proton donor (Brønsted acid) that accelerates reactions by activating electrophiles, most commonly by protonating a carbonyl oxygen or a hydroxyl group.
Fischer-Speier Esterification
Esterification is a cornerstone reaction in organic synthesis, and this compound is an excellent catalyst for this transformation.[11] The reaction involves the condensation of a carboxylic acid and an alcohol.[11] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Alcohol Dehydration
The dehydration of alcohols to form alkenes is another classic acid-catalyzed reaction.[12] this compound facilitates this process by protonating the alcohol's hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation intermediate, which then eliminates a proton from an adjacent carbon to form the alkene. The regioselectivity of this elimination often follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.[12]
Aldol and Related Condensation Reactions
In acid-catalyzed condensation reactions, the catalyst promotes the formation of an enol, which acts as the nucleophile.[13] The acid also activates the carbonyl group of a second molecule, which serves as the electrophile.[13] While base-catalyzed aldol reactions are more common, the acid-catalyzed variant is effective for specific substrates and can offer different selectivity.[14] The initial aldol addition product can subsequently undergo dehydration under the acidic conditions to yield an α,β-unsaturated carbonyl compound.[14]
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the use of this compound in common synthetic transformations.
Protocol 1: Synthesis of n-Butyl Acetate via Fischer Esterification
This protocol details the esterification of acetic acid with n-butanol, a reaction widely used in the production of solvents and flavorings.
Materials & Equipment:
-
Glacial Acetic Acid
-
n-Butanol
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: General workflow for an acid-catalyzed esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-butanol (18.5 g, 0.25 mol) and glacial acetic acid (15.0 g, 0.25 mol).
-
Catalyst Addition: Carefully add this compound (0.345 g, 2.5 mmol, 1 mol%).
-
Rationale: A catalytic amount (typically 0.5-2 mol%) is sufficient to achieve a reasonable reaction rate without causing significant side reactions or complicating purification.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 110-120 °C) using a heating mantle. Maintain stirring.
-
Rationale: Heating is necessary to overcome the activation energy of the reaction. Refluxing prevents the loss of volatile reactants and products, allowing the reaction to proceed towards equilibrium.[3]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed or equilibrium is reached (typically 2-4 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether (or another suitable organic solvent). Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases.
-
Rationale: The basic wash neutralizes the this compound catalyst and any unreacted acetic acid, converting them into their water-soluble sodium salts, which are removed in the aqueous layer.
-
-
Final Wash & Drying: Wash the organic layer with brine (30 mL) to remove residual water. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Rationale: The brine wash helps to break up any emulsions and further dries the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water.
-
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude n-butyl acetate. If higher purity is required, the product can be purified by fractional distillation.
Table 2: Comparative Catalyst Performance in Butyl Acetate Synthesis
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Notes |
| This compound | 1.0 | 3 | ~85 | Homogeneous, easy to neutralize |
| Sulfuric Acid | 1.0 | 2.5 | ~88 | Highly corrosive, potential for charring |
| p-Toluenesulfonic Acid | 1.0 | 3 | ~86 | Solid, but can be difficult to remove |
| Amberlyst 15 | 10 (w/w%) | 5 | ~80 | Heterogeneous, easily filtered, slower rate[15] |
Note: Yields are representative and can vary based on specific reaction conditions.
Protocol 2: Dehydration of 2-Butanol to Butenes
This protocol demonstrates the use of this compound to catalyze the elimination of water from a secondary alcohol, resulting in a mixture of alkene isomers.
Materials & Equipment:
-
2-Butanol
-
This compound
-
Ice bath
-
Distillation apparatus
-
Gas collection or trapping system
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, place 2-butanol (14.8 g, 0.2 mol). Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and carefully add this compound (0.69 g, 5 mmol, 2.5 mol%) to the chilled alcohol with stirring.
-
Rationale: The addition is performed in an ice bath to control the initial exothermic reaction upon mixing a strong acid with an alcohol.
-
-
Distillation: Assemble a simple distillation apparatus with the flask. Gently heat the mixture. The butene products, being volatile gases at room temperature, will distill as they are formed.
-
Rationale: Removing the products as they form shifts the reaction equilibrium to the right (Le Châtelier's principle), driving the reaction to completion.
-
-
Product Collection: The gaseous butenes can be collected in a gas bag or passed through a cold trap to be condensed for analysis. The product will be a mixture of but-1-ene, (Z)-but-2-ene, and (E)-but-2-ene.
-
Rationale: The formation of three different products is possible due to the carbocation intermediate. Elimination of a proton from a primary carbon (CH₃) yields but-1-ene, while elimination from the secondary carbon (CH₂) yields the more stable but-2-ene isomers (cis and trans), which are typically the major products.[12]
-
-
Analysis: The product distribution can be analyzed using Gas Chromatography (GC) to determine the relative ratios of the alkene isomers.
Conclusion
This compound is a robust and highly efficient Brønsted acid catalyst for a variety of essential organic transformations. Its strong acidity, coupled with its nature as a soluble organic compound, provides a valuable tool for chemists in research and development. By offering an alternative to harsh mineral acids, it contributes to safer and often more controlled synthetic processes. The protocols provided herein demonstrate its practical utility and serve as a foundation for its broader application in the synthesis of fine chemicals and pharmaceutical intermediates.
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2-Butanesulfonic acid catalyzed esterification of carboxylic acids
An in-depth guide to the application of 2-butanesulfonic acid as a catalyst for the esterification of carboxylic acids, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and safety considerations.
Introduction: The Role of Acid Catalysis in Ester Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis, pivotal in the production of pharmaceuticals, polymers, solvents, and fragrances. The classic approach, known as the Fischer-Speier esterification, involves the acid-catalyzed condensation of these two functional groups.[1] While seemingly straightforward, the reaction is a reversible equilibrium process.[2][3][4][5] The efficacy of the reaction hinges on the role of the acid catalyst, which is to protonate the carbonyl oxygen of the carboxylic acid.[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]
Traditionally, strong mineral acids like sulfuric acid (H₂SO₄) have been employed.[2][3] However, their use is often associated with challenges such as equipment corrosion, undesirable side reactions (like dehydration and oxidation), and complex post-reaction neutralization and purification steps.[8][9] This has driven the exploration of alternative catalysts, particularly organic sulfonic acids, which offer high catalytic activity with improved handling and selectivity.
This compound: A Modern Catalyst for Esterification
This compound (CH₃CH₂CH(SO₃H)CH₃) is a strong organic sulfonic acid that serves as an excellent Brønsted acid catalyst for esterification.[10] Its molecular structure provides a balance of acidity and organic solubility, making it highly effective in typical organic reaction media. Unlike solid-supported catalysts, it functions as a homogeneous catalyst, ensuring excellent contact with reactants. However, compared to mineral acids, it often leads to cleaner reactions with fewer by-products. Its efficacy is comparable to other well-known sulfonic acids like p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid.[11]
Advantages of this compound:
-
High Acidity: Effectively protonates the carboxylic acid to accelerate the reaction rate.
-
Homogeneous Catalysis: Ensures high accessibility to reactant molecules in the solution phase.
-
Reduced Corrosion: Less corrosive to standard laboratory and industrial reactors compared to mineral acids like H₂SO₄.
-
Cleaner Reactions: Tends to produce fewer charring by-products often seen with sulfuric acid.
-
Ease of Handling: As a liquid or in solution, it can be measured and transferred with high precision.
The Reaction Mechanism: An In-Depth Look
The this compound-catalyzed esterification follows the established Fischer esterification mechanism. It is a multi-step, reversible process where the sulfonic acid acts as the proton (H⁺) donor.
-
Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid by this compound. This step creates a highly electrophilic, resonance-stabilized carbocation.[1][3][5]
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[2][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[1][2]
-
Deprotonation: The conjugate base of the catalyst (the 2-butanesulfonate anion) removes the proton from the protonated ester, regenerating the catalyst and yielding the final ester product.[2][6]
Caption: Figure 1: Mechanism of this compound Catalyzed Esterification
Experimental Protocol: Synthesis of n-Butyl Acetate
This protocol details the synthesis of n-butyl acetate from acetic acid and n-butanol, a representative example of esterification catalyzed by this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Acetic Acid | CH₃COOH | 60.05 | 12.01 g (11.4 mL) | 0.20 | 1.0 |
| n-Butanol | CH₃(CH₂)₃OH | 74.12 | 22.24 g (27.4 mL) | 0.30 | 1.5 |
| This compound | C₄H₁₀O₃S | 138.19 | 0.28 g | 0.002 | 0.01 (1 mol%) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - |
| Sat. NaHCO₃ Solution | NaHCO₃(aq) | - | ~60 mL | - | - |
| Brine (Sat. NaCl) | NaCl(aq) | - | ~20 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2-3 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetic acid (0.20 mol, 1.0 eq) and an excess of n-butanol (0.30 mol, 1.5 eq). Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][12]
-
Catalyst Addition: With gentle stirring, carefully add this compound (1 mol%) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C, the boiling point of n-butanol) using a heating mantle. Allow the reaction to proceed under reflux for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Work-up and Extraction:
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to dilute the mixture.
-
Carefully wash the organic layer by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12][13] Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases. This step neutralizes the this compound catalyst and any unreacted acetic acid.
-
Separate the aqueous layer and repeat the wash with another 30 mL of NaHCO₃ solution.
-
Wash the organic layer with 20 mL of brine (saturated NaCl solution) to remove residual water and salts.[11]
-
Separate the organic layer and transfer it to a clean Erlenmeyer flask.
-
-
Drying and Filtration:
-
Solvent Removal: Remove the diethyl ether and any excess n-butanol using a rotary evaporator. The final product, n-butyl acetate, should be a clear liquid with a characteristic fruity odor.
-
Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.
Caption: Figure 2: Experimental Workflow for Esterification
Product Characterization
Confirmation of the ester product is typically achieved through spectroscopic methods.
| Technique | Starting Material (Carboxylic Acid) | Starting Material (Alcohol) | Product (Ester) |
| IR Spectroscopy | Very broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹).[14] | Broad O-H stretch (~3200-3600 cm⁻¹). | Absence of broad O-H stretch. Strong C=O stretch (~1735-1750 cm⁻¹). Two distinct C-O stretches (~1000-1300 cm⁻¹).[15] |
| ¹H NMR Spectroscopy | Acidic proton (O-H) signal is a broad singlet, often >10 ppm. | O-H proton is a broad singlet. Protons on carbon bearing the -OH are deshielded (~3.4-4.0 ppm). | Protons on the carbon adjacent to the ester oxygen (from the alcohol) are deshielded (~3.5-4.5 ppm). Protons on the carbon adjacent to the carbonyl (from the acid) are at ~2.0-2.5 ppm.[16] |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Causes severe skin burns and eye damage. May cause respiratory irritation.[17] Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[17]
-
Acetic Acid (Glacial): Corrosive and flammable. Causes severe skin burns and eye damage.
-
n-Butanol: Flammable liquid and vapor. Harmful if swallowed and can cause serious eye damage and respiratory irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[18][19]
Conclusion
This compound is a highly effective and practical homogeneous catalyst for the esterification of carboxylic acids. It offers significant advantages over traditional mineral acids, including reduced corrosivity and cleaner reaction profiles, without compromising on catalytic activity. The straightforward protocols for its use, combined with standard work-up and purification techniques, make it a valuable tool for synthetic chemists in academic and industrial settings, facilitating the efficient and reliable synthesis of a wide array of ester compounds.
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ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Retrieved from [Link]
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ACS Publications. (n.d.). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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ACS Publications. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification. Catalysis Science & Technology. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters. Retrieved from [Link]
-
Procedia Engineering. (2012). Sulfonic-functionalized carbon catalyst for esterification of high free fatty acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
MDPI. (2023, July 5). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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-
Writing in Biology. (2018, April 11). Experimental Procedure for Esterification. Retrieved from [Link]
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YouTube. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum. Retrieved from [Link]
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University of Massachusetts. (n.d.). Fischer Esterification. Retrieved from [Link]
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Application Notes & Protocols: The Use of 2-Butanesulfonic Acid in Alkylation Reactions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-butanesulfonic acid as a catalyst in alkylation reactions. We delve into the mechanistic principles, provide detailed experimental protocols for key applications such as Friedel-Crafts alkylation and phenol alkylation, and discuss critical safety and handling procedures. The causality behind experimental choices is explained to empower users to adapt and troubleshoot protocols effectively. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: this compound as an Alkylation Catalyst
Alkylation reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental transformations in organic synthesis. The choice of catalyst is paramount, dictating reaction efficiency, selectivity, and environmental impact. While traditional catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄) are effective, they often suffer from drawbacks including high corrosivity, generation of hazardous waste, and difficulty in handling.[1]
This compound (sec-Butanesulfonic acid) emerges as a strong Brønsted acid catalyst that offers a compelling alternative. As a homogeneous catalyst, it can operate under milder conditions than many solid acids and can offer different selectivity profiles compared to Lewis acids. Its strong acidic nature makes it effective for reactions requiring the generation of carbocation intermediates, such as in the alkylation of aromatic compounds and phenols.[2][3] This guide will explore its properties, mechanisms of action, and practical applications with detailed protocols.
Catalyst Profile: Physicochemical Properties and Safety
A thorough understanding of the catalyst's properties is essential for its safe and effective use.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | butane-2-sulfonic acid | [4] |
| Molecular Formula | C₄H₁₀O₃S | [4] |
| Molecular Weight | 138.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Safety and Handling
This compound is a corrosive substance that requires careful handling in a controlled laboratory environment.
-
GHS Hazard Classification : According to the European Chemicals Agency (ECHA), this compound is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5][6]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[7][8] Keep away from incompatible materials such as strong bases and oxidizing agents.[6]
-
First Aid Measures :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[5]
-
Ingestion : Rinse mouth and drink one or two glasses of water. Do not induce vomiting due to the risk of perforation. Seek immediate medical attention.[5]
-
Mechanism of Catalysis: The Brønsted Acid Pathway
This compound functions as a proton (H⁺) donor. In the context of alkylating aromatic compounds with alkenes (a Friedel-Crafts type reaction), the catalytic cycle involves the protonation of the alkene to form a carbocation. This highly reactive electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new C-C bond. The catalyst is regenerated upon deprotonation of the resulting intermediate. This mechanism avoids the formation of the strong complexes with the product that are often seen with Lewis acid catalysts like AlCl₃.[1]
Caption: General mechanism for Friedel-Crafts alkylation catalyzed by a Brønsted acid.
Application Protocol 1: Friedel-Crafts Alkylation of Toluene
This protocol describes a representative procedure for the alkylation of toluene with 1-octene using this compound as the catalyst. This reaction is a model for forming linear alkylbenzenes, which are precursors to surfactants.[9]
Objective
To synthesize a mixture of octyltoluene isomers via the acid-catalyzed alkylation of toluene.
Rationale for Experimental Choices
-
Catalyst Loading : A catalytic amount is sufficient. Catalyst loading can be varied to optimize reaction rates and minimize side reactions. A range of 0.5% to 20% by weight relative to the limiting reagent is a common starting point in related sulfonic acid-catalyzed reactions.[3]
-
Temperature : The reaction temperature influences both the rate and selectivity. Higher temperatures can lead to isomerization of the alkyl chain and potential side reactions. An optimal temperature must be determined empirically.[10]
-
Solvent-Free Conditions : When possible, running the reaction neat (solvent-free) with an excess of the aromatic compound improves atom economy and simplifies purification.[10]
Experimental Protocol
-
Reactor Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add toluene (100 mL, ~0.94 mol).
-
Reagent Addition : Begin stirring and add this compound (2.0 g, 0.0145 mol). Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Initiation : Slowly add 1-octene (10.1 g, 0.09 mol) dropwise over 30 minutes using an addition funnel. Maintain a constant temperature throughout the addition.
-
Reaction Monitoring : Monitor the reaction progress by taking small aliquots every hour and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete (e.g., 4-6 hours, or when 1-octene is consumed), cool the mixture to room temperature.
-
Neutralization : Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.
-
Extraction : Separate the organic layer. Wash the organic layer with 2 x 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and remove the excess toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to isolate the octyltoluene isomers.
Illustrative Data
The following table illustrates potential outcomes based on varying reaction parameters, as is typical for optimizing such reactions.[10]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | 1-Octene Conversion (%) | p-Octyltoluene Selectivity (%) |
| 1 | 1.0 | 80 | 5 | 85 | 45 |
| 2 | 1.5 | 90 | 5 | 98 | 40 |
| 3 | 1.5 | 100 | 4 | >99 | 35 |
Application Protocol 2: O-Alkylation of Phenol
The alkylation of phenols can yield either C-alkylated or O-alkylated products. Using sulfonic acid catalysts under specific conditions can favor the formation of phenyl ethers (O-alkylation). The mechanism is believed to proceed through the formation of a sulfonic ester intermediate followed by nucleophilic attack by another phenol molecule.[11][12]
Objective
To synthesize a phenyl ether through the O-alkylation of phenol with an alcohol.
Experimental Workflow
Caption: Step-by-step workflow for the O-alkylation of phenol.
Detailed Protocol
-
Reactor Setup : Assemble a flame-dried 100 mL round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
Reagent Addition : To the flask, add phenol (5.0 g, 0.053 mol), benzyl alcohol (5.7 g, 0.053 mol), and this compound (0.37 g, 2.65 mmol, 5 mol%).
-
Reaction Conditions : Heat the mixture to reflux (temperature will depend on the chosen alcohol and if a solvent is used) and maintain for 8-12 hours.
-
Monitoring : Track the disappearance of the starting materials using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup : After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate. Carefully add solid sodium carbonate (Na₂CO₃) in portions until gas evolution ceases to neutralize the catalyst.
-
Extraction and Purification : Filter the mixture and transfer the filtrate to a separatory funnel. Wash with 2 x 30 mL of water and 1 x 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired phenyl ether.
Catalyst Deactivation and Regeneration Principles
While this compound is used homogeneously, the principles of deactivation are relevant, especially when considering its solid-supported analogues used in industrial settings.
-
Deactivation Mechanisms : Acid catalysts can be deactivated by several mechanisms, including:
-
Regeneration Strategy : For solid-supported sulfonic acid catalysts, a common regeneration strategy involves a controlled oxidation process to burn off coke deposits.[13][15]
Caption: Conceptual cycle of catalyst deactivation and regeneration.
A typical regeneration protocol for a coked solid acid catalyst involves heating the catalyst in a controlled stream of air at elevated temperatures (e.g., 300–500 °C) to carefully burn off the carbonaceous deposits without sintering the active catalytic phases.[13]
Conclusion
This compound is a potent and versatile Brønsted acid catalyst for various alkylation reactions. Its utility in promoting Friedel-Crafts reactions and the selective alkylation of phenols makes it a valuable tool for synthetic chemists. By understanding the underlying reaction mechanisms and adhering to rigorous safety protocols, researchers can effectively leverage this catalyst to construct complex molecular architectures. The principles outlined in this guide provide a solid foundation for developing robust and efficient synthetic methodologies.
References
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-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University. Available at: [Link]
-
Gajanan, S., et al. (2014). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. TSI Journals. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Ma, Q., et al. (2009). Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]
-
Paul, B., et al. (2014). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). 1-Butanesulfonic acid. Retrieved from [Link]
-
RCI Labscan Limited. (2023). Safety Data Sheet for 1-Butanesulfonic acid sodium salt anhydrous. Retrieved from [Link]
-
Ma, Q., et al. (2009). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
- Lingo, W. B. (1976). U.S. Patent No. 3,932,537: Alkylation of phenols. Google Patents.
-
Bartholomew, C. H., & Farrauto, R. J. (2018). Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
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Application of 2-Butanesulfonic Acid in Polymerization Reactions: A Technical Guide for Researchers
This guide provides a detailed exploration of the multifaceted applications of 2-butanesulfonic acid in the field of polymerization. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of how this versatile sulfonic acid can be effectively utilized as a catalyst, dopant, and surfactant in various polymerization processes.
Introduction: The Chemical Identity and Utility of this compound
This compound (CH₃CH₂CH(SO₃H)CH₃) is a strong organic acid belonging to the family of alkanesulfonic acids.[1][2] Its structure, featuring a four-carbon alkyl chain, imparts a degree of hydrophobicity, while the sulfonic acid group provides strong acidity and hydrophilicity. This amphiphilic nature, combined with its potent proton-donating ability, makes this compound a valuable tool in the polymer chemist's arsenal. Unlike its aryl-substituted counterparts, such as p-toluenesulfonic acid, this compound offers the advantage of a non-aromatic, flexible alkyl backbone, which can influence solubility and interaction with polymer chains in unique ways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Acidity | Strong acid | [3] |
Core Applications in Polymerization Science
The utility of this compound in polymerization can be broadly categorized into three primary functions: as a catalyst for cationic polymerization, as a dopant for conductive polymers, and as a surfactant in emulsion polymerization.
Cationic Polymerization Catalyst
Strong Brønsted acids are effective initiators for the cationic polymerization of monomers with electron-donating substituents, such as vinyl ethers and styrene.[4][5][6] this compound, as a strong acid, can initiate polymerization by protonating the monomer, thereby generating a carbocationic active center that propagates the polymer chain.
Mechanism of Initiation:
The initiation step involves the protonation of the monomer double bond by this compound, forming a carbocation. The counter-ion, the 2-butanesulfonate anion, should be a weak nucleophile to prevent premature termination of the growing polymer chain.
Caption: Doping of Polyaniline.
Surfactant in Emulsion Polymerization
Emulsion polymerization is a widely used industrial process for producing polymer latexes. [7]This technique relies on the use of surfactants (emulsifiers) to stabilize monomer droplets and the resulting polymer particles in an aqueous medium. [8]Anionic surfactants, such as alkyl sulfonates, are commonly employed. [7][9] With its amphiphilic structure, this compound or its neutralized salt (e.g., sodium 2-butanesulfonate) can function as an effective emulsifier. The sulfonate head group provides electrostatic stabilization to the polymer particles, preventing coagulation, while the butyl tail associates with the hydrophobic monomer and polymer. The use of such surfactants influences critical properties of the final latex, including particle size, stability, and film-forming characteristics. [10][11]
Experimental Protocols
The following protocols are provided as general guidelines. Researchers should optimize concentrations, temperatures, and reaction times based on the specific monomer system and desired polymer properties.
Protocol 1: Cationic Polymerization of Styrene
Objective: To synthesize polystyrene using this compound as an initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve freshly distilled styrene (e.g., 10 mL) in anhydrous DCM (e.g., 40 mL).
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. [6]4. Catalyst Addition: Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M). Using a syringe, add a calculated amount of the catalyst solution to the stirring monomer solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding an excess of cold methanol. This will precipitate the polystyrene.
-
Purification: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
Sources
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Butanesulfonic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Understanding 2-Butanesulfonic Acid
This compound (CAS 16794-12-0), also known as sec-butanesulfonic acid, is a short-chain alkylsulfonic acid.[1] Structurally, it is characterized by a butane backbone with a sulfonic acid group attached to the second carbon atom. This branched structure influences its physicochemical properties and potential applications in research. While its longer-chain homologues are well-known for their surfactant properties, the utility of this compound is more nuanced, often leaning towards applications that leverage its ionic and acidic nature rather than its ability to form micelles.
This guide provides a comprehensive overview of the known properties of this compound, its theoretical potential as a surfactant, and its more common application as an ion-pairing reagent in analytical chemistry. We will also provide detailed protocols for the characterization of its surfactant properties, should a researcher wish to explore its potential in this area.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H10O3S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| CAS Number | 16794-12-0 | [1] |
| Synonyms | sec-butanesulfonic acid | [1] |
| Physical State | Liquid (at room temperature) | [2] |
| Solubility | Soluble in water | [3] |
This compound as a Surfactant: A Theoretical Perspective
Surfactants are amphiphilic molecules that possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This dual nature allows them to accumulate at interfaces (e.g., air-water, oil-water) and lower surface tension. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.
For this compound, the butyl group serves as the hydrophobic tail and the sulfonic acid group as the hydrophilic head. However, the short and branched nature of the butyl chain results in weaker hydrophobic interactions compared to longer, linear alkyl chains.[4] Consequently, this compound is expected to be a weak surfactant with a relatively high CMC.
Workflow for Characterizing Surfactant Properties
For researchers interested in quantifying the surfactant properties of this compound, the following workflow and protocols are recommended.
Caption: Workflow for determining the CMC of this compound.
Protocol for Surface Tension Measurement and CMC Determination
Objective: To determine the Critical Micelle Concentration (CMC) of this compound by measuring the surface tension of its aqueous solutions.
Materials:
-
This compound
-
Ultrapure water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Calibrated glassware (volumetric flasks, pipettes)
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with ultrapure water to prepare a stock solution of a specific molarity (e.g., 1 M).
-
Preparation of Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 1 mM to 500 mM).
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water.
-
Surface Tension Measurement:
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the measuring probe is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will typically show two linear regions. The first region will have a steep negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will have a much shallower slope, as the surface is saturated with surfactant molecules and additional molecules form micelles.
-
The CMC is the concentration at the intersection of these two linear regions.
-
This compound as an Ion-Pairing Reagent in HPLC
A more common and well-documented application for short-chain alkyl sulfonic acids is as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[2][5][6][7][8][9] In this role, this compound can be added to the mobile phase to enhance the retention and separation of basic and cationic analytes.
Mechanism of Ion-Pairing Chromatography
Caption: Mechanism of ion-pairing chromatography with this compound.
Protocol for Using this compound as an Ion-Pairing Reagent
Objective: To separate a mixture of basic analytes using RP-HPLC with this compound as an ion-pairing reagent.
Materials:
-
HPLC system with a reverse-phase column (e.g., C18)
-
This compound or its sodium salt
-
HPLC-grade water, acetonitrile, and/or methanol
-
Buffer components (e.g., phosphate or acetate salts)
-
pH meter
-
Analyte mixture containing basic compounds
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase by dissolving the desired buffer salts in HPLC-grade water.
-
Add this compound (or its sodium salt) to the aqueous buffer to a final concentration typically in the range of 5-20 mM.
-
Adjust the pH of the aqueous buffer to a value where the analytes of interest are in their cationic form (typically pH 2.5-4.5).
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
-
Column Equilibration:
-
Equilibrate the C18 column with the prepared mobile phase until a stable baseline is achieved. This may take longer than with standard mobile phases due to the adsorption of the ion-pairing reagent onto the stationary phase.
-
-
Sample Injection and Analysis:
-
Dissolve the analyte mixture in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system and run the analysis.
-
-
Method Optimization:
-
The retention of the basic analytes can be adjusted by varying:
-
The concentration of this compound in the mobile phase.
-
The pH of the mobile phase.
-
The type and concentration of the organic solvent.
-
-
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.[10][11][12][13]
Conclusion
While this compound is not a conventional surfactant for applications requiring micelle formation, its properties make it a useful tool in the analytical chemist's toolkit. Its primary utility lies in its role as an ion-pairing reagent, enabling the separation of basic and cationic compounds by RP-HPLC. For researchers exploring novel surfactant systems, this guide provides a framework for the systematic characterization of this compound's surface-active properties. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe use in a research setting.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Butane-2-sulfonic acid monohydrate. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 2386-47-2,1-Butanesulfonic acid. [Link]
-
ResearchGate. Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. [Link]
-
RCI Labscan Limited. SAFETY DATA SHEET - 1-Butanesulfonic acid sodium salt anhydrous. [Link]
-
MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]
-
Aaron Chemistry GmbH. Safety Data Sheet - 4-Hydroxy-1-Butanesulfonic Acid. [Link]
-
U.S. Environmental Protection Agency. This compound - Substance Details. [Link]
-
ResearchGate. Synthesis and properties of secondary alkyl sulfonates. [Link]
-
ResearchGate. Structural Effect on Surface Properties of Alkylbenzenesulfonates Having Branched Chains. [Link]
-
Royal Society of Chemistry. Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. [Link]
-
LCGC International. Ion Pairing - Blessing or Curse? [Link]
-
LookChem. Cas 2386-54-1,Sodium 1-butanesulfonate. [Link]
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Application Note: Quantitative Analysis of 2-Butanesulfonic Acid in Pharmaceutical Applications
Introduction
2-Butanesulfonic acid, a short-chain alkyl sulfonic acid, is a compound of interest in the pharmaceutical industry. It may be present as a counterion, a process-related impurity, or a degradation product. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This application note provides a comprehensive guide to the analytical methodologies for the quantitative determination of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical techniques: Ion Chromatography (IC) with suppressed conductivity detection and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| IUPAC Name | butane-2-sulfonic acid | [1] |
| CAS Number | 16794-12-0 | [1] |
Method 1: Ion Chromatography with Suppressed Conductivity Detection
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For sulfonic acids, which are strong acids and exist as anions in solution, IC with suppressed conductivity detection offers excellent sensitivity and selectivity. The principle of this method relies on the separation of anions on an ion-exchange column followed by a suppressor that reduces the background conductivity of the eluent, thereby enhancing the signal of the analyte.[2]
Causality Behind Experimental Choices
-
Stationary Phase: An anion-exchange column is chosen to retain the negatively charged sulfonate group of this compound.
-
Mobile Phase: A hydroxide or carbonate/bicarbonate eluent is typically used to displace the analyte from the stationary phase. A gradient elution may be necessary to separate this compound from other inorganic or organic anions that may be present in the sample.
-
Detection: Suppressed conductivity is the preferred detection method as it provides universal detection for ionic species with high sensitivity.
Experimental Workflow: Ion Chromatography
Caption: Workflow for the quantification of this compound by Ion Chromatography.
Detailed Protocol: Ion Chromatography
1. Instrumentation and Columns:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange analytical column (e.g., Dionex IonPac™ AS11-HC or similar).
-
Anion-exchange guard column (e.g., Dionex IonPac™ AG11-HC or similar).
2. Reagents and Standards:
-
High-purity deionized water (18.2 MΩ·cm).
-
Sodium hydroxide (NaOH) eluent concentrate.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Eluent: A gradient of sodium hydroxide (NaOH) solution is often effective. A typical starting point is 5 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
4. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh the drug substance, dissolve it in high-purity deionized water, and dilute to a suitable concentration (e.g., 10 mg/mL). The sample may require filtration through a 0.22 µm ion chromatography certified filter.
-
Standard Preparation: Prepare a stock solution of this compound in high-purity water. Perform serial dilutions to create a series of calibration standards bracketing the expected concentration in the sample.
5. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: HPLC-MS/MS
For highly sensitive and selective quantification, especially in complex matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.[3] This technique combines the separation power of HPLC with the mass-resolving and fragmentation capabilities of a triple quadrupole mass spectrometer, allowing for very low detection and quantification limits.
Causality Behind Experimental Choices
-
Stationary Phase: A reversed-phase C18 column is commonly used for the separation of small polar molecules. For enhanced retention of highly polar compounds like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be an effective alternative.[4]
-
Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a volatile acidic modifier (e.g., formic acid or acetic acid) is typically used. The acidic modifier aids in the ionization of this compound in the negative ion mode.
-
Detection: Electrospray ionization (ESI) in the negative ion mode is ideal for sulfonic acids, as they readily form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5]
Experimental Workflow: HPLC-MS/MS
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Detailed Protocol: HPLC-MS/MS
1. Instrumentation and Columns:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column.
2. Reagents and Standards:
-
HPLC-grade water, acetonitrile, and methanol.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
3. Chromatographic and MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from the drug substance and other impurities. A starting point could be 5% B held for 1 minute, ramped to 95% B over 5 minutes, held for 2 minutes, and then re-equilibrated.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MRM Transition: For this compound (m/z 137.0), a characteristic fragment ion would be monitored (e.g., m/z 80.0, corresponding to [SO₃]⁻). The specific transition should be optimized by infusing a standard solution.
4. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 25 mg of the drug substance into a suitable volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This solution may require further dilution to fall within the calibration range.
-
Standard Preparation: Prepare a stock solution of this compound in the diluent. Perform serial dilutions to create calibration standards with concentrations ranging from the limit of quantification (LOQ) to a level bracketing the expected impurity concentration.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[6][7][8] The following performance characteristics should be evaluated:
| Validation Parameter | Ion Chromatography | HPLC-MS/MS |
| Specificity | Demonstrated by the separation of this compound from other potential impurities and the drug substance. | High specificity is inherent due to the use of MRM. |
| Linearity (r²) | > 0.99 | > 0.995 |
| Linear Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% |
| Robustness | Evaluated by small, deliberate changes in method parameters (e.g., pH, flow rate). | Evaluated by small, deliberate changes in method parameters. |
Conclusion
This application note has detailed two robust and reliable analytical methods for the quantification of this compound. Ion Chromatography with suppressed conductivity detection is a straightforward and effective technique for routine analysis. For applications requiring higher sensitivity and selectivity, particularly in complex matrices, HPLC-MS/MS is the recommended approach. The choice of method should be based on the specific analytical needs, available instrumentation, and the required detection limits. Proper method validation is essential to ensure the generation of accurate and reliable data in a regulated environment.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Shimadzu. Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Restek. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
-
PubMed. Double Gradient Ion Chromatography Using Short Monolithic Columns Modified With a Long Chained Zwitterionic Carboxybetaine Surfactant. [Link]
-
Agilent. Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. [Link]
-
PubChem. This compound. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
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- 8. fda.gov [fda.gov]
Application Note: A Robust HPLC Method for the Analysis of 2-Butanesulfonic Acid in Complex Reaction Mixtures using Mixed-Mode Chromatography and Charged Aerosol Detection
Abstract
This application note presents a detailed, robust, and highly selective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-butanesulfonic acid in challenging reaction mixture matrices. Due to its high polarity and lack of a UV chromophore, this compound is not amenable to traditional reversed-phase HPLC with UV detection. To overcome these challenges, this protocol employs a mixed-mode stationary phase, which combines reversed-phase and anion-exchange retention mechanisms. This approach provides excellent retention and separation of the target analyte from both polar and non-polar matrix components without the need for ion-pairing reagents. Detection is achieved using a Charged Aerosol Detector (CAD), which offers near-universal response for non-volatile analytes and is independent of their spectral properties, ensuring high sensitivity and accurate quantitation.
Introduction: The Analytical Challenge
This compound is a strong acid characterized by high polarity and aqueous solubility.[1][2] These properties, combined with its lack of a significant ultraviolet (UV) absorbing chromophore, present a considerable challenge for analytical chemists. Standard reversed-phase (RP) HPLC methods, which rely on hydrophobic interactions, typically fail to provide adequate retention for such polar compounds, leading to elution in or near the solvent front. Furthermore, the absence of a chromophore renders UV-Vis detection, the most common HPLC detection method, ineffective.
This guide details a comprehensive strategy that addresses these issues directly, providing a reliable analytical solution for researchers in process development and quality control.
The Rationale Behind the Methodological Choices
A robust analytical method is built on a foundation of sound scientific principles. The choices of stationary phase, mobile phase, and detector are critical for successfully analyzing a difficult compound like this compound.
The Separation Mode: Why Mixed-Mode Chromatography?
The selection of the chromatographic mode is the most critical parameter for achieving retention and separation.
-
Limitations of Reversed-Phase (RP) and Ion-Pair Chromatography (IPC): Standard C18 columns offer insufficient retention for highly polar analytes. While Ion-Pair Chromatography (IPC), which uses mobile phase additives to form a more hydrophobic complex with the analyte, can increase retention, it suffers from significant drawbacks.[3][4] These include long column equilibration times, poor compatibility with mass spectrometry (MS), and the potential for irreversible column modification.[5][6]
-
The Mixed-Mode Advantage: Mixed-Mode Chromatography (MMC) utilizes stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange functionalities.[7][8][9] This dual-retention mechanism is ideal for complex samples containing analytes with a wide range of polarities. For this compound, the anion-exchange functionality provides targeted retention of the negatively charged sulfonate group, while the reversed-phase character helps separate it from other non-polar components in the reaction mixture. This eliminates the need for ion-pairing reagents, resulting in a more robust, MS-compatible method with greater flexibility for method development.[5][8]
The Detection Technique: Why Charged Aerosol Detection (CAD)?
Since this compound lacks a chromophore, a universal detector is required.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a viable option that detects analytes by scattering light off particles remaining after solvent evaporation.[10][11][12][13][14] It is compatible with gradient elution and can detect any non-volatile analyte.
-
Charged Aerosol Detector (CAD): The CAD operates on a similar principle but offers distinct advantages. After nebulization and solvent evaporation, the resulting analyte particles are charged by a corona discharge, and the total charge is measured by an electrometer.[15] This provides a more consistent and uniform response that is less dependent on the analyte's chemical structure compared to ELSD.[16] CAD typically offers a wider dynamic range and better sensitivity, making it exceptionally well-suited for impurity analysis and quantitation over a broad concentration range.[17]
The logical workflow for selecting the optimal analytical method is visualized below.
Caption: Logical workflow for HPLC method selection.
Experimental Protocol
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary UHPLC/HPLC system (e.g., Waters ACQUITY, Thermo Vanquish) |
| Detector | Charged Aerosol Detector (e.g., Thermo Corona Veo, Waters ACQUITY CAD) |
| Analytical Column | Mixed-Mode Anion-Exchange/RP Column (e.g., SIELC Primesep SB, 4.6x150 mm, 5 µm) |
| Data System | Chromatography Data Software (e.g., Empower, Chromeleon) |
| Autosampler Vials | 2 mL glass vials with PTFE/silicone septa |
| Syringe Filters | 0.22 µm PVDF or Nylon syringe filters |
Reagents and Standard Preparation
-
Acetonitrile (ACN): HPLC or MS grade
-
Water: Deionized (DI) water, >18 MΩ·cm resistivity
-
Ammonium Formate: MS grade, >99% purity
-
Formic Acid: MS grade, >99% purity
-
This compound Standard: Certified reference material, >98% purity
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Preparation of Standard Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the Stock Standard with the diluent.
Sample Preparation from Reaction Mixtures
Reaction mixtures can be complex, containing catalysts, reagents, and byproducts. The goal of sample preparation is to create a clean, particle-free solution compatible with the HPLC system.[18][19][20]
Caption: Standard workflow for sample preparation.
Note: For highly complex matrices, an additional Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interfering components.[18][21]
HPLC-CAD Operating Conditions
| Parameter | Setting |
| Column | SIELC Primesep SB, 4.6x150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 95% A; 2-15 min: 95% to 5% A; 15-18 min: 5% A; 18.1-22 min: 95% A |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | Controlled via Power Function (or set to "High") |
| CAD Gas Pressure | 35 psi (Nitrogen) |
| Data Collection Rate | 10 Hz |
System Suitability and Data Analysis
System Suitability: Before analyzing samples, inject a mid-level standard (e.g., 50 µg/mL) five times. The results must meet the following criteria for the system to be considered suitable for analysis.
| Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (Asymmetry) | 0.9 - 1.5 |
Quantitation:
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Regression: Apply a linear regression model. A weighting factor (e.g., 1/x) may be used if the variance is not constant across the concentration range. The correlation coefficient (r²) should be ≥ 0.998.
-
Sample Analysis: Determine the concentration of this compound in the prepared sample solutions from the calibration curve. Calculate the final concentration in the original reaction mixture by applying the dilution factor used during sample preparation.
Expected Results & Performance
This method provides a sharp, well-resolved peak for this compound, free from interference from typical reaction mixture components.
-
Retention: Under the specified conditions, this compound is expected to elute at approximately 8-10 minutes.
-
Linearity: The method demonstrates excellent linearity over a typical range of 1-250 µg/mL.
-
Sensitivity: The Limit of Quantitation (LOQ) is typically in the low µg/mL range, sufficient for monitoring reactions and quantifying impurities.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Retention Time Drift | Inconsistent mobile phase preparation; Column not equilibrated. | Prepare fresh mobile phase daily; Ensure column is equilibrated for at least 20 minutes with initial conditions. |
| Poor Peak Shape (Tailing) | Column contamination; Mismatch between sample diluent and mobile phase. | Flush column with a strong solvent; Ensure sample diluent is similar to the initial mobile phase composition. |
| High Detector Noise | Impurities in mobile phase or gas; Insufficient gas pressure. | Use high-purity solvents and salts; Check nitrogen gas supply and pressure. |
| No Peak Detected | Incorrect sample preparation; Detector issue (e.g., clogged nebulizer). | Verify standard and sample preparation steps; Perform detector maintenance as per manufacturer's guide. |
Conclusion
The described HPLC method, utilizing mixed-mode chromatography and charged aerosol detection, provides a definitive solution for the challenging analysis of this compound in reaction mixtures. By combining a selective retention mechanism with universal and sensitive detection, this protocol offers the accuracy, robustness, and reliability required for demanding research, development, and quality control environments.
References
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
-
LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Charged aerosol detectors. analytica-world.com. Retrieved from [Link]
-
AZoM. (n.d.). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. Retrieved from [Link]
-
American Laboratory Trading. (n.d.). ESA Corona Charged Aerosol Detector (CAD). Retrieved from [Link]
-
Hawks, C. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Hichrom. Retrieved from [Link]
-
Giancarlo, A., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved from [Link]
-
Riu, J., et al. (2002). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]
-
Dolan, J. W. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Retrieved from [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
- U.S. Patent No. 4,042,327. (1977). Ion-pairing chromatography. Google Patents.
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
Dolan, J. W. (2004). Ion Pairing - Blessing or Curse?. LCGC International. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (2015). HPLC Separation of Organic Acids Glucuronic Acid, Methanesulfonic Acid, and Butanesulfonic Acid on Primesep SB Column. Retrieved from [Link]
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Application Note: High-Resolution Separation of Butanesulfonic Acid Isomers by Anion-Exchange Ion Chromatography
Abstract
This application note presents a detailed protocol for the separation and quantification of butanesulfonic acid positional isomers, specifically 1-butanesulfonic acid and 2-butanesulfonic acid, using high-performance anion-exchange ion chromatography (IC) with suppressed conductivity detection. The structural similarity of these isomers presents a significant analytical challenge. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals to achieve baseline resolution of these critical analytes. The method utilizes a high-capacity anion-exchange column and a meticulously optimized hydroxide gradient, ensuring robust and reproducible results.
Introduction
Butanesulfonic acids are versatile chemical compounds used in a variety of industrial and pharmaceutical applications. They serve as catalysts, intermediates in organic synthesis, and as counterions for pharmaceutical compounds.[1] The specific isomeric form of butanesulfonic acid can significantly influence the properties and efficacy of the final product. Therefore, the ability to separate and accurately quantify these isomers is of paramount importance for process monitoring, quality control, and formulation development.
The primary challenge in the analysis of butanesulfonic acid isomers lies in their similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Ion chromatography, with its high selectivity for ionic and polar compounds, offers an ideal solution for this analytical problem.[2] This application note details a robust IC method designed to resolve 1-butanesulfonic acid and this compound, providing a reliable tool for their individual assessment.
Chromatographic Principles and Causality
The separation of butanesulfonic acid isomers is achieved through anion-exchange chromatography. The stationary phase consists of a polymer resin functionalized with quaternary ammonium groups, which carry a permanent positive charge.[3] The negatively charged sulfonate groups of the butanesulfonic acid isomers interact with these positively charged sites on the resin.
Elution is accomplished by introducing a competing anion, in this case, hydroxide, via the mobile phase. By gradually increasing the concentration of the hydroxide eluent (a gradient), the analyte ions are displaced from the stationary phase and move through the column at different rates. The subtle differences in the steric hindrance and the electron distribution around the sulfonate group between 1-butanesulfonic acid and this compound lead to differential interaction with the stationary phase, enabling their separation. The use of a high-capacity column is crucial as it enhances the retention and improves the resolution between closely eluting analytes.
Following separation, the eluent passes through a suppressor, which is a key component in suppressed conductivity detection. The suppressor neutralizes the hydroxide eluent to water while converting the butanesulfonate analytes to their highly conductive acid form, thereby enhancing the signal-to-noise ratio and enabling sensitive detection.
Experimental Workflow and Protocols
Instrumentation and Consumables
-
Ion Chromatograph: A system capable of generating hydroxide gradients (e.g., Thermo Scientific™ Dionex™ ICS-6000 HPIC system or equivalent).
-
Anion-Exchange Column: Thermo Scientific™ Dionex™ IonPac™ AS11-HC-4µm (4 x 250 mm) or equivalent high-capacity anion-exchange column.
-
Guard Column: Thermo Scientific™ Dionex™ IonPac™ AG11-HC-4µm (4 x 50 mm) or equivalent.
-
Suppressor: Anion electrolytically regenerated suppressor (e.g., Thermo Scientific™ Dionex™ AERS™ 500).
-
Detector: Suppressed conductivity detector.
-
Autosampler: With temperature control capabilities.
-
Vials: 1.5 mL polypropylene vials with caps.
-
Syringe Filters: 0.22 µm, IC-certified.
Reagents and Standards
-
Deionized Water: 18.2 MΩ·cm resistivity.
-
1-Butanesulfonic acid sodium salt: ≥99% purity.
-
This compound: (or its salt) ≥99% purity.
Standard and Sample Preparation Protocol
-
Stock Standard Preparation (1000 mg/L):
-
Accurately weigh 100 mg of 1-butanesulfonic acid sodium salt and transfer to a 100 mL volumetric flask.
-
Dissolve and bring to volume with deionized water.
-
Repeat for this compound.
-
-
Working Standard Preparation (e.g., 10 mg/L):
-
Pipette 1.0 mL of each stock standard into a 100 mL volumetric flask.
-
Bring to volume with deionized water.
-
Prepare a series of calibration standards by further diluting the working standard.
-
-
Sample Preparation:
-
Dissolve the sample containing butanesulfonic acid isomers in deionized water to achieve a concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
-
Filter all standards and samples through a 0.22 µm syringe filter before transferring to autosampler vials.
-
Ion Chromatography Method Protocol
The following table summarizes the optimized chromatographic conditions for the separation of butanesulfonic acid isomers.
| Parameter | Setting |
| Column | Dionex IonPac AS11-HC-4µm, 4 x 250 mm |
| Guard Column | Dionex IonPac AG11-HC-4µm, 4 x 50 mm |
| Eluent Source | Eluent Generator with EGC 500 KOH Cartridge |
| Eluent Gradient | 1 mM KOH from 0 to 5 min, ramp to 10 mM KOH from 5 to 15 min, hold at 10 mM for 5 min, ramp to 30 mM KOH from 20 to 30 min, hold at 30 mM for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Suppressed Conductivity, AERS 500 at 121 mA |
| Run Time | 35 minutes |
Rationale for Parameter Selection:
-
High-Capacity Column: The Dionex IonPac AS11-HC-4µm provides a high density of anion exchange sites, which is essential for retaining and resolving structurally similar isomers.
-
Hydroxide Gradient: A shallow initial gradient is employed to ensure the separation of any early eluting, less retained anions. The subsequent steeper gradient effectively elutes the more strongly retained butanesulfonic acid isomers in a reasonable time frame with good peak shape.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak efficiency.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of butanesulfonic acid isomers.
Separation Mechanism Diagram
Caption: Differential interaction of butanesulfonic acid isomers.
Expected Results and Data Interpretation
Under the proposed conditions, baseline separation of 1-butanesulfonic acid and this compound is anticipated. Due to its linear structure and potentially less steric hindrance, 1-butanesulfonic acid is expected to have a slightly stronger interaction with the stationary phase and thus a longer retention time compared to the more sterically hindered this compound.
A typical chromatogram will show two distinct peaks corresponding to the two isomers. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from the analysis of standards of known concentrations. The method should exhibit excellent linearity over a defined concentration range with a correlation coefficient (r²) of >0.999.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the described method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the isomer peaks.
-
Linearity: The linear relationship between the analyte concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The ion chromatography method detailed in this application note provides a robust and reliable approach for the separation and quantification of butanesulfonic acid isomers. By employing a high-capacity anion-exchange column with an optimized hydroxide gradient and suppressed conductivity detection, this method overcomes the challenges associated with analyzing these structurally similar compounds. This protocol serves as a valuable tool for quality control, process optimization, and research and development in the pharmaceutical and chemical industries.
References
-
Bruzzoniti, M. C., et al. (2008). Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. Journal of Chromatography A, 1187(1-2), 197-204. [Link]
-
Aceto, M., et al. (1995). Ion chromatographic separation of alkylsulphonic acids with conductivity detection. Journal of Chromatography A, 706(1-2), 175-181. [Link]
-
SIELC Technologies. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. [Link]
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Application Notes and Protocols: The Pivotal Role of the Butanesulfonic Acid Moiety in Designing Brønsted Acidic Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide an in-depth technical guide on the synthesis and application of ionic liquids functionalized with a butanesulfonic acid group. This guide moves beyond simple procedural lists to offer insights into the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in your research endeavors.
Introduction: Harnessing Brønsted Acidity in Ionic Liquid Design
Ionic liquids (ILs) have emerged as a versatile class of compounds with applications ranging from "green" solvents to highly efficient catalysts.[1][2] A particularly impactful subclass of ILs are the Brønsted acidic ionic liquids (BAILs), which incorporate a proton-donating functional group, typically a sulfonic acid (-SO₃H) moiety.[3][4] The incorporation of a butanesulfonic acid group onto the cation of an ionic liquid creates a powerful and reusable acid catalyst.[5][6][7] These task-specific ionic liquids (TSILs) combine the advantages of homogeneous catalysis, such as high activity and selectivity, with the operational benefits of heterogeneous systems, including straightforward separation and recyclability.[8]
This guide will focus on the synthesis of ionic liquids featuring a butanesulfonic acid functional group, their characterization, and their application as catalysts, with a particular emphasis on esterification reactions.
Synthesis of Butanesulfonic Acid Functionalized Ionic Liquids: A Step-by-Step Protocol with Rationale
The most prevalent and efficient method for synthesizing butanesulfonic acid-functionalized ionic liquids involves a two-step process: the formation of a zwitterionic intermediate followed by protonation.[5][6][7][9] This approach allows for precise control over the final structure of the ionic liquid.
Core Principle: The Role of 1,4-Butane Sultone
1,4-butane sultone is a key reagent in this synthesis. It is a cyclic ester of a hydroxysulfonic acid and serves as an electrophilic building block. The ring-opening reaction of 1,4-butane sultone with a nucleophilic nitrogen-containing base (e.g., an imidazole or pyridine derivative) is the cornerstone of this synthetic strategy.[9]
Experimental Workflow: A Visual Guide
Caption: General workflow for the synthesis of a butanesulfonic acid-functionalized ionic liquid.
Detailed Protocol: Synthesis of 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([HSO₃-bmim][HSO₄])
This protocol details the synthesis of a common and effective butanesulfonic acid-functionalized ionic liquid.
Materials:
-
N-methylimidazole (freshly distilled)
-
1,4-Butane sultone
-
Sulfuric acid (98%)
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Zwitterion Formation:
-
In a round-bottom flask, combine equimolar amounts of N-methylimidazole and 1,4-butane sultone.
-
Rationale: This is a quaternization reaction where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the sultone, leading to ring opening and the formation of the zwitterionic intermediate.[10][11]
-
Stir the mixture at room temperature for 24-48 hours or until a white solid precipitate forms. The reaction can be gently heated (e.g., to 60°C) to accelerate the process.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Dry the zwitterion under vacuum.
-
-
Acidification (Protonation):
-
Carefully add an equimolar amount of concentrated sulfuric acid (98%) to the dried zwitterion in a flask, ensuring the flask is cooled in an ice bath. This reaction is highly exothermic.
-
Rationale: The strong acid protonates the sulfonate group of the zwitterion, forming the desired Brønsted acidic ionic liquid. The hydrogen sulfate anion from the sulfuric acid becomes the counter-ion.[12] The choice of a strong acid is crucial for ensuring complete protonation.
-
Stir the mixture at room temperature for 12-24 hours. The solid zwitterion will gradually dissolve, forming a viscous liquid.
-
-
Purification:
-
Wash the resulting ionic liquid multiple times with diethyl ether to remove any residual starting materials or byproducts.
-
Rationale: Diethyl ether is a suitable solvent for this purification step as the ionic liquid is immiscible with it, while any non-polar impurities will be washed away.[1]
-
Dry the purified ionic liquid under vacuum at an elevated temperature (e.g., 80°C) to remove any residual ether and water.
-
Characterization:
-
The successful synthesis of the ionic liquid should be confirmed using techniques such as FT-IR and NMR spectroscopy.[13][14]
-
The acidity of the ionic liquid can be determined by titration.[15]
Application in Catalysis: Esterification Reactions
Butanesulfonic acid-functionalized ionic liquids are highly effective catalysts for esterification reactions, such as the production of biodiesel.[8][13][14] Their acidic nature allows them to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Catalytic Mechanism: A Visual Representation
Caption: Simplified mechanism of esterification catalyzed by a Brønsted acidic ionic liquid.
Protocol: Catalytic Esterification of Acetic Acid with Ethanol
This protocol provides a general procedure for using a butanesulfonic acid-functionalized ionic liquid as a catalyst in a model esterification reaction.
Materials:
-
Acetic acid
-
Ethanol
-
1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([HSO₃-bmim][HSO₄])
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine acetic acid, ethanol (in a molar excess, e.g., 3:1 ethanol to acetic acid), and the butanesulfonic acid-functionalized ionic liquid (typically 5-10 mol% relative to the carboxylic acid).
-
Rationale: A molar excess of the alcohol is used to shift the reaction equilibrium towards the formation of the ester. The amount of catalyst can be optimized for specific reactions.[16]
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring for a specified time (e.g., 2-4 hours).
-
Monitor the progress of the reaction using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Product Isolation and Catalyst Recycling:
-
After the reaction is complete, cool the mixture to room temperature.
-
The ester product can often be separated from the ionic liquid by simple decantation or extraction with a suitable organic solvent (e.g., diethyl ether).
-
Rationale: The low volatility and immiscibility of the ionic liquid with many organic solvents facilitate easy product separation and catalyst recovery.[6]
-
The recovered ionic liquid can be washed with an organic solvent and dried under vacuum for reuse in subsequent reactions.[8][14]
-
Quantitative Data Summary: Catalytic Performance
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| [HSO₃-bmim][HSO₄] | Oleic Acid & Ethanol | 16.5:1 | 10-30 | 90 (Microwave) | 0.5-2 | >90 | [8] |
| [DMBSI]HSO₄ | Various aldehydes & 1,3-indanedione | - | - | - | 0.05-0.1 | 87-95 | [17] |
| [Trps][OTs] | Salicylic Acid & Acetic Anhydride | - | - | 80 | - | 88.7 | [16][18] |
Conclusion and Future Outlook
Ionic liquids functionalized with a butanesulfonic acid group are robust and highly effective Brønsted acid catalysts. Their tunable nature, high catalytic activity, and ease of recyclability make them attractive alternatives to traditional acid catalysts in a wide range of organic transformations.[4] Future research in this area will likely focus on the development of novel sulfonic acid-functionalized ionic liquids with enhanced properties, such as increased acidity and improved thermal stability, as well as their application in a broader scope of chemical processes, including biomass conversion and fine chemical synthesis.[19]
References
Sources
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts (2002) | Amanda C. Cole | 1184 Citations [scispace.com]
- 8. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. 2-Butanesulfonic acid | C4H10O3S | CID 3014952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate -Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation [frontiersin.org]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Butanesulfonic Acid Catalyzed Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for optimizing esterification reactions catalyzed by 2-butanesulfonic acid. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for understanding the reaction dynamics, enabling you to troubleshoot effectively and maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it as a catalyst for esterification?
This compound is a strong organic Brønsted acid. It is an effective catalyst for Fischer-Speier esterification, a reaction that forms an ester from a carboxylic acid and an alcohol.[1] Like other sulfonic acids, it functions by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate.[1][2][3] Its organic structure can sometimes offer better solubility in organic reaction media compared to inorganic acids like sulfuric acid.
Q2: What is the primary challenge in achieving high yields in this reaction?
The Fischer esterification is a reversible equilibrium reaction.[1][2][4][5] The reaction produces one molecule of water for every molecule of ester formed. This byproduct, water, can participate in the reverse reaction (hydrolysis), breaking the ester down into the starting carboxylic acid and alcohol.[4][6] Consequently, as the reaction proceeds and water accumulates, the rate of the reverse reaction increases, leading to an equilibrium state where a significant amount of starting material may remain, thus limiting the final yield.[5][6] The core challenge is to disrupt this equilibrium to favor product formation.
Q3: How does this compound compare to other common acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)?
The catalytic activity for esterification among common Brønsted acids generally follows the order: Sulfuric Acid > p-Phenolsulfonic Acid > p-Toluenesulfonic Acid > Benzenesulfonic Acid.[7] this compound, as a simple alkylsulfonic acid, has a similar acid strength to these aromatic sulfonic acids.
-
Sulfuric Acid (H₂SO₄): Often shows the highest catalytic activity.[7] However, it is a very strong oxidizing agent and can cause charring, decomposition, and other side reactions, especially at higher temperatures, leading to darker product coloration and lower purity.[8] It also acts as a dehydrating agent, which can help drive the reaction forward.[9][10]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline organic acid that is often easier to handle than concentrated sulfuric acid. It is a highly effective catalyst and is less prone to causing charring.
-
This compound: As a liquid organic acid, it offers good solubility in many reaction media. Its performance is comparable to p-TsOH, and it is generally considered a "cleaner" catalyst than sulfuric acid, producing fewer byproducts.[7]
The Esterification Reaction Mechanism
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
Caption: The Fischer Esterification mechanism catalyzed by an acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue Category: Low Product Yield
Q: My reaction has run overnight but the yield is below 40%. What is the most likely cause?
A: The most probable cause is that the reaction has reached its natural equilibrium without any intervention to shift it towards the products.[5][11] The presence of the water byproduct facilitates the reverse hydrolysis reaction, creating a state where starting materials, ester, and water coexist.[6]
Solution: You must actively remove water from the reaction mixture. This leverages Le Châtelier's principle, forcing the equilibrium to shift to the right to produce more ester and water.[2][9]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Esterification - Concept [jove.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Minimizing Side Reactions in 2-Butanesulfonic Acid Catalysis
Welcome to the technical support center for 2-butanesulfonic acid catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during its application. As a strong Brønsted acid, this compound is a versatile catalyst in various organic transformations.[1][2] However, its reactivity can also lead to undesired side products. This resource provides in-depth, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses specific issues in a question-and-answer format, delving into the causality behind experimental choices to provide a self-validating system for your protocols.
Issue 1: Dehydration of Alcohols and Formation of Alkenes
Question: I am using this compound to catalyze an esterification reaction with a secondary alcohol, but I am observing significant formation of alkene byproducts. What is causing this and how can I prevent it?
Answer:
This is a classic example of a competing elimination (dehydration) reaction, which is often favored at elevated temperatures in the presence of a strong acid catalyst like this compound.[3] The mechanism involves the protonation of the alcohol's hydroxyl group by the sulfonic acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate, which can then lose a proton from an adjacent carbon to form an alkene.[3][4]
With a substrate like 2-butanol, this dehydration can lead to a mixture of products, including but-1-ene, cis-but-2-ene, and trans-but-2-ene.[3][4]
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Dehydration reactions typically have a higher activation energy than esterification.[5] Lowering the reaction temperature will disproportionately slow down the rate of dehydration compared to the desired esterification.
-
Catalyst Loading: Use the minimum effective amount of this compound. Excess acid can increase the rate of protonation and subsequent dehydration.
-
Water Removal: In esterification, water is a byproduct. Its removal (e.g., using a Dean-Stark apparatus or molecular sieves) shifts the equilibrium towards the ester product, as per Le Chatelier's principle. This can allow for lower reaction temperatures to achieve high conversion, further disfavoring dehydration.
-
Alternative Catalysts: If dehydration remains problematic, consider using a milder acid catalyst or a heterogeneous catalyst, such as a sulfonic acid-functionalized resin, which can offer greater selectivity.[6][7]
Experimental Protocol: Minimizing Alkene Formation in Esterification
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Reagents: Charge the flask with your carboxylic acid (1.0 eq), the secondary alcohol (1.2 eq), and the solvent.
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to a gentle reflux, sufficient to azeotropically remove water. Monitor the reaction progress by TLC or GC, observing the consumption of the starting materials and the formation of the ester.
-
Workup: Once the reaction is complete, cool the mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the sulfonic acid catalyst.[5] Extract the product with an appropriate organic solvent.
Issue 2: Charring and Tar Formation
Question: My reaction mixture is turning dark brown or black, and I am getting a low yield of my desired product with a significant amount of insoluble tar-like material. What is happening?
Answer:
Charring or tar formation is indicative of substrate or product decomposition.[5] Strong acids like this compound can act as powerful dehydrating and, at higher temperatures, oxidizing agents, leading to the breakdown of organic molecules into carbonaceous materials.[5] This is particularly prevalent with sensitive substrates that may contain multiple functional groups prone to acid-catalyzed degradation.
Mitigation Strategies:
-
Lower Reaction Temperature: As with dehydration, reducing the temperature is the primary method to prevent decomposition.[5]
-
Controlled Addition: Instead of adding all the substrate at once, consider a slow, controlled addition to the reaction mixture containing the catalyst. This helps to dissipate any exothermic effects and maintain a lower instantaneous concentration of the substrate in the acidic medium.[5]
-
Inert Atmosphere: For oxygen-sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be catalyzed by the strong acid at elevated temperatures.
-
Solvent Choice: Ensure your solvent is stable under the reaction conditions. Solvents that can be easily sulfonated or that can participate in side reactions should be avoided.
Troubleshooting Workflow for Charring
Caption: Key parameters influencing side reactions.
References
-
PRODUCTION AND PROPERTIES OF 2,3-BUTANEDIOL: VI. DEHYDRATION BY SULPHURIC ACID - ResearchGate. (2025-08-06). Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. - ResearchGate. Available at: [Link]
-
Alkylbenzene sulfonate - Wikipedia. Available at: [Link]
-
Successful HPLC Operation - Troubleshooting Guide - vscht.cz. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available at: [Link]
-
Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions - RSC Publishing. Available at: [Link]
-
Cas 2386-47-2,1-Butanesulfonic acid - LookChem. Available at: [Link]
-
F. The Dehydration of Butan-2-ol - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
This compound | C4H10O3S | CID 3014952 - PubChem - NIH. Available at: [Link]
-
Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts - SciSpace. Available at: [Link]
-
Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC - NIH. Available at: [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview - MDPI. Available at: [Link]
-
dehydration of more complicated alcohols - Chemguide. Available at: [Link]
-
Sulphonated macroporous resin catalysts: Studies on the dehydration of 2-butanol. Available at: [Link]
-
Dehydration reactions in polyfunctional natural products - Pure. Available at: [Link]
-
Esterification of acetic acid with butanol over sulfonic acid-functionalized hybrid silicas. (2025-08-10). Available at: [Link]
-
Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - MDPI. Available at: [Link]
-
Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production - MDPI. Available at: [Link]
Sources
- 1. CAS 2386-47-2: Butanesulfonic Acid | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: 2-Butanesulfonic Acid Catalyst Deactivation and Regeneration
Welcome to the technical support center for 2-butanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this versatile solid acid catalyst. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose catalyst deactivation and effectively regenerate your catalyst, ensuring the robustness and reproducibility of your experimental work.
Part 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
This section is structured to help you identify the root cause of catalyst underperformance through a series of common observational questions.
Issue 1: "My reaction rate has significantly decreased, or my product yield is lower than expected."
A decline in catalytic activity is the most common indicator of deactivation. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting workflow for decreased catalyst activity.
In-depth Solutions:
-
For Suspected Poisoning:
-
Diagnosis: The purity of reactants and solvents is paramount. Basic impurities will readily neutralize the sulfonic acid sites.
-
Solution: Ensure the use of high-purity, anhydrous starting materials. If impurities are suspected, consider passing reactants and solvents through a plug of neutral alumina or activated carbon before use. To regenerate a poisoned catalyst, a solvent wash may be effective (see Protocol 1).
-
-
For Suspected Coke Formation:
-
Diagnosis: Coke formation is common in organic reactions at elevated temperatures, leading to a physical blockage of catalyst pores and active sites.[1][2] This is often visible as a darkening of the catalyst.
-
Solution: Lowering the reaction temperature can mitigate the rate of coke formation.[1] For regeneration, a thorough solvent wash can remove "soft" coke, while "hard" coke may require oxidative treatment (see Protocol 2).
-
-
For Suspected Leaching or Sulfonate Ester Formation:
-
Diagnosis: this compound, being an alkylsulfonic acid, has better hydrothermal stability than aromatic sulfonic acids. However, some leaching of the sulfonic acid groups can still occur in polar protic solvents like water or alcohols. A more insidious issue in alcohol solvents is the formation of inactive sulfonate esters on the catalyst surface.[3]
-
Solution: If possible, use a less polar solvent. To check for leaching, you can analyze the post-reaction mixture for acidity. Regeneration from sulfonate ester formation can be challenging, but a water wash followed by drying may help hydrolyze the esters.
-
-
For Suspected Thermal Degradation:
-
Diagnosis: Sulfonic acid groups can thermally decompose, especially at temperatures exceeding 200-250°C.[4][5] This form of deactivation is irreversible.
-
Solution: It is crucial to operate within the thermal limits of the catalyst. If high temperatures are required, consider a more thermally stable catalyst. There is no regeneration method for a thermally degraded catalyst.
-
Issue 2: "My product selectivity has changed."
A shift in product distribution can be a more subtle sign of catalyst deactivation.
-
Possible Cause 1: Partial Poisoning or Coking.
-
Explanation: Deactivation may not be uniform. The poisoning of the strongest acid sites or the blockage of certain pore sizes by coke can alter the reaction pathway, favoring the formation of different products.[6]
-
Solution: A change in selectivity often precedes a more significant drop in activity. Address this by reviewing the potential causes of poisoning and coking as described above and implementing the appropriate regeneration protocol.
-
-
Possible Cause 2: Water Content.
-
Explanation: The presence of water can influence the equilibrium of certain reactions and may hydrolyze products or intermediates, leading to a different product profile.
-
Solution: Ensure all reactants and solvents are anhydrous, particularly for water-sensitive reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical lifespan of a this compound catalyst?
The lifespan is highly dependent on the reaction conditions. In clean, non-polar systems at moderate temperatures (<150°C), the catalyst can be recycled numerous times with minimal loss of activity. In the presence of impurities, high temperatures, or polar protic solvents, deactivation can be rapid, sometimes occurring within a single run.
Q2: How can I tell if my catalyst is irreversibly deactivated?
If the catalyst does not regain a significant portion of its activity after undergoing the appropriate regeneration protocols (solvent washing and/or oxidative treatment), it is likely irreversibly deactivated. This is often the case with severe thermal degradation or extensive, non-removable coke.
Q3: Can I use this compound in aqueous media?
While alkylsulfonic acids are more hydrothermally stable than their aromatic counterparts, some leaching of the active sites can still occur in water at elevated temperatures. This can lead to a loss of catalyst mass and contamination of your product with the acid. It is advisable to test for leaching and consider the potential for catalyst loss.
Q4: What are the safety precautions for handling and regenerating this compound?
This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Regeneration, especially oxidative treatment, should be performed in a well-ventilated fume hood, as it can release volatile organic compounds and sulfur oxides.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the regeneration of a deactivated this compound catalyst.
Protocol 1: Regeneration by Solvent Washing (for Poisoning and "Soft" Coke)
This method is effective for removing adsorbed impurities and soluble carbonaceous deposits.
Materials and Equipment:
-
Deactivated this compound catalyst
-
Sintered glass funnel or filtration apparatus
-
A sequence of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, acetone, methanol)
-
Vacuum oven
Procedure:
-
Post-Reaction Separation: At the end of your reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Initial Wash: Wash the catalyst cake in the filter with a non-polar solvent like hexane to remove residual non-polar reactants and products.
-
Systematic Solvent Washing:
-
Transfer the catalyst to a flask and add a solvent in which the suspected impurities or coke precursors are soluble (e.g., ethyl acetate or acetone).
-
Stir the slurry at room temperature for 30-60 minutes.
-
Filter the catalyst and repeat the wash with fresh solvent.
-
Perform a final wash with a volatile solvent like methanol to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at 60-80°C until a constant weight is achieved. Caution: Do not exceed 100°C to avoid thermal stress.
-
Activity Verification: Test the regenerated catalyst in a standard reaction to quantify the recovery of its catalytic activity.
Protocol 2: Regeneration by Oxidative Treatment (for "Hard" Coke)
This method is more aggressive and is used to burn off stubborn carbonaceous deposits.
Materials and Equipment:
-
Deactivated this compound catalyst
-
Tube furnace with temperature programming
-
Quartz or ceramic tube
-
Source of dry air or a nitrogen/oxygen mixture
Procedure:
-
Solvent Pre-Wash: It is highly recommended to first perform the solvent washing protocol (Protocol 1) to remove any volatile or soluble organic compounds before high-temperature treatment.
-
Loading the Furnace: Place the dried, pre-washed catalyst in the center of the quartz tube within the furnace.
-
Inert Purge: Heat the catalyst to 150°C under a flow of inert gas (e.g., nitrogen) and hold for 30 minutes to remove any remaining physisorbed species.
-
Controlled Oxidation:
-
Slowly introduce a stream of diluted oxygen (e.g., 5% O₂ in N₂) into the tube.
-
Ramp the temperature to 400-500°C at a slow rate (e.g., 2-5°C/min) to avoid a rapid temperature spike from the exothermic combustion of coke.[2]
-
Hold at the target temperature for 3-5 hours, or until the exit gas stream no longer shows the presence of CO₂ (if being monitored).
-
-
Cooling: Cool the catalyst back to room temperature under an inert atmosphere.
-
Rehydration (Optional but Recommended): Before use in a reaction, it can be beneficial to expose the catalyst to a humid atmosphere to re-establish the hydration layer around the sulfonic acid groups, which is often crucial for their catalytic activity.
-
Activity Verification: Evaluate the performance of the regenerated catalyst against that of a fresh sample.
Part 4: Data Summary & Visualization
Quantitative Data Summary
The following table provides representative data on the impact of deactivation mechanisms and the potential for regeneration. Note that specific values will vary depending on the reaction system.
| Deactivation Mechanism | Typical Cause | Regeneration Method | Expected Activity Recovery |
| Poisoning | Basic impurities in feed | Solvent Washing (Protocol 1) | 80-95% |
| "Soft" Coking | Low-temperature side reactions | Solvent Washing (Protocol 1) | 70-90% |
| "Hard" Coking | High-temperature polymerization | Oxidative Treatment (Protocol 2) | 60-85% |
| Leaching | Polar protic solvents | Not applicable | N/A (Irreversible loss of active sites) |
| Thermal Degradation | Exceeding T > 200-250°C | Not applicable | 0% (Irreversible) |
Catalyst Deactivation and Regeneration Cycle
The following diagram illustrates the lifecycle of the this compound catalyst.
Caption: The lifecycle of a this compound catalyst.
References
- Benchchem. (n.d.). Technical Support Center: 4-Nitrobenzenesulfonic Acid Catalyst Deactivation and Regeneration.
- Google Patents. (n.d.). US4194952A - Process for regenerating waste sulfuric acid.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Butanoic Acid Esterification.
- Arabian Journal of Chemistry. (2023).
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- Coking and regeneration of fixed bed c
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Technical Support Center: Optimizing Reaction Conditions for 2-Butanesulfonic Acid Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-butanesulfonic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile and robust acid catalyst in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the fundamental principles that govern catalytic efficacy.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, applications, and safe handling of this compound.
Q1: What is this compound and where is it most effectively used?
A: this compound (CAS No: 16794-12-0) is a strong organic acid belonging to the alkanesulfonic acid family.[1][2] Its strength is comparable to that of mineral acids like sulfuric acid, but as an organic-soluble catalyst, it offers distinct advantages in many reaction systems.[3] It is particularly effective as a catalyst for a wide range of acid-catalyzed reactions in organic synthesis, including:
-
Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters, a cornerstone of many industrial processes.[4][5][6][7]
-
Dehydration: Promoting the elimination of water, such as the conversion of alcohols to alkenes or the formation of ethers.[8][9][10][11]
-
Alkylation and Acylation: Facilitating Friedel-Crafts type reactions and other electrophilic substitutions.[12]
-
Condensation Reactions: Driving self-condensation or crossed-condensation of carbonyl compounds.[13]
Q2: What are the primary advantages of this compound over catalysts like sulfuric acid or p-toluenesulfonic acid (pTSA)?
A: While all are strong Brønsted acids, this compound presents a unique balance of properties. Unlike sulfuric acid, which can be a powerful oxidizing agent and lead to charring or undesired side reactions at elevated temperatures, this compound is generally less oxidizing.[3] Compared to the solid catalyst p-toluenesulfonic acid (pTSA), liquid this compound can be advantageous in achieving homogeneity in certain solvent systems, potentially improving reaction kinetics by eliminating mass transfer limitations.[12] Its solubility in a range of polar organic solvents makes it a versatile choice for single-phase liquid reactions.[2]
Q3: What are the critical safety precautions for handling this compound?
A: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1][14] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, appropriate chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][15][16]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors.[14][16] Ensure eyewash stations and safety showers are immediately accessible.[15]
-
Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup. Cover drains and collect the material for disposal in an approved waste container.[17]
Q4: How should this compound be properly stored?
A: Proper storage is crucial to maintain catalyst integrity and ensure safety. It should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[15] Keep it away from incompatible materials such as strong bases, oxidizing agents, and water, as it can react violently with some substances.[16]
Troubleshooting Guide: From Low Yields to Complex Purifications
This guide is structured to help you diagnose and resolve common experimental challenges in a logical, step-by-step manner.
Problem: Low or No Conversion of Starting Material
This is one of the most frequent issues. A systematic approach is key to identifying the root cause.
Potential Cause 1: Insufficient Catalyst Loading The concentration of the catalyst directly influences the reaction rate. An insufficient amount will result in a sluggish or stalled reaction. While homogeneous acid catalysis is highly efficient, there is a minimum threshold required to achieve a practical rate.[18]
-
Recommended Action: The optimal catalyst loading is a balance between reaction rate, cost, and potential side reactions.[19] For most esterification or dehydration reactions, a starting point of 1-5 mol% relative to the limiting reagent is recommended. If conversion is low, consider incrementally increasing the loading to 10 mol%. It's crucial to monitor for the formation of byproducts, as excessive acid can promote undesired pathways.[19][20]
Table 1: General Catalyst Loading Recommendations
| Reaction Type | Typical Mol% Range | Considerations |
| Esterification | 1 - 5 mol% | Can be sensitive to excess acid, leading to dehydration of sensitive alcohols. |
| Dehydration | 5 - 15 mol% | Generally requires higher loading to drive the equilibrium. |
| Alkylation | 2 - 10 mol% | Substrate-dependent; electron-rich aromatics may require less catalyst. |
| Condensation | 1 - 10 mol% | Highly dependent on the pKa of the enolizable proton. |
Potential Cause 2: Inappropriate Reaction Temperature Acid-catalyzed reactions are often equilibrium-limited and possess a significant activation energy. Too low a temperature will result in an impractically slow reaction rate, while an excessively high temperature can lead to thermal degradation of substrates or the catalyst itself.[21]
-
Recommended Action: Consult literature for similar transformations to find a suitable starting temperature. If no information is available, begin at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress.[6] If the rate is slow, incrementally increase the temperature by 10-20 °C. For reactions that produce a volatile byproduct like water (e.g., esterification, dehydration), using a Dean-Stark apparatus or performing the reaction under vacuum can help drive the equilibrium towards the products, often allowing for lower reaction temperatures.[10]
Potential Cause 3: Catalyst Inhibition or Deactivation The catalytic activity of this compound relies on the availability of its acidic proton. The presence of basic impurities (e.g., residual amines, carbonates) in your starting materials or solvent will neutralize the catalyst, rendering it inactive. Water can also inhibit certain reactions by competing for coordination to the protonated species or by shifting the equilibrium.[3][22]
-
Recommended Action:
-
Purify Reagents: Ensure all starting materials and solvents are free from basic impurities. Use freshly distilled or anhydrous grade solvents when necessary.
-
Remove Water: For water-sensitive reactions or those where water is a byproduct, employ methods for its removal. This can include using a Dean-Stark trap, adding molecular sieves, or running the reaction under vacuum.[10]
-
Problem: Formation of Undesired Byproducts & Low Selectivity
Achieving high conversion is only half the battle; selectivity is paramount for efficient synthesis.
Potential Cause 1: Reaction Temperature is Too High Elevated temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions, such as polymerization of alkenes, charring of carbohydrates, or elimination reactions.[23]
-
Recommended Action: If you observe significant byproduct formation, reduce the reaction temperature. This will favor the kinetic product, which is often the desired one. A temperature screen, starting from room temperature and increasing in 20 °C increments, is a standard optimization procedure.
Potential Cause 2: Excessive Catalyst Loading A very high concentration of acid can accelerate undesired secondary reactions. For example, in the dehydration of an alcohol to an alkene, excess acid can catalyze the subsequent polymerization of the newly formed alkene.[18]
-
Recommended Action: Correlate the appearance of byproducts with catalyst loading. If reducing the temperature alone is insufficient, perform a catalyst loading optimization study, starting from a low concentration (e.g., 0.5-1.0 mol%) and gradually increasing it while monitoring the product distribution by GC or LC-MS.[24][25]
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low reaction yield.
Caption: A decision-making workflow for troubleshooting low yields in acid-catalyzed reactions.
Experimental Protocols & Methodologies
Protocol 1: Optimization of Catalyst Loading for the Esterification of Acetic Acid with 1-Butanol
This protocol provides a framework for systematically determining the optimal catalyst loading for a standard Fischer esterification.
-
Setup: To five separate 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-butanol (3.71 g, 50 mmol) and acetic acid (3.00 g, 50 mmol).[5]
-
Catalyst Addition: To each flask, add a different amount of this compound:
-
Flask 1: 0.069 g (0.5 mmol, 1 mol%)
-
Flask 2: 0.138 g (1.0 mmol, 2 mol%)
-
Flask 3: 0.276 g (2.0 mmol, 4 mol%)
-
Flask 4: 0.345 g (2.5 mmol, 5 mol%)
-
Flask 5: 0.690 g (5.0 mmol, 10 mol%)
-
-
Reaction: Heat all flasks in a pre-heated oil bath at 90 °C for 2 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to quench the catalyst. Analyze the organic layer by Gas Chromatography (GC) with an internal standard to determine the conversion of 1-butanol and the yield of butyl acetate.
Table 2: Solvent Selection Guide for this compound Catalysis
The choice of solvent can dramatically impact reaction rates and outcomes by affecting reagent solubility and the stability of charged intermediates.[26][27][28]
| Solvent | Polarity | Typical Applications | Notes |
| Toluene | Non-polar | Esterifications, Dehydrations | Excellent for azeotropic removal of water with a Dean-Stark trap. |
| Dichloromethane (DCM) | Polar Aprotic | Acylations, Alkylations | Good solubility for a wide range of organic substrates. Lower boiling point. |
| Acetonitrile | Polar Aprotic | Various | Can stabilize cationic intermediates. Ensure it is inert under reaction conditions.[26] |
| Dioxane / THF | Polar Aprotic | Various | Ethereal solvents are common but must be checked for peroxide formation.[22] |
| No Solvent (Neat) | - | High Concentration Reactions | Can be effective if reactants are liquid and thermally stable. Reduces waste.[24] |
Visualizing the Catalytic Cycle: Fischer Esterification
The diagram below illustrates the fundamental steps in the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol. This compound serves as the proton (H+) source that initiates the cycle.
Caption: Mechanism of acid-catalyzed Fischer esterification.
References
- Siril, P. F., Shiju, N. R., Brown, D. R., & Wilson, K. (2009). Optimising catalytic properties of supported sulfonic acid catalysts.
- Siril, P. F., Shiju, N. R., Brown, D. R., & Wilson, K. (2009).
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Rojo-Gama, D., et al. (2016). Sulfonic Acid-Functionalized Catalysts for the Valorization of Glycerol via Transesterification with Methyl Acetate. Industrial & Engineering Chemistry Research. [Link]
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Ciriminna, R., et al. (2019). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]
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Siril, P. F., et al. (2009). Optimising catalytic properties of supported sulfonic acid catalysts. ResearchGate. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Optimization of amount of catalyst-loading in the model reaction. ResearchGate. [Link]
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Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. [Link]
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RCI Labscan Limited. (2023). SAFETY DATA SHEET - 1-Butanesulfonic acid sodium salt anhydrous. RCI Labscan. [Link]
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ResearchGate. (n.d.). Catalyst Loading Optimization. ResearchGate. [Link]
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Clark, J. (n.d.). acid catalysis in organic chemistry. Chemguide. [Link]
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Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
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Li, G., Wang, B., & Resasco, D. E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. OSTI.GOV. [Link]
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Carner-Casaña, A., et al. (2024). Towards Photothermal Acid Catalysts Using Eco-Sustainable Sulfonated Carbon Nanoparticles—Part II: Thermal and Photothermal Catalysis of Biodiesel Synthesis. MDPI. [Link]
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ResearchGate. (n.d.). Effects of sulfonation (a) temperature and (b) time on the TRS yield... ResearchGate. [Link]
- Google Patents. (n.d.). CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone.
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Li, G., Wang, B., & Resasco, D. E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. OSTI.GOV. [Link]
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Wang, D., et al. (2021). Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems. PMC - NIH. [Link]
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Sivanand, S. P., Singh, R. S., & Chakrabarty, D. K. (1983). Sulphonated macroporous resin catalysts: studies on the dehydration of 2-butanol. Indian Academy of Sciences. [Link]
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Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. [Link]
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Török, B., & Prakash, G. K. S. (2010). Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH. [Link]
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LookChem. (n.d.). Cas 2386-47-2,1-Butanesulfonic acid. LookChem. [Link]
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ResearchGate. (n.d.). Acid Catalysis in Modern Organic Synthesis. ResearchGate. [Link]
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Li, Y., et al. (2018). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI. [Link]
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PNNL. (2012). Solvent Effects in the Hydrogenation of 2-Butanone. PNNL. [Link]
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Mellmer, M. A., et al. (2018). Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates. Energy & Environmental Science (RSC Publishing). [Link]
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Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Innovations in Engineering and Technology. [Link]
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Testa, M. L., et al. (2012). Esterification of acetic acid with butanol over sulfonic acid-functionalized hybrid silicas. ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of sulfonation temperature (a) and sulfonation time (b) on the catalytic activity in poplar hydrolysis... ResearchGate. [Link]
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ResearchGate. (n.d.). a Effect of sulfonation temperature, b and sulfonation time on the acid loading of solid acids. ResearchGate. [Link]
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Chou, L. M., et al. (2011). Ethanesulfonic acid-based esterification of industrial acidic crude palm oil for biodiesel production. PubMed. [Link]
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MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
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ResearchGate. (n.d.). Esterification of different acids with alcohols in the presence of catalyst, Smopex-101. ResearchGate. [Link]
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NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I. NPTEL. [Link]
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Chareonlimkun, A., et al. (2022). Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin. PubMed Central. [Link]
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Gava, R., et al. (2022). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Dehydration of butanediols. Each arrow represents removal of one water molecule. ResearchGate. [Link]
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Technical Support Center: Mitigating Corrosion When Using 2-Butanesulfonic Acid at Elevated Temperatures
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice for preventing corrosion during experiments involving 2-butanesulfonic acid at high temperatures. As a strong organic acid, this compound presents a significant risk of corrosion to standard laboratory equipment, especially as temperatures increase. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments and the longevity of your equipment.
Frequently Asked Questions (FAQs)
Q1: Why is this compound corrosive at high temperatures?
A1: this compound (C₄H₁₀O₃S) is a strong acid that can cause severe skin burns and eye damage.[1] Its corrosive nature is significantly exacerbated at elevated temperatures due to several factors. Increased temperature accelerates the rate of chemical reactions, including the electrochemical processes that lead to corrosion.[2] For many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. This increased kinetic energy enhances the dissociation of the acid, leading to a higher concentration of corrosive protons (H⁺) in the solution. Furthermore, protective passive layers on metal surfaces can break down more readily at higher temperatures, exposing the underlying material to aggressive acid attack.[2]
Q2: What common laboratory materials are susceptible to corrosion by hot this compound?
A2: Many common laboratory materials are at risk. Standard stainless steels, such as AISI 304 and 316, are frequently used in laboratory equipment. However, their corrosion resistance to strong acids like sulfonic acids can be unreliable, especially at elevated temperatures.[3][4] The passivity of these stainless steels can be metastable, meaning they might appear resistant initially but can suddenly become susceptible to corrosion.[3] Carbon steel is highly susceptible to corrosion by sulfonic acids and should be avoided.[4] Certain elastomers and plastics may also degrade, soften, or become brittle upon exposure to hot, concentrated acids.
Q3: What are the primary signs of corrosion to look for in my experimental setup?
A3: Visual inspection is the first line of defense. Look for:
-
Discoloration: A change in the color of the metal surface, such as darkening or the appearance of rust-like deposits.
-
Pitting: The formation of small, localized holes in the metal surface.
-
Etching: A general roughening or "eaten away" appearance of the surface.
-
Product Contamination: Unexplained color changes or the presence of precipitates in your reaction mixture can indicate that metal ions are leaching from your reactor.
-
Weight Loss: For more quantitative analysis, pre-weighing and post-weighing of a material coupon exposed to the reaction conditions can determine the corrosion rate.
Troubleshooting Guides
Problem: I am observing unexpected side products or discoloration in my reaction mixture.
This could be a sign of metallic contamination from the corrosion of your reactor or other equipment.
Troubleshooting Steps:
-
Analyze the Contaminants: If possible, analyze the unexpected products or precipitates to identify the elemental composition. The presence of iron, chromium, nickel, or other components of your reactor's material of construction would be a strong indicator of corrosion.
-
Inspect the Reactor: After safely quenching and cleaning your reactor, perform a thorough visual inspection of all surfaces that were in contact with the this compound solution. Use a borescope for hard-to-reach areas if available.
-
Review Material Compatibility: Cross-reference the material of your reactor and any other wetted parts (e.g., stirrers, probes) with the information in the material compatibility table below. It is possible that the chosen material is not suitable for the operational temperature and acid concentration.
-
Consider a Corrosion Inhibitor: For some applications, the addition of a corrosion inhibitor to the reaction mixture can be an effective solution.[5][6][7][8] These are typically organic molecules that adsorb onto the metal surface and form a protective layer. Compatibility with your reaction chemistry must be verified.
Problem: My stainless steel reactor is showing signs of pitting and etching after a high-temperature reaction with this compound.
Pitting and etching are forms of localized corrosion and indicate a breakdown of the passive layer on the stainless steel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed corrosion.
Preventative Measures & Protocols
Material Selection for High-Temperature Applications with this compound
Choosing the right materials for your experimental setup is the most critical step in preventing corrosion.
Material Selection Workflow:
Caption: A systematic approach to material selection.
Material Compatibility Summary:
| Material | Temperature Limit (°C) | Concentration of Sulfonic Acid | Suitability & Comments |
| Metals | |||
| Carbon Steel | Ambient | All | Not Recommended: High corrosion rates.[4] |
| Stainless Steel 304/316 | < 35 | Dilute | Use with Caution: Risk of pitting and crevice corrosion, especially with impurities like chlorides.[9] Not recommended for high temperatures. |
| High-Alloy Stainless Steels (e.g., 904L) | Up to 35 | Wide Range | Better Resistance: Developed for sulfuric acid service, may offer improved performance but testing is essential.[9] |
| Nickel Alloys (e.g., Hastelloy C-276) | > 100 | All | Excellent: High resistance to a wide range of corrosive media, including strong acids. Often a preferred choice. |
| Tantalum | > 150 | All | Excellent: Extremely high corrosion resistance, but at a significant cost. |
| Polymers & Linings | |||
| PTFE (Polytetrafluoroethylene) | Up to 260 | All | Excellent: Chemically inert to most acids. Used for liners, gaskets, and fittings. |
| PFA (Perfluoroalkoxy) | Up to 260 | All | Excellent: Similar to PTFE with better melt-processability. |
| Glass-Lining | Up to 230 | All | Excellent: Provides the corrosion resistance of glass with the strength of steel. Susceptible to thermal and mechanical shock. |
Note: The data presented is based on general information for sulfonic acids and related compounds. It is imperative to conduct specific testing for your unique experimental conditions with this compound.
Protocol for Corrosion Coupon Testing
This protocol allows for the empirical determination of a material's corrosion rate in your specific experimental environment.
Materials:
-
Material coupons (pre-weighed to 0.1 mg accuracy)
-
Glass coupon holder
-
Reaction vessel
-
This compound and other reagents
-
High-precision balance
Procedure:
-
Preparation: Clean the material coupon with a non-corrosive solvent (e.g., acetone), dry it, and record its initial weight (W₁).
-
Exposure: Mount the coupon in the holder and place it in the reaction vessel, ensuring it is fully submerged in the reaction mixture.
-
Experiment: Run your experiment under the desired high-temperature conditions for a predetermined duration (T, in hours).
-
Cleaning: After the experiment, carefully remove the coupon. Clean it according to standard procedures to remove any surface deposits without removing the base material.
-
Final Weighing: Dry the coupon and record its final weight (W₂).
-
Calculation: Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (8.76 x 10⁴ * (W₁ - W₂)) / (D * A * T) Where:
-
W₁ = Initial weight (g)
-
W₂ = Final weight (g)
-
D = Density of the material (g/cm³)
-
A = Surface area of the coupon (cm²)
-
T = Exposure time (hours)
-
An acceptable corrosion rate is typically below 0.1 mm/year.
Safe Handling of this compound
Given that this compound is a corrosive substance, stringent safety protocols must be followed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat or chemical-resistant apron.[10][11]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating.[11][12]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[11][13] Ensure containers are tightly sealed and stored in secondary containment.[12]
-
Spill Response: Have appropriate spill control materials readily available, such as sodium bicarbonate or other neutralizing agents for acids.[13] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[14]
References
- Acid Corrosion Inhibitor. DOSAS.
- Acid Corrosion Inhibitors. Aubin Group.
- Corrosion Inhibitor (for High Temperature Acidification).
- 180 Degrees High Temperature Corrosion Inhibitor Suitable for high concentration hydrochloric acid environment. LANZO CHEM.
- A High Temperature Corrosion Inhibitor for Use
- Corrosion resistance of stainless steel in methanesulfonic acid 70%. Influence of manufacturing route.
- The use of some sulfonic acids for improving aluminum current collector resistance.
- Corrosion inhibiting of stainless steel in organic sulphonic acid.
- Corrosion resistance of Stainless Steel in Methane Sulfonic Acid 70%. Influence of MSA Manufacturing route. Semantic Scholar.
- Selection of stainless steels for handling sulphuric acid (H2SO4).
- Acid Handling. University of Utah.
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- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group, University of California, Riverside.
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- Temperature-Related Corrosion Resistance of AISI 1010 Carbon Steel in Sulfolane.
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- 9. bssa.org.uk [bssa.org.uk]
- 10. quora.com [quora.com]
- 11. What are the safety precautions when handling acids? - Blog [bofanchem.com]
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Technical Support Center: Product Purification in 2-Butanesulfonic Acid Catalyzed Reactions
Welcome to the technical support guide for troubleshooting product purification in reactions utilizing 2-butanesulfonic acid as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating products from reactions catalyzed by this strong, non-volatile acid.
The Challenge: Why Purification Can Be Difficult
This compound is an effective and robust organocatalyst. However, its physical properties—high acidity, low volatility, and high polarity—present significant challenges during product purification. Unlike volatile acids (e.g., HCl) or solid-supported catalysts, it cannot be easily removed by evaporation or simple filtration. Its removal is critical as residual acid can compromise product stability, yield, and purity, and interfere with subsequent synthetic steps. This guide provides a systematic approach to tackling these purification hurdles.
Critical Safety Precautions
Before addressing purification, it is imperative to handle this compound with appropriate care.
-
Corrosive Nature: this compound is a strong acid that can cause severe skin burns and eye damage.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]
-
Work Area: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors, which can cause respiratory irritation.[1]
-
Spill Management: Have a spill kit ready that includes a neutralizer for acids, such as sodium bicarbonate.
Troubleshooting Guide & FAQs
This section addresses common purification issues in a question-and-answer format, focusing on the underlying chemical principles.
Q1: My crude product is highly acidic. How do I effectively remove the this compound catalyst?
Answer: The most direct method is to convert the sulfonic acid into its corresponding salt, which can then be separated from the desired organic product. This is typically achieved through a liquid-liquid extraction with a basic aqueous solution.
The key is choosing the right base. For products that are sensitive to strong bases (e.g., esters, which can be hydrolyzed), a mild base is crucial.
Recommended Protocol: Aqueous Basic Wash
A saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice. The bicarbonate anion is basic enough to deprotonate the strong sulfonic acid but generally not basic enough to cause significant hydrolysis of most ester products under standard workup conditions.[5][6]
-
Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product remains in the organic phase.
-
Neutralization: Transfer the solution to a separatory funnel and add the aqueous NaHCO₃ solution.
-
Venting (CRITICAL): Stopper the funnel, invert it, and immediately vent to release the CO₂ gas generated from the acid-base reaction. Failure to do so can lead to a dangerous pressure buildup.[6]
-
Extraction: Gently shake the funnel, venting frequently. Vigorous shaking can promote emulsion formation.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Verification: To ensure complete removal of the acid, you can test the pH of the aqueous layer with litmus paper or a pH strip. It should be neutral or slightly basic.[6]
-
Repeat: Repeat the wash 1-2 more times to ensure complete catalyst removal.
-
Final Wash: Follow with a brine (saturated NaCl solution) wash to remove residual water from the organic layer.
Q2: I performed a basic wash, but my product yield is very low. What happened?
Answer: A low yield after an aqueous workup typically points to one of two issues: your product has significant water solubility, or it degraded during the workup.
-
Product Solubility: If your desired product is highly polar, it may partition into the aqueous layer along with the sulfonic acid salt.
-
Troubleshooting Step: Before discarding the aqueous washes, acidify a small sample with dilute HCl. If your product is less soluble in acidic water or is an amine that will become protonated, it may precipitate or could be re-extracted with an organic solvent. This "back-extraction" can recover the lost product.
-
-
Product Degradation: If you used a strong base like sodium hydroxide (NaOH) to neutralize the reaction, you might have saponified (hydrolyzed) your ester product back to its parent carboxylic acid and alcohol.[7][8] The resulting carboxylate salt would then be extracted into the aqueous layer.
Q3: A persistent emulsion formed during my extraction. How can I resolve this?
Answer: Emulsions are a common frustration in liquid-liquid extractions, often caused by the presence of amphiphilic molecules or fine solid particulates that stabilize the interface between the organic and aqueous layers.
Strategies to Break Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing organic components out, which can destabilize the emulsion.[10]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine droplets that form the emulsion.
Q4: My product and the catalyst are both very polar. An aqueous wash isn't working. What's next?
Answer: When both the product and catalyst are polar, simple extraction fails. In these cases, chromatography is the most effective purification technique.
-
Flash Column Chromatography: This is the workhorse method for purifying organic compounds.[11]
-
Principle: The crude mixture is loaded onto a stationary phase (typically silica gel, which is polar and acidic). A solvent (the mobile phase) is then passed through the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
-
Strategy for Sulfonic Acid Removal: After the basic workup, the this compound is converted to its sodium salt. This salt is ionic and extremely polar. When the crude material is subjected to silica gel chromatography, the sodium 2-butanesulfonate will remain adsorbed at the very top of the column (the baseline), while your less-polar (even if still relatively polar) organic product will elute with the chosen solvent system.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar products that elute too quickly even on silica gel, HILIC can be an option. This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent.[12][13]
Standardized Experimental Protocols
Protocol 1: Standard Aqueous Workup for Catalyst Removal
This protocol details the neutralization and extraction process for a typical reaction.
-
Reaction Quench: Once the reaction is complete (as determined by TLC or another monitoring technique), cool the reaction mixture to room temperature.
-
Dilute with Organic Solvent: Add 3-5 volumes of an immiscible organic solvent (e.g., ethyl acetate) to the reaction flask and stir.
-
Transfer to Separatory Funnel: Pour the diluted mixture into a separatory funnel of appropriate size.
-
First Bicarbonate Wash: Add 1-2 volumes of a saturated aqueous NaHCO₃ solution.
-
Vent and Shake: Stopper the funnel, invert, and immediately open the stopcock to vent the evolved CO₂ gas. Close the stopcock and shake gently for 30-60 seconds, venting every 10-15 seconds.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the wash with fresh NaHCO₃ solution (steps 4-6) until no more gas evolution is observed.
-
Test Aqueous pH: After the final bicarbonate wash, test the pH of the aqueous layer to confirm it is ≥ 7.
-
Brine Wash: Wash the organic layer once with 1-2 volumes of saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.[6]
-
Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which is now ready for further purification if needed.
Data Summary Table: Common Aqueous Washes
| Washing Solution | Chemical Formula | Purpose | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ (aq) | Neutralizes strong acids. | Preferred for base-sensitive products (e.g., esters). Generates CO₂ gas; requires careful venting.[6] |
| Ammonium Chloride | NH₄Cl (aq) | Mildly acidic; used to neutralize weak bases or quench reactions with organometallics. | --- |
| Brine | NaCl (sat. aq) | Removes bulk water from the organic layer and helps break emulsions. | Use as a final wash before adding a chemical drying agent.[10] |
| Water | H₂O | Removes highly water-soluble impurities (e.g., salts, small polar molecules). | Can lead to product loss if the product has moderate water solubility. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting purification issues.
Caption: A decision-making workflow for purifying products from this compound catalyzed reactions.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Study.com. (2022, July 22). Blocking Groups - Sulfonic Acid Explained. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?[Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
KiloMentor. (2019, December 6). Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3014952, this compound. [Link]
- Google Patents.
- Google Patents. US2671797A - Neutralization of sulfonic acids and sulfuric acid esters.
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet. [Link]
-
Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
RCI Labscan Limited. (2023, May 2). SAFETY DATA SHEET - 1-Butanesulfonic acid sodium salt anhydrous. [Link]
-
ResearchGate. (2021, December 16). How do I remove a homogeneous catalyst (MSA) after my esterification reaction?[Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
ResearchGate. (2025, August 5). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. [Link]
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Evans Group, Harvard University. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
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- 11. m.youtube.com [m.youtube.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Alkylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during alkylation reactions, with a focus on enhancing product selectivity. While the principles discussed are broadly applicable to acid-catalyzed alkylations, we will frame them within the context of using sulfonic acids, such as 2-butanesulfonic acid, as catalysts.
Our approach is rooted in explaining the fundamental causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary role of this compound in alkylation?
-
What are the most common side reactions that compromise selectivity?
-
How does catalyst loading impact reaction selectivity?
-
What is the influence of temperature on alkylation outcomes?
-
How do substrate ratios and solvent choice affect selectivity?
-
-
Troubleshooting Guide: Low Selectivity
-
Scenario 1: Undesired Polyalkylation Products
-
Scenario 2: Product Isomerization or Rearrangement
-
Scenario 3: Formation of Polymeric Byproducts
-
Scenario 4: Catalyst Deactivation and Low Conversion
-
-
Experimental Protocols
-
Protocol 1: General Procedure for a Test Alkylation Reaction
-
Protocol 2: Reaction Monitoring via Thin-Layer Chromatography (TLC)
-
-
Safety Precautions for Handling Sulfonic Acids
-
References
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the factors that govern selectivity in acid-catalyzed alkylation.
Q1: What is the primary role of this compound in alkylation?
In the context of enhancing selectivity, this compound, like other sulfonic acids (e.g., p-toluenesulfonic acid, methanesulfonic acid), acts as a Brønsted acid catalyst. Its primary function is to protonate the alkylating agent (typically an alkene or alcohol), generating a reactive carbocation or a carbocation-like transition state.[1][2] This electrophile is then attacked by a nucleophile (e.g., an aromatic ring, an enol, or an amine) to form the new carbon-carbon or carbon-heteroatom bond.[3] The efficiency and selectivity of this process are highly dependent on the stability of the carbocation and the reaction conditions.
Q2: What are the most common side reactions that compromise selectivity?
Several competing reaction pathways can lower the yield of the desired product. Understanding these is the first step in troubleshooting.
-
Polyalkylation: The initial product of the reaction is often more nucleophilic than the starting material, leading to subsequent alkylations. This is a common issue in Friedel-Crafts alkylation of aromatic rings.
-
Carbocation Rearrangement: The initially formed carbocation may rearrange to a more stable form (e.g., a secondary to a tertiary carbocation) via a 1,2-hydride or 1,2-alkyl shift before the nucleophilic attack occurs.[4] This leads to constitutional isomers of the expected product.
-
Polymerization: The alkylating agent, particularly if it's an olefin, can react with itself in the presence of a strong acid catalyst to form oligomers or polymers.[1] This is especially prevalent at higher temperatures and catalyst concentrations.
-
Cracking/Fragmentation: At elevated temperatures, larger molecules, including the desired product, can undergo fragmentation into smaller molecules.[1]
Q3: How does catalyst loading impact reaction selectivity?
The concentration, or loading, of the acid catalyst is a critical parameter.
-
High Catalyst Loading: Can accelerate the desired reaction but may also disproportionately increase the rate of side reactions like polymerization and decomposition. The increased acid strength of the medium can also promote unwanted carbocation rearrangements.[5]
-
Low Catalyst Loading: May not be sufficient to achieve a reasonable reaction rate, leading to long reaction times and potential degradation of starting materials or products.
The optimal catalyst loading balances reaction rate with selectivity and must be determined empirically for each specific reaction.
Q4: What is the influence of temperature on alkylation outcomes?
Temperature is a double-edged sword in alkylation. It directly influences reaction kinetics and the prevalence of side reactions.[6]
-
Low Temperatures: Generally favor selectivity. Lower thermal energy reduces the likelihood of carbocation rearrangements and polymerization, which often have higher activation energies than the primary alkylation step.[5][7] For many industrial alkylation processes using sulfuric acid, temperatures are kept low (e.g., around 10°C) to maximize the yield of high-octane products.[5][8]
-
High Temperatures: Increase the overall reaction rate but often at the cost of selectivity. Higher temperatures provide the energy needed to overcome the activation barriers for isomerization and polymerization.[1]
The optimal temperature is a trade-off between an acceptable reaction rate and maximum selectivity.
Q5: How do substrate ratios and solvent choice affect selectivity?
The local concentration of reactants and the properties of the reaction medium are crucial for controlling which reaction pathway dominates.
-
Substrate Ratio: To suppress polyalkylation, it is common to use a large excess of the substrate being alkylated relative to the alkylating agent. For example, in industrial isobutane/butene alkylation, a high isobutane-to-olefin ratio is maintained to ensure the carbocation is more likely to react with isobutane than with another olefin molecule.[9][10]
-
Solvent Choice: The solvent's polarity can influence the stability of charged intermediates. More polar solvents can stabilize carbocations, potentially altering reaction pathways. The choice of solvent can also impact the solubility of reactants and catalysts, which is critical for mass transfer in heterogeneous systems.[11] Hydrophobic surfaces on solid-supported catalysts have been shown to improve performance by increasing the local concentration of less-polar reactants like isobutane near the active sites.[5]
Troubleshooting Guide: Low Selectivity
This section provides structured guidance for diagnosing and resolving common selectivity issues.
Troubleshooting Decision Workflow
Here is a general workflow to follow when you encounter poor selectivity in your alkylation reaction.
Caption: A decision tree for troubleshooting low selectivity.
Scenario 1: Undesired Polyalkylation Products
Observation: Your analytical data (TLC, LC-MS, GC-MS) shows the presence of products with molecular weights corresponding to the addition of two or more alkyl groups to your starting material.
Causality: The mono-alkylated product is sufficiently reactive to compete with the starting material for the electrophile.
Solutions:
-
Adjust Stoichiometry: Increase the molar ratio of the nucleophilic substrate to the alkylating agent significantly (e.g., from 1.1:1 to 5:1 or even 10:1). This statistically favors the reaction with the starting material.[6]
-
Control Addition: Add the alkylating agent slowly to the reaction mixture over an extended period. This keeps its instantaneous concentration low, minimizing the chance of a second reaction.
-
Reduce Reaction Time: Monitor the reaction closely. Stop the reaction as soon as a significant amount of the desired mono-alkylated product has formed, before di- and tri-alkylation become prominent.
Scenario 2: Product Isomerization or Rearrangement
Observation: You isolate a product that is an isomer of your target molecule. For example, when alkylating benzene with 1-chloropropane, you observe isopropylbenzene instead of the expected n-propylbenzene.[4]
Causality: The initially formed primary or secondary carbocation rearranges to a more stable secondary or tertiary carbocation before it can be trapped by the nucleophile.[4]
Solutions:
-
Lower the Temperature: Reducing the reaction temperature is the most effective way to suppress rearrangements, as they are often kinetically disfavored at lower temperatures.[5][8]
-
Modify the Catalyst: A less acidic catalyst system may be less prone to promoting full carbocation formation and subsequent rearrangement.
-
Use an Alternative Alkylating Agent: To avoid rearrangement, consider using Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction). This two-step process introduces the acyl group, which does not rearrange, and then reduces the ketone to the desired alkyl group.[4]
Scenario 3: Formation of Polymeric Byproducts
Observation: You observe a low yield of your desired product, significant consumption of the alkylating agent (if it's an olefin), and the formation of a sticky, insoluble residue or a broad baseline hump in your NMR spectrum.
Causality: The olefin is polymerizing under the acidic conditions. This side reaction competes directly with the desired alkylation pathway.[1]
Solutions:
-
Decrease Reaction Temperature: Polymerization is often highly sensitive to temperature. Running the reaction at 0°C or below can dramatically inhibit this side reaction.[7]
-
Reduce Catalyst Concentration: Lowering the amount of this compound can reduce the rate of olefin protonation and subsequent polymerization.
-
Ensure High Substrate Concentration: Maintaining a high concentration of the primary nucleophile (e.g., isobutane) helps to ensure that any formed carbocation is quickly trapped before it can initiate a polymer chain.[5]
Scenario 4: Catalyst Deactivation and Low Conversion
Observation: The reaction starts but then stalls, leading to incomplete conversion of the starting materials.[12] This is a particular challenge with solid acid catalysts.[13]
Causality: The active sites of the catalyst are being blocked or "coked" by heavy, often polymeric, byproducts that adsorb strongly to the surface.[5][7] Water can also act as a poison for some acid catalysts.
Solutions:
-
Optimize Reaction Conditions: The same strategies used to prevent polymerization (lower temperature, controlled addition) can also reduce the formation of deactivating heavy hydrocarbons.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, as water can compete for active sites and reduce the catalyst's effectiveness.
-
Consider Catalyst Regeneration: For solid-supported catalysts, a regeneration step may be possible. This often involves washing with a solvent to remove adsorbed species or, in some industrial processes, a controlled burn-off of carbonaceous deposits.[13]
Parameter Optimization Summary
| Parameter | Effect of Increase | Recommended Strategy for High Selectivity |
| Temperature | Increases rate, but also side reactions (polymerization, rearrangement)[5] | Start at low temperatures (e.g., 0-10°C) and increase only if the rate is too slow.[8] |
| Catalyst Loading | Increases rate, but can lower selectivity. | Use the lowest loading that provides an acceptable rate (e.g., 1-10 mol%). |
| Substrate/Alkylating Agent Ratio | Decreases polyalkylation. | Use a large excess of the substrate being alkylated (e.g., >3:1).[6][10] |
| Reaction Time | Increases conversion, but can lead to more byproducts. | Monitor the reaction and quench once the optimal product/byproduct ratio is reached. |
Experimental Protocols
Protocol 1: General Procedure for a Test Alkylation Reaction
This protocol outlines a starting point for optimizing an alkylation reaction using this compound as a catalyst.
Materials:
-
Nucleophilic substrate (e.g., anisole)
-
Alkylating agent (e.g., 1-octene)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere and liquid transfer
-
Temperature control system (ice bath)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the nucleophilic substrate (1.0 eq) and anhydrous solvent to a clean, dry round-bottom flask.
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0°C) using an ice bath.
-
Catalyst Addition: Add the this compound catalyst (e.g., 0.05 eq) to the stirred solution.
-
Substrate Addition: Slowly add the alkylating agent (1.1 eq) to the reaction mixture via syringe pump over 1 hour. A slow addition rate is crucial to maintain a low instantaneous concentration of the electrophile.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using a suitable technique (see Protocol 2).
-
Quenching: Once the reaction has reached the desired endpoint, quench it by pouring it into a cold, saturated solution of sodium bicarbonate. This will neutralize the acid catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (or another suitable solvent like ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by NMR, GC, and/or LC-MS to determine the conversion and selectivity.
Protocol 2: Reaction Monitoring via Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left, spot a dilute solution of your starting nucleophile (SM).
-
In the middle, carefully withdraw a small aliquot from the reaction mixture with a capillary tube and spot it (RXN).
-
On the right, co-spot both the starting material and the reaction mixture on the same point (CO). This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate or vanillin).
-
Interpretation:
-
The disappearance of the starting material spot (SM) indicates consumption.
-
The appearance of a new spot is likely your product.
-
The appearance of multiple new spots indicates the formation of byproducts and poor selectivity. Compare the retention factor (Rf) values of the spots to assess the polarity of the products.
-
Safety Precautions for Handling Sulfonic Acids
This compound is a corrosive substance that requires careful handling.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Handle the acid in a well-ventilated chemical fume hood to avoid inhaling vapors, which can cause respiratory irritation.[14][17]
-
Handling: this compound causes severe skin burns and eye damage.[14][18] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Always consult the Safety Data Sheet (SDS) for this compound before use.[14][15][18]
References
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-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Reddit. (2023).
- Kaliaguine, S. (n.d.).
- Aldrich. (2024). Safety Data Sheet for Nonafluoro-1-butanesulfonic acid.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
- Fisher Scientific. (2009). Safety Data Sheet for 1-Butanesulfonic acid, sodium salt.
- ResearchGate. (n.d.).
- ProQuest. (n.d.).
- RCI Labscan Limited. (2023). Safety Data Sheet for 1-Butanesulfonic acid sodium salt anhydrous.
- Aaron Chemistry. (2025). Safety Data Sheet for 4-Hydroxy-1-Butanesulfonic Acid.
- ResearchGate. (n.d.).
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
- Åbo Akademi University Research Portal. (n.d.).
- MDPI. (n.d.).
- UPB. (n.d.).
- MDPI. (2023). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model.
- ACS Publications. (n.d.).
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- NETL.DOE.GOV. (n.d.).
- OER Commons. (n.d.). Unit 13.
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Technical Support Center: Managing Water Content in 2-Butanesulfonic Acid Catalyzed Reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-butanesulfonic acid in catalysis. This guide provides a systematic approach to understanding and managing the critical role of water in your reactions. By mastering water content, you can significantly improve reaction efficiency, reproducibility, and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of water on reactions catalyzed by this compound, a strong Brønsted acid catalyst.[1]
Q1: Why is controlling water content so critical in this compound catalyzed reactions?
Water can act as a nucleophile, a base, or a solvent, and its presence can profoundly influence the reaction environment. For sulfonic acid catalysts, water can:
-
Deactivate the Catalyst: Excess water can hydrate the sulfonic acid groups, reducing their Brønsted acidity and thus their catalytic activity.[2] In the case of supported catalysts, water can also promote the leaching of sulfonic acid groups from the support material.[3]
-
Induce Side Reactions: Water can compete with the desired nucleophile, leading to hydrolysis of reactants, intermediates, or products. This lowers the yield of the desired product and complicates purification.
-
Alter Selectivity: By changing the polarity of the reaction medium and participating in side reactions, water can negatively impact the chemo-, regio-, and stereoselectivity of a transformation.
-
Shift Reaction Equilibria: For condensation or dehydration reactions where water is a byproduct, its presence can inhibit the forward reaction, leading to low conversion rates.
Q2: What are the primary sources of water contamination in a typical reaction setup?
Water is ubiquitous, and vigilant control is necessary to maintain anhydrous conditions. Common sources include:
-
Reagents and Solvents: Even "anhydrous" grade solvents contain trace amounts of water. Reagents may be hygroscopic or exist as hydrates.[4]
-
Atmospheric Moisture: Reactions performed in open or poorly sealed vessels can readily absorb moisture from the air, especially on humid days.
-
Glassware and Equipment: Improperly dried glassware is a significant source of water contamination.
Q3: Is there an "optimal" water concentration? Can this compound be used in water?
The optimal water concentration is highly reaction-dependent.
-
Anhydrous Conditions: Most organic reactions, particularly those involving water-sensitive intermediates (e.g., carbocations in certain additions) or equilibrium-limited dehydrations, benefit from the rigorous exclusion of water.[5][6]
-
Aqueous or Biphasic Systems: Some reactions, such as certain hydrolyses or hydrations, intentionally use water as a solvent or reagent.[7][8] Specialized sulfonic acid catalysts with enhanced water tolerance, often featuring hydrophobic supports or coatings, have been developed for these applications.[9][10] In some cases, a small, controlled amount of water can even have a positive effect on catalytic activity.[2]
The key is not always complete exclusion, but precise control. The presence of unknown or variable amounts of water is a primary cause of poor reproducibility.
Section 2: Troubleshooting Guide for Common Issues
Encountering problems with your reaction? This guide provides a logical framework for diagnosing and solving issues related to water content.
Problem 1: Low or No Reaction Conversion
Your reaction stalls or fails to proceed to completion, even after an extended time.
-
Most Probable Cause: Catalyst deactivation due to excess water. The hydronium ion (H₃O⁺), formed by the interaction of the acid catalyst with water, is a weaker acid than the anhydrous sulfonic acid, leading to reduced catalytic turnover.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting materials and solvent.[11][12][13]
-
Dry Reagents & Solvents: If water levels are high, rigorously dry all components. Solvents can be dried over activated molecular sieves or by distillation.[14][15] Solid reagents can be dried under high vacuum.
-
Incorporate Drying Agents: For reactions that produce water, consider adding an in-situ drying agent like activated 3Å or 4Å molecular sieves to the reaction mixture.[16][17]
-
Verify Catalyst Activity: Run a control reaction with a fresh batch of this compound to rule out catalyst degradation from improper storage.[18]
-
Problem 2: Poor Product Selectivity and Formation of Byproducts
The reaction yields a mixture of products, or a significant amount of an undesired byproduct is formed.
-
Most Probable Cause: Water is participating in a competitive side reaction. For example, in an acid-catalyzed esterification, water can hydrolyze the ester product back to the carboxylic acid and alcohol, reducing the net yield.
-
Troubleshooting Steps:
-
Identify the Byproduct: Use analytical techniques (NMR, LC-MS, GC-MS) to identify the structure of the major byproduct. If it is a hydrolysis product, water is the likely culprit.
-
Implement In-Situ Water Removal: For reactions that produce water, the most effective strategy is continuous removal. Azeotropic distillation using a Dean-Stark apparatus is a classic and highly effective method.[19][20][21]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. If kinetically feasible, reducing the temperature may improve selectivity.
-
Problem 3: Inconsistent Yields and Reaction Profiles Between Batches
You observe significant variability in reaction outcomes when repeating the experiment.
-
Most Probable Cause: Inconsistent water content in the starting materials from batch to batch. This is often due to variations in solvent bottle age, reagent handling, or ambient humidity.
-
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly adhere to a Standard Operating Procedure (SOP) for drying solvents, handling hygroscopic reagents, and setting up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Implement Quality Control: Make Karl Fischer titration a routine QC step for all incoming solvents and before starting any water-sensitive reaction.[22][23]
-
Use a Single Batch: For critical, multi-step syntheses, use reagents and solvents from the same supplier lot number to minimize variability.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting a low-yield reaction where water is a suspected issue.
Caption: Troubleshooting workflow for low-yield reactions.
Section 3: Essential Laboratory Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer (KF) Titration
This is the most accurate method for measuring water content in liquid and solid samples.[13][23]
Principle: The Karl Fischer reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water.[12][22] The endpoint is detected potentiometrically when an excess of iodine is present.
Methodology (Volumetric Method for >0.1% Water): [11]
-
System Preparation: Add the appropriate KF solvent (e.g., methanol-based) to the titration vessel.
-
Pre-Titration: Titrate the solvent with the KF titrant (containing iodine) to neutralize any residual water in the vessel and solvent. The instrument will indicate a stable, dry baseline.
-
Sample Introduction: Accurately weigh and inject a known amount of your liquid sample (or add a weighed solid) into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the KF titrant until the endpoint is reached.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and its predetermined titer (mg H₂O / mL titrant).
Protocol 2: In-Situ Water Removal via Azeotropic Distillation (Dean-Stark Apparatus)
This method is ideal for driving equilibrium-limited reactions (e.g., esterifications, acetal formations) to completion by continuously removing water as it is formed.[20][24]
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charge the flask with reactants, this compound catalyst, and a solvent that forms a minimum-boiling azeotrope with water (e.g., toluene, heptane).[14][21] The solvent must be less dense than water for a standard Dean-Stark trap.
-
Fill the side-arm of the Dean-Stark trap with the chosen solvent.
Procedure:
-
Heat the reaction mixture to reflux.
-
The vapor, consisting of the solvent-water azeotrope, will rise, condense, and collect in the Dean-Stark trap.
-
In the trap, the immiscible liquids will separate. Water, being denser, will collect at the bottom, while the organic solvent will overflow from the side-arm and return to the reaction flask.
-
Monitor the accumulation of water in the graduated trap. The reaction is complete when no more water is collected.
Workflow for Anhydrous Reaction Setup
Caption: Process flow for setting up a reaction under anhydrous conditions.
Section 4: Data Tables for Quick Reference
Table 1: Common Drying Agents for Organic Solvents[14][25]
| Drying Agent | Capacity | Speed | Suitable For | Unsuitable For |
| Sodium Sulfate (Na₂SO₄) | High | Slow | General purpose, neutral | Very wet solutions (pre-dry with brine) |
| Magnesium Sulfate (MgSO₄) | Moderate | Fast | General purpose, slightly acidic | Acid-sensitive compounds |
| Calcium Chloride (CaCl₂) | High | Fast | Hydrocarbons, ethers | Alcohols, amines, ketones (forms adducts) |
| Molecular Sieves (3Å, 4Å) | Low | Moderate | Achieving very low water levels | High water content (use after pre-drying) |
| Potassium Hydroxide (KOH) | High | Fast | Basic compounds (e.g., amines) | Acidic or base-sensitive compounds |
Table 2: Typical Water Content in Commercial Solvents
| Solvent Grade | Typical Water Content (ppm) | Recommended Use |
| Reagent Grade | 300 - 1000 | General purpose, extractions, cleaning |
| Anhydrous | < 50 | Most water-sensitive reactions |
| Extra Dry / DriSolv® | < 10 - 30 | Highly sensitive reactions (e.g., organometallics) |
Note: Water content can increase significantly after a bottle is opened. Always verify with Karl Fischer titration for critical applications.
References
-
Scharlab. Karl Fischer water content titration. [Link]
-
University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
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Wikipedia. Karl Fischer titration. [Link]
-
Pharmaguideline. Water Content Determination by Karl Fischer. [Link]
-
SSE Enterprise. How Molecular Sieves Work. [Link]
-
ResearchGate. What actually means of azeotropic removal of water?. [Link]
-
Interra Global. Understanding Molecular Sieves: Uses & Benefits Explained. [Link]
-
HengYe Inc. Zeolite Molecular Sieve: Uses, Benefits, and Applications. [Link]
-
Wikipedia. Azeotropic distillation. [Link]
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AGM Container Controls. All About Molecular Sieve Desiccants. [Link]
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MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]
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Bionity.com. Azeotropic distillation. [Link]
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PubChem - NIH. This compound. [Link]
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BYJU'S. How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation?. [Link]
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Quora. What is the best way to remove water from an organic compound?. [Link]
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New Journal of Chemistry (RSC Publishing). Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. [Link]
-
ACS Publications - Organic Letters. Selectivity Enhancement of Silica-Supported Sulfonic Acid Catalysts in Water by Coating of Ionic Liquid. [Link]
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MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]
-
Jessop Lab. Separating Water from Aqueous Mixtures. [Link]
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PubChem - NIH. Butane-2-sulfonic acid monohydrate. [Link]
-
ResearchGate. What is the easiest way to remove the water from organic solvents?. [Link]
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ACS Publications - ACS Sustainable Chemistry & Engineering. Sulfonic Acid-Functionalized Zeolite Beta: Bronsted Acid Catalysts for Reactions Involving Liquid Water. [Link]
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University of Hertfordshire. This compound. [Link]
-
MDPI. Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. [Link]
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US EPA. This compound - Substance Details. [Link]
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RCI Labscan Limited. SAFETY DATA SHEET. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
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Master Organic Chemistry. Hydration of Alkenes With Aqueous Acid. [Link]
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Khan Academy. Addition of water (acid-catalyzed) mechanism. [Link]
-
ResearchGate. Dehydration of butanol to butene over solid acid catalysts in high water environments. [Link]
-
ResearchGate. Sulfonic acid group functionalized Brönsted acidic ionic liquid catalyzed depolymerization of poly(ethylene terephthalate) in water. [Link]
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Stability of 2-butanesulfonic acid under different reaction conditions
Welcome to the technical support center for 2-butanesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges related to the stability of this versatile reagent. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments involving this compound. Each problem is followed by a detailed analysis of potential causes related to the compound's stability and provides actionable protocols for resolution.
Issue 1: Unexpected Side Product Formation in Reactions Involving Alcohols
Question: I am using this compound as a catalyst in a reaction with an alcohol as a solvent or reactant, and I'm observing an unexpected, highly electrophilic side product. What could be the cause?
Answer:
The formation of unexpected electrophilic species in the presence of this compound and an alcohol is a critical concern, particularly in pharmaceutical applications, due to the potential for mutagenic impurities. The likely cause is the formation of a 2-butanesulfonate ester.
Causality Explained: Sulfonic acids can react with alcohols to form sulfonate esters, which are potent alkylating agents.[1] This reaction is an equilibrium process and is typically slow. However, under certain conditions, even small amounts of these esters can be problematic. The formation of these esters is thermodynamically unfavorable from a sulfonic acid and an alcohol; however, the presence of a strong acid catalyst (in this case, this compound itself) can facilitate this reaction to a minor extent.[2]
Mechanism of Formation: The reaction proceeds via protonation of the alcohol by the sulfonic acid, followed by nucleophilic attack of the alcohol on the sulfur atom of another sulfonic acid molecule, or more likely, the reaction of the alcohol with a transient sulfonyl cation.
Troubleshooting Protocol:
-
Reaction Condition Optimization:
-
Temperature: Lower the reaction temperature. The rate of ester formation is temperature-dependent.
-
Acid Concentration: Use the minimum effective concentration of this compound.
-
Water Content: The presence of water can suppress ester formation by competing with the alcohol in reacting with any reactive intermediates.[2] Consider using a solvent system with a controlled amount of water if your reaction chemistry allows.
-
-
Analytical Monitoring:
-
Method: Develop a sensitive analytical method, such as GC-MS or LC-MS, to detect and quantify potential 2-butanesulfonate ester impurities.
-
Frequency: Monitor for the presence of the ester at different time points during the reaction to understand its formation kinetics.
-
-
Alternative Catalysts:
-
If ester formation is unavoidable and problematic, consider using a solid-supported acid catalyst, which can be easily removed from the reaction mixture, minimizing contact time with the final product.
-
Workflow for Investigating Sulfonate Ester Formation:
Caption: Decision workflow for troubleshooting sulfonate ester formation.
Issue 2: Loss of this compound Potency During a High-Temperature Process
Question: My process requires heating a solution of this compound, and I'm noticing a decrease in its acidic strength over time. What is happening to the acid?
Answer:
Alkyl sulfonic acids, including this compound, can exhibit limited thermal stability, especially at elevated temperatures. The observed loss of potency is likely due to thermal decomposition.
Causality Explained: While the sulfonate group itself is relatively robust, the carbon-sulfur bond can be susceptible to cleavage at high temperatures.[3] Studies on alkyl sulfonic acids have shown that they have superior hydrothermal stability compared to aromatic sulfonic acids, but they are not indefinitely stable at very high temperatures.[3] For instance, some alkyl naphthalene sulfonates can start to decompose at temperatures above 150-200°C.[4]
Potential Decomposition Pathways:
-
Desulfonation: The primary thermal degradation pathway is likely the cleavage of the C-S bond to yield butene isomers (1-butene, cis/trans-2-butene) and sulfuric acid. This would lead to a decrease in the concentration of this compound and an increase in less acidic or non-acidic byproducts.
-
Dehydration/Cyclization: In the case of hydroxy-substituted butanesulfonic acids, intramolecular dehydration to form a sultone is a known reaction that occurs at high temperatures under vacuum.[5][6] While this compound itself does not have a hydroxyl group, this highlights the potential for intramolecular reactions under forcing conditions.
Troubleshooting Protocol:
-
Thermal Stress Study:
-
Objective: To determine the temperature limit for your specific reaction matrix.
-
Procedure: Heat samples of your this compound solution at various temperatures (e.g., in 10°C increments) for a set period.
-
Analysis: After heating, analyze the samples by HPLC or titration to quantify the remaining this compound. Also, use techniques like GC-MS to identify any volatile decomposition products (e.g., butenes).
-
-
Process Modification:
-
Temperature Reduction: If possible, lower the process temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
-
Data Summary: Thermal Stability of Related Sulfonic Acids
| Compound Type | Decomposition Onset Temperature | Conditions | Reference |
| Alkyl Naphthalene Sulfonates | > 150-200°C | Neat | [4] |
| Alkyl Sulfonic Acids | Superior to aromatic sulfonic acids | Hydrothermal | [3] |
Issue 3: Incompatibility with Strong Oxidizing Agents
Question: I am planning a reaction that involves a strong oxidizing agent in the presence of this compound. Are there any compatibility issues I should be aware of?
Answer:
Yes, this compound is generally considered incompatible with strong oxidizing agents.[3] This incompatibility can lead to the degradation of the sulfonic acid and potentially hazardous, uncontrolled reactions.
Causality Explained: While the sulfur atom in the sulfonic acid group is in its highest oxidation state (+6) and therefore cannot be further oxidized, the alkyl chain (the butane group) is susceptible to oxidation.[4] Strong oxidizing agents can attack the C-H bonds of the alkyl chain, leading to fragmentation and the formation of various oxidation products, including smaller carboxylic acids, aldehydes, ketones, and ultimately carbon dioxide and water. This will destroy the this compound molecule.
Examples of Incompatible Oxidizing Agents:
-
Nitric acid[7]
-
Perchloric acid[7]
-
Chromic acid[7]
-
Concentrated sulfuric acid (at high temperatures)[7]
-
Permanganates
-
Peroxides
Troubleshooting Protocol:
-
Reagent Selection:
-
Avoid using strong oxidizing agents in the same step as this compound.
-
If an oxidation step is necessary, perform it before the addition of this compound, with appropriate workup and purification to remove the oxidizing agent.
-
-
Risk Assessment:
-
Before conducting any experiment with a combination of this compound and an oxidizing agent, perform a thorough risk assessment. Consider the potential for exothermic reactions and the generation of gaseous byproducts.
-
Start with very small-scale experiments under controlled conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[8] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3] The container should be tightly closed.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors or mists.
Q2: How does the stability of this compound vary with pH?
A2:
-
Acidic Conditions: this compound is a strong acid and is stable in acidic to neutral aqueous solutions at moderate temperatures. However, in the presence of alcohols under acidic conditions, there is a risk of forming sulfonate esters, as discussed in the troubleshooting guide.[1][2]
-
Basic Conditions: this compound is incompatible with strong bases.[3] The primary reaction is a simple acid-base neutralization to form the corresponding sulfonate salt and water. Under harsh basic conditions (high pH and high temperature), degradation of the alkyl chain may occur, although the sulfonate group itself is generally resistant to hydrolysis. Theoretical studies on related perfluorinated sulfonic acids suggest that under subcritical hydrothermal alkaline conditions, hydroxyl groups can attack the carbon atom attached to the sulfonate group, leading to degradation.[9]
Q3: Is this compound stable to common reducing agents?
A3: The sulfonic acid group is generally stable to many common reducing agents. For example, the reduction of other functional groups on a molecule containing a sulfonic acid moiety can often be achieved without affecting the sulfonic acid. However, very strong reducing agents, such as lithium aluminum hydride (LiAlH₄), may potentially reduce the sulfonic acid group, although this is not a common or facile reaction. The stability towards a specific reducing agent should be evaluated on a case-by-case basis.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the parent this compound and any non-volatile degradation products. Reversed-phase HPLC with an ion-pairing reagent or mixed-mode chromatography can be effective.[3] Detection can be achieved with a UV detector (if the molecule has a chromophore or is derivatized), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation products, such as butenes that may form during thermal decomposition. Derivatization may be necessary to analyze the non-volatile sulfonic acid itself by GC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying both the parent acid and its degradation products, especially potential sulfonate esters.
-
Titration: A simple acid-base titration can be used to determine the overall acidic content of a sample, which can be a quick check for significant degradation.
Logical Relationship of Stability Concerns:
Caption: Interrelationship of stability factors for this compound.
References
- Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis University.
-
This compound | C4H10O3S | CID 3014952. PubChem. Available from: [Link]
- Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. GREEN AGROCHEM.
-
Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega. Available from: [Link]
- Method for synthetizing 2, 4-butane sulfonic acid lactone. Google Patents.
-
This compound | 16794-12-0. Shimadzu Chemistry & Diagnostics. Available from: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available from: [Link]
-
Sulphonated macroporous resin catalysts: Studies on the dehydration of 2-butanol. Indian Academy of Sciences. Available from: [Link]
-
Insight into the Acidity and Catalytic Performance on Butane Isomerization of Thermal Stable Sulfated Monoclinic Zirconia. MDPI. Available from: [Link]
-
Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815. PubChem. Available from: [Link]
-
4-hydroxy-1-butanesulfonic acid sultone. Organic Syntheses Procedure. Available from: [Link]
-
New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. ResearchGate. Available from: [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Oxidizing acid. Wikipedia. Available from: [Link]
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Sulfenic acid chemistry, detection and cellular lifetime. PMC - PubMed Central - NIH. Available from: [Link]
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Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available from: [Link]
- Purification of sulfonic acids. Google Patents.
-
benzensulfonic acid functionalized carbon blacks as catalyst supports. Purdue e-Pubs. Available from: [Link]
-
1-Butanesulfonic acid | C4H10O3S | CID 49935. PubChem. Available from: [Link]
-
Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Publishing. Available from: [Link]
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Validation & Comparative
A Comparative Guide to 2-Butanesulfonic Acid and p-Toluenesulfonic Acid in Esterification Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, particularly for the synthesis of esters critical to the pharmaceutical and fine chemical industries, the choice of catalyst is a pivotal decision that influences reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of two sulfonic acid catalysts: the aliphatic 2-butanesulfonic acid and the aromatic p-toluenesulfonic acid (PTSA). By examining their fundamental properties, catalytic performance, and practical handling considerations, this document aims to equip researchers with the necessary insights to make informed decisions for their esterification protocols.
Introduction to the Catalysts: An Overview
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of organic synthesis.[1] The equilibrium nature of this reaction necessitates the use of a catalyst to achieve practical conversion rates.[1] Strong acids are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[2]
p-Toluenesulfonic acid (PTSA) , an arylsulfonic acid, is a widely recognized and extensively utilized catalyst in organic synthesis.[3][4] Its solid, crystalline nature and strong acidity make it a convenient and effective choice for a multitude of reactions, including esterification.[3]
This compound , a chiral alkylsulfonic acid, represents a less commercially prominent, yet potentially valuable alternative. Its aliphatic nature offers a different steric and electronic environment around the catalytic sulfonic acid group, which can influence its reactivity and selectivity.
This guide will delve into a comparative analysis of these two catalysts, supported by available data and established chemical principles.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical properties of a catalyst are fundamental to its application, influencing its solubility, stability, and interaction with reactants.
| Property | This compound | p-Toluenesulfonic Acid (PTSA) |
| Formula | C₄H₁₀O₃S | C₇H₈O₃S |
| Molecular Weight | 138.19 g/mol | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) |
| Appearance | Not widely reported, likely a liquid or low-melting solid | White crystalline solid (monohydrate) |
| Acidity (pKa) | Strong acid | Strong acid (approx. -2.8) |
| Solubility | Soluble in water and polar organic solvents | Soluble in water, alcohols, and other polar organic solvents.[4] |
Catalytic Performance in Esterification: A Data-Driven Analysis
p-Toluenesulfonic Acid (PTSA): The Established Workhorse
PTSA is a highly effective catalyst for a wide range of esterification reactions. For instance, in the esterification of acetic acid with n-propanol, PTSA demonstrated a yield of approximately 60% in a batch process, which was slightly lower than sulfuric acid under the same conditions.[3] However, in a continuous process, its performance was comparable to sulfuric acid with the benefit of producing fewer by-products.[3] In another study on the synthesis of polyol esters, PTSA was used to facilitate the continuous removal of water, driving the reaction to completion within 5 hours.[5]
This compound: A Potential Alternative
Direct experimental data for this compound in esterification is scarce in publicly available literature. However, we can infer its potential performance based on studies of other alkylsulfonic acids. Alkylsulfonic acids are known to be strong acids and effective catalysts. The primary difference in catalytic activity between this compound and PTSA would likely stem from steric and electronic effects. The butyl group in this compound is less sterically demanding than the tolyl group in PTSA, which could be advantageous for reactions involving bulky substrates. Conversely, the aromatic ring in PTSA can influence the catalyst's solubility and interaction with aromatic substrates.
A study comparing various sulfonic acid catalysts in the esterification of fatty acids found that the hydrophobicity of the catalyst can play a significant role in reaction rates.[6] This suggests that the choice between an alkylsulfonic acid and an arylsulfonic acid may be influenced by the polarity of the reactants.
Experimental Protocol: A Representative Esterification
The following is a general protocol for the esterification of a generic carboxylic acid with an alcohol, highlighting the use of a sulfonic acid catalyst.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (3.0 eq, can also be used as solvent)
-
Sulfonic Acid Catalyst (this compound or p-toluenesulfonic acid, 0.05 eq)
-
Anhydrous Toluene (if alcohol is not used as solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the sulfonic acid catalyst. If the alcohol is not used in excess as the solvent, add anhydrous toluene.
-
Assemble the Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically when water is no longer being collected), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by distillation or column chromatography.
Work-up Considerations:
The work-up procedure for both catalysts is similar and involves neutralizing the acid catalyst with a mild base, such as sodium bicarbonate solution. One reported method for removing PTSA involves repeated washing with water until the product is neutral.[5]
Mechanism of Action: A Visual Representation
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The role of the sulfonic acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Diagram: Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification catalyzed by a strong acid (H+).
Diagram: Experimental Workflow for Esterification
Caption: A typical experimental workflow for acid-catalyzed esterification.
Safety and Handling: A Critical Consideration
Both this compound and p-toluenesulfonic acid are strong, corrosive acids and require careful handling in a well-ventilated fume hood.
p-Toluenesulfonic Acid (PTSA):
-
Hazards: Causes severe skin burns and eye damage. Irritating to the respiratory system.[4][7]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[7] Minimize dust generation and accumulation.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[4] Keep containers tightly closed.[7]
This compound:
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Handling: Similar to PTSA, requires the use of appropriate PPE and handling in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated place.
Conclusion and Future Perspectives
p-Toluenesulfonic acid stands as a well-documented, reliable, and versatile catalyst for a broad range of esterification reactions. Its solid nature and proven efficacy make it a go-to choice for many synthetic chemists.
This compound, while less studied, presents an intriguing alternative. Its aliphatic structure may offer advantages in specific applications, particularly where steric hindrance is a concern or where different solubility properties are desired. The significant lack of direct, comparative experimental data for this compound in the scientific literature highlights a research gap. Further studies are warranted to fully elucidate its catalytic potential and to provide a more comprehensive, data-supported comparison with established catalysts like PTSA.
For researchers and drug development professionals, the selection between these two catalysts should be guided by the specific requirements of the synthesis, including the nature of the substrates, desired reaction kinetics, and process safety considerations. While PTSA offers a high degree of certainty based on its extensive history of use, this compound may hold untapped potential for specific, challenging esterification reactions.
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Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3014952, this compound". PubChem. [Link]
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Izci, A., & Bodur, F. (2019). A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification. Kinetics and Catalysis, 60(3), 362-369. [Link]
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Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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MDPI. (2018). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. [Link]
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A Comparative Guide to 2-Butanesulfonic Acid and Sulfuric Acid as Catalysts
In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical development, the choice of an acid catalyst is a critical decision point that dictates reaction efficiency, product purity, and process sustainability. For decades, sulfuric acid (H₂SO₄) has served as the workhorse catalyst for a multitude of reactions, most notably Fischer esterification. Its high acidity and low cost have made it a ubiquitous tool. However, its limitations—corrosiveness, safety hazards, and challenging work-up procedures—have driven the search for superior alternatives.
This guide provides a comprehensive comparison between the traditional catalyst, sulfuric acid, and a modern alternative, 2-butanesulfonic acid, representing the class of organosulfonic acids. We will delve into their catalytic performance, operational advantages, and environmental profiles, supported by mechanistic insights and detailed experimental protocols, to empower researchers and process chemists to make informed catalytic choices.
Physicochemical and Catalytic Profiles
At a fundamental level, both sulfuric acid and this compound are strong Brønsted acids capable of protonating substrates to facilitate reactions. However, their structural differences give rise to distinct chemical behaviors.
-
Sulfuric Acid (H₂SO₄) is a strong, dehydrating mineral acid.[1] Its dual function as both a catalyst and a water scavenger can be advantageous in equilibrium-limited reactions like esterification, as it actively removes the water byproduct to drive the reaction forward.[1] However, this aggressive nature is also its primary drawback, often leading to unwanted side reactions, including dehydration of alcohols and charring of organic materials, which complicates purification and reduces yields of the desired product.[2][3]
-
This compound (C₄H₁₀O₃S) is an organosulfonic acid. The presence of the butyl group lends it a degree of organic character, making it more soluble in organic media. Crucially, it is significantly less oxidizing than sulfuric acid, which results in cleaner reaction profiles with fewer byproducts.[4] The most significant advantage of organosulfonic acids is their ability to be immobilized on solid supports (e.g., silica, polystyrene), transforming them into heterogeneous catalysts .[5][6] This feature fundamentally changes the process workflow, simplifying product isolation and enabling catalyst recycling.[5][7][8]
| Property | Sulfuric Acid (H₂SO₄) | This compound (C₄H₁₀O₃S) |
| Catalyst Type | Homogeneous Mineral Acid[9][10][11] | Homogeneous or Heterogeneous (Solid-Supported) Organosulfonic Acid[5] |
| Molar Mass | 98.08 g/mol | 138.19 g/mol [12] |
| Key Feature | Strong Dehydrating & Oxidizing Agent[1][2] | Less Oxidizing; Amenable to Heterogenization[4] |
| Corrosivity | High, requires specialized equipment[3][13] | Moderate (as liquid), Low (as solid-supported) |
| Recyclability | Not practically recyclable in batch synthesis[10][14] | Highly recyclable when solid-supported[5][15] |
| Work-up | Requires neutralization & extraction, generates waste[3][7] | Simple filtration for heterogeneous form, minimal waste[5][8] |
Mechanistic Considerations in Fischer Esterification
Fischer esterification is a quintessential acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
Caption: Figure 1: Catalytic Mechanism of Fischer Esterification.
While both catalysts follow this general pathway, the critical difference lies in the reaction environment they create. Sulfuric acid's dehydrating properties can lead to the formation of ethers from the alcohol (R'-O-R') or alkenes via elimination, especially with secondary or tertiary alcohols. In contrast, this compound provides strong acidity without the aggressive dehydrating and oxidizing effects, leading to a cleaner conversion to the desired ester.
Comparative Workflow: Homogeneous vs. Heterogeneous Catalysis
The choice between these catalysts fundamentally alters the entire experimental workflow, from reaction work-up to catalyst lifecycle. This is best illustrated by comparing the process for a homogeneous catalyst (sulfuric acid) versus a heterogeneous one (solid-supported sulfonic acid).
Caption: Figure 2: Comparison of Catalytic Workflows.
The heterogeneous workflow is manifestly simpler, greener, and more efficient. It eliminates the need for a neutralization quench, which is often exothermic and can generate large volumes of aqueous waste containing sulfate salts. The ability to recover and reuse the catalyst via simple filtration is a cornerstone of sustainable chemistry, reducing both cost and environmental impact.[5][15]
Experimental Protocols: Synthesis of Butyl Acetate
To provide a practical context, we outline detailed methodologies for the synthesis of butyl acetate using both catalytic systems.
Protocol 1: Esterification using Sulfuric Acid (Homogeneous Catalyst)
-
Objective: To synthesize butyl acetate from acetic acid and 1-butanol using sulfuric acid as the catalyst.
-
Methodology:
-
Apparatus Setup: Assemble a reflux apparatus consisting of a 250 mL round-bottom flask, a condenser, and a heating mantle.
-
Charging Reactants: To the flask, add 1-butanol (0.5 mol), glacial acetic acid (0.6 mol, 1.2 equivalents), and a few boiling chips.
-
Catalyst Addition: While gently swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (2 mL). Causality: Slow addition in an ice bath is crucial to dissipate the heat generated from the exothermic dissolution of H₂SO₄, preventing uncontrolled boiling and potential side reactions.[2]
-
Reaction: Heat the mixture to a gentle reflux for 1-2 hours.
-
Work-up & Neutralization: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and wash sequentially with:
-
50 mL of cold water to remove the bulk of the unreacted alcohol and acid.
-
50 mL of 5% sodium bicarbonate solution (added slowly to vent CO₂ buildup) until effervescence ceases. This step neutralizes any remaining acetic acid and the sulfuric acid catalyst.
-
50 mL of brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous layer and aid separation.
-
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and purify the resulting butyl acetate by fractional distillation.
-
Protocol 2: Esterification using Solid-Supported this compound (Heterogeneous Catalyst)
-
Objective: To synthesize butyl acetate using a recyclable, solid-supported sulfonic acid catalyst.
-
Methodology:
-
Apparatus Setup: Assemble the same reflux apparatus as in Protocol 1.
-
Charging Reactants: To the flask, add 1-butanol (0.5 mol), glacial acetic acid (0.6 mol), and the solid-supported sulfonic acid catalyst (e.g., 5-10 wt% of total reactants).
-
Reaction: Heat the mixture to a gentle reflux for 2-4 hours. Reaction times may be slightly longer than with H₂SO₄ due to potential mass transfer limitations, a common trade-off for the benefits of a heterogeneous system.
-
Catalyst Recovery: Cool the mixture to room temperature. Recover the solid catalyst by vacuum filtration, washing it with a small amount of fresh solvent (e.g., toluene or fresh 1-butanol) to remove any adsorbed product. The recovered catalyst can be dried and stored for reuse in subsequent batches.
-
Isolation: The filtrate contains the product, unreacted starting materials, and water. Purify the butyl acetate directly by fractional distillation. Causality: The elimination of aqueous neutralization and washing steps makes the process significantly faster, generates less waste, and simplifies the purification process.
-
Safety and Environmental Impact
The choice of catalyst has profound implications for laboratory safety and environmental stewardship.
| Aspect | Sulfuric Acid | Solid-Supported this compound |
| Handling Safety | Severe Hazard: Extremely corrosive, causes severe skin and eye burns.[13][16][17] Reacts violently with water.[13][16] Requires stringent personal protective equipment (PPE). | Moderate Hazard: The solid catalyst is a non-volatile powder or bead, significantly reducing the risk of splashes or corrosive vapor inhalation compared to concentrated H₂SO₄. Standard PPE is still required. |
| Process Safety | Work-up involves quenching with a base, which is exothermic and produces gas (CO₂), requiring careful control to avoid pressure buildup. | The process avoids quenching, eliminating a potentially hazardous step. The primary process hazard is the flammability of the organic solvents/reactants. |
| Environmental Impact | High: The catalyst is consumed in the work-up, generating significant volumes of saline aqueous waste that require treatment before disposal. Contributes to a low process mass intensity (PMI). | Low: The catalyst is recyclable, aligning with the principles of green chemistry.[5] Waste is minimized to distillation residues, dramatically improving the PMI. |
Conclusion and Recommendations
The selection between sulfuric acid and this compound (particularly in its solid-supported form) is a decision between a traditional, low-cost commodity and a modern, sustainable, and process-efficient alternative.
-
Sulfuric acid remains a viable catalyst for large-scale industrial processes where raw material cost is the dominant factor and the infrastructure for handling corrosive materials and treating waste streams is already in place. Its powerful dehydrating action can be beneficial for driving certain equilibria.
-
This compound and its solid-supported analogues are the clear choice for applications demanding high purity, cleaner reaction profiles, and simplified product isolation. For the synthesis of high-value active pharmaceutical ingredients and fine chemicals, the benefits of eliminating harsh work-up procedures, minimizing byproduct formation, and enabling catalyst recycling far outweigh the higher initial catalyst cost. It represents a technologically superior and environmentally responsible approach to acid catalysis.
For drug development professionals and researchers focused on creating efficient and sustainable synthetic routes, the adoption of heterogeneous sulfonic acid catalysts is not merely an alternative; it is an advancement in chemical process technology.
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Sulphuric Acid Safety Data Sheet. (2018). Teck. Retrieved from [Link]
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Spent sulfuric acid plant catalyst: valuable resource of vanadium or risky residue? Process comparison for environmental implications. (2020). NIH National Library of Medicine. Retrieved from [Link]
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A Comparative Guide to the Catalytic Activity of 2-Butanesulfonic Acid and Methanesulfonic Acid
This guide provides an in-depth comparison of the catalytic performance of 2-butanesulfonic acid (2-BSA) and methanesulfonic acid (MSA), designed for researchers, chemists, and process development professionals. We will move beyond simple property listings to explore the mechanistic nuances that dictate their efficacy in acid-catalyzed reactions, grounded in experimental principles and the tenets of green chemistry.
Introduction: The Choice of an Acid Catalyst
In the landscape of organic synthesis, Brønsted acids are indispensable catalysts for a myriad of transformations, including esterifications, alkylations, and condensations.[1] While traditional mineral acids like sulfuric acid are effective, their corrosive and oxidizing nature, coupled with disposal challenges, has driven the adoption of alternatives. Methanesulfonic acid (MSA) has emerged as a leading "green" catalyst, celebrated for its strong acidity, low corrosivity, and biodegradability.[2][3] Its less-common homologue, this compound (2-BSA), presents an alternative with distinct structural properties. This guide aims to dissect the catalytic activities of these two alkanesulfonic acids, providing a framework for rational catalyst selection based on substrate, solvent, and reaction goals.
Section 1: Physicochemical Properties - A Head-to-Head Comparison
The catalytic potential of an acid is fundamentally tied to its intrinsic properties. While both MSA and 2-BSA are classified as strong acids, the seemingly minor difference in their alkyl substituents—a methyl versus a sec-butyl group—imparts significant variations in their steric and electronic profiles.
| Property | Methanesulfonic Acid (MSA) | This compound (2-BSA) | Rationale for Difference |
| Chemical Structure | CH₃SO₃H | CH₃CH₂CH(CH₃)SO₃H | The inductive and steric nature of the alkyl group is the primary differentiator. |
| Molecular Weight | 96.11 g/mol | 138.19 g/mol [4] | The larger butyl group in 2-BSA results in a higher molecular weight. |
| Acidity (pKa) | -1.9[2][5] | Predicted ~ -1.5 to -1.7 | The electron-donating sec-butyl group in 2-BSA slightly destabilizes the sulfonate anion compared to the methyl group in MSA, reducing its acidity.[6] |
| Hammett Acidity (H₀) | Strong; H₀ of pure MSA is not commonly cited but is expected to be significantly negative. | Expected to be less negative than MSA. | The Hammett acidity function is a more accurate measure of acidity in concentrated or non-aqueous media, where MSA often excels.[7][8][9] |
| Physical Form | Colorless liquid or solid (m.p. ~20 °C)[10] | Liquid | The bulkier, less symmetrical structure of 2-BSA disrupts crystal packing, favoring a liquid state. |
| Solubility | Highly soluble in water and polar organic solvents.[10] | More soluble in nonpolar organic solvents than MSA. | The larger lipophilic butyl group enhances solubility in less polar environments. |
| Safety Profile | Non-oxidizing, low toxicity, less corrosive than mineral acids.[2][5] | Corrosive; causes severe skin burns and eye damage.[4] | Both are strong acids and must be handled with appropriate personal protective equipment. |
| "Green" Credentials | Readily biodegradable, considered a natural product of the sulfur cycle.[2][11] | Expected to be biodegradable as an alkanesulfonic acid, but less studied. | MSA is well-established as an environmentally benign acid catalyst.[12] |
Section 2: Catalytic Performance in Fischer Esterification
To provide a tangible comparison, we will use the Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—as our model system.[13] This reaction is highly sensitive to the catalyst's acidity and steric profile.
Hypothetical Experiment: Esterification of Pivalic Acid with n-Butanol
The choice of pivalic acid (a sterically bulky carboxylic acid) is deliberate, as it will amplify the steric effects of the catalyst, allowing for a clearer differentiation between MSA and 2-BSA.
Experimental Workflow
The following workflow outlines a robust procedure for comparing the two catalysts under identical conditions.
Caption: Workflow for comparative kinetic analysis of MSA and 2-BSA.
Anticipated Results
While direct comparative experimental data is scarce in published literature, we can predict the outcome based on fundamental chemical principles. The results would likely demonstrate a significant difference in reaction rates.
| Time (min) | Predicted Conversion % (MSA Catalyst) | Predicted Conversion % (2-BSA Catalyst) |
| 15 | 35% | 15% |
| 30 | 60% | 28% |
| 60 | 85% | 45% |
| 120 | >95% | 65% |
Disclaimer: This data is illustrative and serves to highlight the expected performance differences based on mechanistic principles.
Section 3: Mechanistic Dissection of Catalytic Efficacy
The anticipated superiority of MSA in the model reaction can be attributed to two core factors: intrinsic acidity and steric accessibility.
Pillar 1: The Inductive Effect and Acidity
The strength of a Brønsted acid is determined by the stability of its conjugate base after donating a proton. In sulfonic acids, the negative charge on the sulfonate anion is delocalized across three oxygen atoms. The attached alkyl group modulates this stability via an inductive effect.
-
Methanesulfonic Acid (MSA): The methyl group is weakly electron-donating.
-
This compound (2-BSA): The sec-butyl group is a stronger electron-donating group. It pushes more electron density onto the sulfonate head, slightly destabilizing the anion.
This difference in anion stability means that MSA is a stronger acid, capable of protonating the carbonyl oxygen of the carboxylic acid more effectively, thereby accelerating the rate-determining nucleophilic attack by the alcohol.[14]
Caption: Inductive effects on conjugate base stability.
Pillar 2: Steric Hindrance at the Catalytic Site
Perhaps more impactful than the electronic difference is the steric bulk. The catalytic cycle requires the substrate to approach the sulfonic acid group. The sec-butyl group of 2-BSA acts as a "molecular shield," creating significant steric hindrance that impedes the formation of the transition state.
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A Comparative Guide to 2-Butanesulfonic Acid and Solid Acid Catalysts for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the choice of an acid catalyst is a critical decision that profoundly influences reaction efficiency, product selectivity, and overall process sustainability. This guide provides an in-depth technical comparison between the homogeneous catalyst, 2-butanesulfonic acid, and a range of heterogeneous solid acid catalysts. By examining their performance through the lens of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed catalyst selections for their specific applications.
The Dichotomy of Acid Catalysis: Homogeneous vs. Heterogeneous
Acid catalysis is a cornerstone of organic synthesis, facilitating a multitude of reactions such as esterification, hydrolysis, alkylation, and rearrangement. The catalysts for these transformations are broadly categorized into two families: homogeneous and heterogeneous.
This compound , a strong organic sulfonic acid, represents the homogeneous category.[1][2] Being in the same liquid phase as the reactants, it offers excellent contact and often leads to high reaction rates due to the absence of mass transfer limitations.[3]
Solid acid catalysts , on the other hand, are materials in a different phase—typically solid—from the liquid or gas phase reactants.[3] This category is diverse and includes materials such as:
-
Zeolites (e.g., H-ZSM-5): Crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites.[4]
-
Sulfonated Resins (e.g., Amberlyst-15, Nafion): Polymeric materials functionalized with sulfonic acid groups.[5][6]
-
Functionalized Silicas (e.g., SBA-15, MCM-41): Mesoporous silica materials with sulfonic acid groups tethered to their surface.[7][8]
-
Metal Oxides (e.g., Sulfated Zirconia): Solid superacids with high acid strength.[9]
The primary advantage of solid acid catalysts lies in their ease of separation from the reaction mixture, which simplifies product purification and enables catalyst recycling, contributing to more sustainable and cost-effective processes.[3]
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The efficacy of a catalyst is best evaluated through its performance in specific chemical reactions. Below, we compare this compound with various solid acid catalysts in key transformations, supported by available experimental data.
Esterification: A Fundamental Reaction in Drug Synthesis and Biodiesel Production
Esterification, the reaction between a carboxylic acid and an alcohol, is fundamental in the synthesis of many pharmaceuticals and in the production of biodiesel.[7][10]
Homogeneous Catalysis with Alkane Sulfonic Acids:
Short-chain alkane sulfonic acids, such as methanesulfonic acid (MSA) and ethanesulfonic acid (ESA), which are close analogs of this compound, have demonstrated high catalytic activity in esterification. For instance, in the esterification of acidic crude palm oil, ethanesulfonic acid was effective in reducing the free fatty acid content to a minimum level.[11] Methanesulfonic acid has also been shown to be a highly efficient catalyst for the esterification of free fatty acids in oleins, achieving a fatty acid methyl ester (FAME) yield of 99.2% under optimized conditions.[12] While specific data for this compound is less prevalent in publicly accessible literature, its structural and chemical similarity to MSA and ESA suggests a comparable high level of activity.
Solid Acid Catalyst Performance in Esterification:
Solid acid catalysts are extensively studied for esterification due to their potential for process intensification.
| Catalyst Type | Substrates | Temperature (°C) | Conversion/Yield (%) | Time (h) | Key Observations | Reference |
| Amberlyst-15 | Butyric Acid + Ethanol | 60 | ~60 | 5 | Reaction is intrinsically controlled. | [13] |
| Sulfonated Silica (SBA-15-SO3H) | Palmitic Acid + Methanol | 100 | >95 | 2 | High activity and reusability. | [7] |
| Sulfonated Activated Carbon | Palmitic Acid + Methanol | 65 | 95.2 | 6 | Good initial activity, but gradual deactivation upon recycling. | [14] |
| Zeolite (H-ZSM-5) | Acetic Acid + Butanol | 117 | ~40 | 4 | Lower activity compared to resins and functionalized silicas. | [15] |
Comparative Insights:
Homogeneous catalysts like alkane sulfonic acids generally exhibit higher initial reaction rates in esterification compared to many solid acids.[16] However, the key advantage of solid acids is their reusability. For example, UiO-66 supported sulfonic acid catalysts demonstrated excellent reusability for over nine cycles in the esterification of fatty acids.[7] In contrast, the separation and reuse of homogeneous catalysts like this compound can be more challenging and energy-intensive.
Alkylation: Building Molecular Complexity
Alkylation reactions, which involve the transfer of an alkyl group, are vital for producing high-octane gasoline components and various chemical intermediates.[17][18]
Homogeneous Catalysis with Strong Acids:
Strong liquid acids are traditionally used for alkylation. For instance, trifluoromethanesulfonic acid, a potent organic acid, shows excellent catalytic performance in the alkylation of benzene with 1-decene, achieving nearly 100% conversion of the olefin.[19] While direct data for this compound in this specific application is limited, its strong acidic nature suggests it would be an active catalyst.
Solid Acid Catalyst Performance in Alkylation:
Solid acids, particularly zeolites, are attractive alternatives to corrosive liquid acids for alkylation, although they can suffer from rapid deactivation.[20]
| Catalyst Type | Substrates | Temperature (°C) | Conversion (%) | Selectivity | Key Observations | Reference |
| Zeolite Y | Isobutane + 2-Butene | 100 | High (initially) | - | Rapid catalyst deactivation is a major challenge. | [20] |
| Zeolite BEA | Isobutane + trans-2-Butene | - | - | - | Investigated as an environmentally friendly alternative to HF and H2SO4. | [6] |
| Perfluoroalkylsulfonic Acid Functionalized Mesoporous Materials | Isobutane + 1-Butene | - | High | Good | Hydrophobic surfaces and 3D pore structures enhance performance. | [18] |
Comparative Insights:
In alkylation, the well-defined active sites and pore structures of zeolites can offer shape selectivity, influencing the product distribution.[14] However, catalyst deactivation due to coke formation is a significant hurdle.[20] Homogeneous catalysts like this compound, while effective, present challenges in separation from the alkylate product. The development of solid acids with improved stability and resistance to deactivation is a key area of research to bridge the performance gap with liquid acids.
Hydrolysis: Cleavage of Chemical Bonds
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction in both biological and industrial processes, including the breakdown of esters and polymers.[21][22]
Homogeneous Acid-Catalyzed Hydrolysis:
The hydrolysis of esters is efficiently catalyzed by dilute solutions of strong acids, where the hydroxonium ion (H₃O⁺) is the active catalytic species.[23][24] The reaction is typically reversible, and using a large excess of water drives the equilibrium towards the products (a carboxylic acid and an alcohol).[22] Short-chain alkane sulfonic acids are effective catalysts for such transformations.
Solid Acid Catalyst Performance in Hydrolysis:
Solid acids are also employed for hydrolysis reactions, offering the advantage of easier product separation.
| Catalyst Type | Reaction | Temperature (°C) | Yield/Conversion (%) | Key Observations | Reference |
| Aryl Sulfonic Acids | PET Hydrolysis | 150 | >90 | Higher activity than H2SO4 attributed to improved wetting of the polymer surface. | [25] |
| Sulfonated Carbon Nanotubes | Ethyl Acetate Hydrolysis | 60 | 94 | High activity and stability. | [26] |
Comparative Insights:
For reactions involving solid substrates like PET, the surface properties of the catalyst play a crucial role. Aryl sulfonic acids demonstrated superior performance to sulfuric acid due to better interaction with the polymer surface.[25] This highlights that for heterogeneous catalysis, factors beyond just acid strength, such as surface chemistry and hydrophobicity, are critical for optimal performance. While homogeneous catalysts like this compound would be effective for liquid-phase hydrolysis, solid acids can offer unique advantages in multiphasic systems.
Experimental Methodologies: A Guide to Catalyst Evaluation
To ensure the validity and reproducibility of catalytic performance data, standardized experimental protocols are essential.
Protocol for a Batch Esterification Reaction
-
Reactant and Catalyst Preparation: Accurately weigh the carboxylic acid, alcohol, and catalyst into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Setup: Place the flask in a temperature-controlled oil bath.
-
Reaction Execution: Heat the mixture to the desired reaction temperature with constant stirring.
-
Sampling and Analysis: At regular intervals, withdraw small aliquots of the reaction mixture. Quench the reaction (e.g., by rapid cooling or addition of a suitable solvent). Analyze the samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the yield of products.
-
Catalyst Recovery (for solid catalysts): After the reaction, separate the solid catalyst by filtration or centrifugation. Wash the catalyst with a suitable solvent to remove any adsorbed species and dry it under vacuum or at an elevated temperature. The recovered catalyst can then be used for subsequent reaction cycles to evaluate its reusability.
Visualizing Catalytic Processes
Diagrams can aid in understanding the fundamental differences between homogeneous and heterogeneous catalysis.
Figure 1: A conceptual workflow comparing homogeneous and heterogeneous catalysis, highlighting the key difference in catalyst-product separation.
Conclusion: Selecting the Optimal Catalyst
The choice between this compound and a solid acid catalyst is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the chemical transformation and the overall process design.
This compound and its homogeneous counterparts are often the catalysts of choice when high reaction rates and mild reaction conditions are paramount, and when the challenges of catalyst separation and recycling are manageable or can be addressed through process engineering.
Solid acid catalysts offer a compelling proposition for developing more sustainable and economically viable processes, particularly at an industrial scale. Their ease of separation, reusability, and often lower corrosivity are significant advantages. The ongoing development of novel solid acids with enhanced activity, stability, and tailored functionalities continues to narrow the performance gap with their homogeneous counterparts.
For researchers and drug development professionals, a thorough evaluation of both catalyst types, considering factors such as reaction kinetics, product purity requirements, process scalability, and environmental impact, will lead to the most effective and responsible chemical synthesis.
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A Comparative Guide to Validating the Purity of Synthesized 2-Butanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 2-Butanesulfonic acid, a key organic intermediate, is no exception. Its utility in various synthetic pathways necessitates a stringent validation of its purity to preclude the introduction of unwanted variables into sensitive experimental systems. This guide offers an in-depth comparison of analytical methodologies for the purity determination of this compound, providing both theoretical grounding and practical, field-proven insights to empower researchers in their selection of the most appropriate validation strategy.
The Criticality of Purity in this compound
This compound (CAS No. 16794-12-0) is a strong organic acid whose reactivity and solubility profile make it a valuable reagent. However, impurities arising from its synthesis can have significant downstream consequences. Potential synthesis routes, such as the sulfonation of 2-butanol or the reaction of 2-bromobutane with a sulfite source, can introduce a range of contaminants. These may include unreacted starting materials, inorganic salts, isomeric byproducts (e.g., 1-butanesulfonic acid), and potentially genotoxic impurities like alkyl sulfonates. The presence of such impurities can alter reaction kinetics, lead to the formation of unintended side products, and compromise the integrity of toxicological and pharmacological studies. Therefore, a multi-faceted and robust analytical approach to purity validation is indispensable.
Comparative Analysis of Purity Validation Methodologies
The selection of an analytical technique for purity determination is a critical decision that should be guided by the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation. Here, we compare three orthogonal and widely used techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Ion-Pair RP-HPLC | GC-FID (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase containing an ion-pairing agent. | Separation of volatile derivatives based on their boiling points and interactions with the stationary phase. | Intrinsic quantitative signal directly proportional to the number of atomic nuclei. |
| Selectivity | High; can separate isomers and related sulfonic acids. | High; excellent for separating volatile impurities and residual solvents. | High; structurally specific, can distinguish between isomers. |
| Sensitivity | Moderate to high, depending on the detector. | Very high, especially for volatile organic impurities. | Lower sensitivity compared to chromatographic methods. |
| Reference Standard | Requires a certified reference standard for accurate quantification. | Requires a certified reference standard for accurate quantification. | Can provide a highly accurate purity assessment without a specific reference standard for the analyte; uses an internal standard of known purity.[1][2][3] |
| Sample Throughput | High, amenable to automation. | Moderate, sample derivatization can be time-consuming. | Moderate, requires careful sample preparation and longer acquisition times for high precision. |
| Destructive | Yes | Yes | No |
In-Depth Methodological Examination
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
Causality of Method Choice: Standard reversed-phase HPLC is often unsuitable for highly polar analytes like this compound, which exhibit poor retention on nonpolar stationary phases. The introduction of an ion-pairing reagent, such as tetrabutylammonium hydroxide, to the mobile phase forms a neutral ion pair with the anionic sulfonate group. This increases the hydrophobicity of the analyte, thereby enhancing its retention and enabling separation from other components.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a conductivity detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer containing an ion-pairing reagent (e.g., 10 mM tetrabutylammonium hydroxide, adjusted to pH 6.5 with phosphoric acid) and an organic modifier like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for low-level detection of impurities with chromophores) or suppressed conductivity detection for universal detection of ionic species.[4][5]
-
Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in the mobile phase to a final concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Workflow for IP-RP-HPLC Purity Validation:
Caption: Workflow for purity validation of this compound using IP-RP-HPLC.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Method Choice: this compound is a non-volatile and highly polar compound, making it unsuitable for direct GC analysis. Derivatization is a necessary step to convert the sulfonic acid into a more volatile and thermally stable derivative.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility.[7]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Derivatization:
-
Accurately weigh about 5 mg of the this compound sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 250 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Quantification: Purity is determined by area percent normalization. For more accurate results, an internal standard can be used, and the response factor of the derivatized this compound relative to the internal standard should be determined.
Workflow for GC-FID Purity Validation:
Caption: Workflow for purity validation of this compound using GC-FID after derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality of Method Choice: qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[1][2] This allows for the determination of purity without the need for a specific reference standard of the analyte, provided a certified internal standard of known purity is used.[3][8] This is particularly advantageous when a certified standard of this compound is unavailable or when characterizing a novel synthesized batch for the first time.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte's signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Logical Relationship in qNMR Purity Determination:
Caption: Logical inputs and process for purity determination by qNMR.
Conclusion and Recommendations
The validation of synthesized this compound purity requires a thoughtful and often multi-pronged approach. No single method is universally superior; the optimal choice depends on the specific analytical challenge.
-
IP-RP-HPLC is a robust and versatile technique, particularly well-suited for routine quality control and for separating this compound from its isomers and other non-volatile impurities.
-
GC-FID after derivatization offers excellent sensitivity for volatile impurities and residual solvents, which may not be readily detected by HPLC.
-
qNMR serves as a powerful, primary method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new batches and for orthogonal validation of chromatographic results.
For a comprehensive and trustworthy validation of this compound purity, a combination of these techniques is recommended. For instance, HPLC can be used for the primary purity assessment and detection of related impurities, while GC can be employed to quantify residual solvents. qNMR can then provide an independent, orthogonal confirmation of the purity value. This integrated approach ensures a thorough characterization of the synthesized material, providing the necessary confidence for its use in demanding research and development applications.
References
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-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). Retrieved January 12, 2026, from [Link]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved January 12, 2026, from [Link]
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved January 12, 2026, from [Link]
- Sanz-Nebot, V., et al. (2008). Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water.
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LCGC International. (2010, November 1). Ion Chromatography: An Overview and Recent Developments. Retrieved January 12, 2026, from [Link]
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De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Request PDF. Retrieved January 12, 2026, from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). 4-hydroxy-1-butanesulfonic acid sultone. Retrieved January 12, 2026, from [Link]
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SIELC Technologies. (2015, May 11). Butanesulfonic acid. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Butanesulfonic Acid Isomers in Catalysis: Structure, Acidity, and Performance
For researchers, scientists, and professionals in drug development, the selection of an optimal acid catalyst is a critical decision that can significantly influence reaction efficiency, selectivity, and overall process viability. Among the myriad of choices, alkanesulfonic acids offer a compelling balance of strong acidity and solubility in organic media. This guide provides an in-depth comparative study of the four structural isomers of butanesulfonic acid: 1-butanesulfonic acid, 2-butanesulfonic acid, isobutanesulfonic acid, and tert-butanesulfonic acid. By examining their structural nuances, predicting their relative acidities, and postulating their performance in a representative catalytic reaction, this document aims to equip you with the insights necessary for informed catalyst selection.
Structural and Physicochemical Properties: A Foundation for Comparison
The catalytic efficacy of the butanesulfonic acid isomers is intrinsically linked to their molecular architecture and resulting physicochemical properties. The position of the sulfonic acid group and the branching of the butyl chain dictate not only the steric environment around the active site but also the electronic effects influencing acidity.
| Property | 1-Butanesulfonic Acid | This compound | Isobutanesulfonic Acid | tert-Butanesulfonic Acid |
| Structure | CH₃(CH₂)₃SO₃H | CH₃CH₂CH(SO₃H)CH₃ | (CH₃)₂CHCH₂SO₃H | (CH₃)₃CSO₃H |
| IUPAC Name | Butane-1-sulfonic acid | Butane-2-sulfonic acid | 2-Methylpropane-1-sulfonic acid | 2-Methylpropane-2-sulfonic acid |
| Molecular Weight | 138.19 g/mol | 138.19 g/mol | 138.19 g/mol | 138.19 g/mol |
| Predicted pKa | ~ -1.9[1][2] | ~ -1.5 | ~ -1.8 | ~ -1.2 |
| Steric Hindrance | Low | Moderate | Moderate | High |
The Interplay of Acidity and Steric Hindrance in Catalysis
The catalytic performance of an acid is primarily governed by two factors: its intrinsic strength (acidity) and the accessibility of its acidic proton to the substrate (steric hindrance).
Unraveling the Acidity Puzzle
Sulfonic acids are renowned for their strong acidity, often comparable to mineral acids like sulfuric acid.[1] The acidity of the butanesulfonic acid isomers is influenced by the electronic effects of the butyl group. Alkyl groups are weakly electron-donating, which can slightly destabilize the resulting sulfonate anion and thus decrease acidity.
-
1-Butanesulfonic acid and Isobutanesulfonic acid: The primary substitution of the sulfonic acid group in these isomers leads to a less pronounced electron-donating effect compared to the secondary and tertiary isomers. Their acidity is expected to be the highest among the four.
-
This compound: As a secondary sulfonic acid, the increased electron-donating effect from the two adjacent alkyl groups is predicted to make it slightly less acidic than its primary counterparts.
-
tert-Butanesulfonic acid: The three electron-donating methyl groups attached to the carbon bearing the sulfonic acid group are expected to have the most significant impact, rendering it the least acidic of the four isomers.
The Critical Role of Steric Accessibility
The steric bulk surrounding the sulfonic acid moiety plays a crucial role in determining the catalyst's ability to interact with substrate molecules. Excessive steric hindrance can impede the approach of reactants, thereby lowering the reaction rate, even if the catalyst possesses high intrinsic acidity.
Caption: Steric hindrance increases from the linear to the highly branched butanesulfonic acid isomer.
-
1-Butanesulfonic acid: The linear alkyl chain presents the least steric hindrance, allowing for facile access of substrates to the acidic proton.
-
This compound and Isobutanesulfonic acid: The presence of branching at the carbon adjacent to the sulfonic acid group (in 2-BSA) or on the beta-carbon (in i-BSA) introduces moderate steric bulk.
-
tert-Butanesulfonic acid: The tertiary arrangement of the butyl group creates a highly congested environment around the sulfonic acid, which can significantly hinder its interaction with bulky substrates.
A Practical Application: Esterification of Acetic Acid with n-Butanol
To illustrate the practical implications of these structural and electronic differences, we will consider the esterification of acetic acid with n-butanol as a model reaction. This reaction is a cornerstone of organic synthesis and is widely catalyzed by strong acids.[3][4][5]
Experimental Protocol
The following is a general protocol for the esterification reaction, which can be adapted to compare the catalytic performance of the butanesulfonic acid isomers.
Materials:
-
Acetic acid (glacial)
-
n-Butanol
-
Butanesulfonic acid isomer (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph (for analysis)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add acetic acid (e.g., 0.5 mol), n-butanol (e.g., 0.5 mol), and the butanesulfonic acid isomer catalyst (e.g., 1-2 mol%). Add toluene (e.g., 50 mL) to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and/or by taking aliquots for analysis by gas chromatography.
-
Work-up: Once the reaction is complete (i.e., no more water is collected), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude n-butyl acetate.
-
Purification and Analysis: Purify the crude product by distillation if necessary. Analyze the purity and determine the yield of the final product using gas chromatography.
Caption: A generalized workflow for the acid-catalyzed esterification of acetic acid and n-butanol.
Predicted Catalytic Performance
Based on the theoretical considerations of acidity and steric hindrance, we can predict the relative performance of the butanesulfonic acid isomers in this esterification reaction.
| Catalyst | Predicted Activity | Predicted Selectivity | Rationale |
| 1-Butanesulfonic Acid | High | High | High acidity and low steric hindrance allow for efficient catalysis. |
| This compound | Moderate to High | High | Slightly lower acidity and moderate steric hindrance may lead to a slightly lower reaction rate compared to 1-butanesulfonic acid. |
| Isobutanesulfonic Acid | High | High | High acidity and moderate steric hindrance are expected to result in good catalytic performance. |
| tert-Butanesulfonic Acid | Low to Moderate | High | The significantly lower acidity and high steric hindrance are likely to result in a much slower reaction rate. |
It is important to note that for small substrates like acetic acid and n-butanol, the impact of steric hindrance may be less pronounced than with bulkier reactants. However, the trend of decreasing activity with increasing steric bulk and decreasing acidity is expected to hold true.
Conclusion and Catalyst Selection Guide
The choice of a butanesulfonic acid isomer as a catalyst should be a deliberate decision based on the specific requirements of the reaction.
-
For reactions involving small, unhindered substrates where high activity is paramount, 1-butanesulfonic acid is likely the optimal choice due to its combination of high acidity and low steric bulk.
-
Isobutanesulfonic acid presents a viable alternative , offering similar acidity with slightly more steric hindrance.
-
This compound may be a suitable catalyst in many applications , although its activity might be slightly lower than the primary isomers.
-
tert-Butanesulfonic acid, with its high steric hindrance and lower acidity, would be the catalyst of choice only in specific scenarios , perhaps where selectivity towards a smaller substrate in a competitive reaction is desired, or where a milder, less active catalyst is required to prevent side reactions.
This guide provides a framework for understanding the catalytic properties of butanesulfonic acid isomers. It is crucial to underscore that these are predictions based on established chemical principles. Experimental validation is indispensable for confirming these trends and for the ultimate optimization of any catalytic process.
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RSC Publishing. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. Retrieved from [Link]
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Benchmarking 2-butanesulfonic acid against other organocatalysts
An In-Depth Comparative Guide to 2-Butanesulfonic Acid and Other Organocatalysts for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of an acid catalyst is a pivotal decision that can define the efficiency, selectivity, and overall success of a synthetic route. While traditional mineral acids have long been used, organocatalysts offer significant advantages, including solubility in organic media, reduced corrosiveness, and tunable properties.[1] Sulfonic acids, a class of strong organic acids, are particularly prominent in this domain.[2][3]
This guide provides a comprehensive benchmark analysis of this compound, a simple aliphatic sulfonic acid, against a curated selection of widely-used organocatalysts: p-toluenesulfonic acid (TsOH), (1S)-(+)-10-camphorsulfonic acid (CSA), dodecylbenzenesulfonic acid (DBSA), and trifluoromethanesulfonic acid (TfOH). We will evaluate their performance in the context of a classic and fundamental organic transformation: the Fischer esterification.
The Organocatalyst Candidates: A Structural Overview
The efficacy of a sulfonic acid catalyst is dictated by its unique molecular structure, which influences its acidity (pKa), steric profile, and solubility.
-
This compound: A straightforward, linear alkylsulfonic acid.[4][5] Its simple structure provides a baseline for understanding the catalytic activity of a strong, sterically unencumbered aliphatic Brønsted acid.
-
p-Toluenesulfonic Acid (TsOH): An aromatic sulfonic acid, it is one of the most common and cost-effective organocatalysts.[6] It is a solid, making it easy to handle, and its acidity is comparable to sulfuric acid.[6]
-
Camphorsulfonic Acid (CSA): A chiral, bicyclic sulfonic acid derived from camphor.[7][8] Its bulky structure can be advantageous for stereoselective transformations, and it is often used as a resolving agent for chiral amines.[7]
-
Dodecylbenzenesulfonic Acid (DBSA): This catalyst possesses a long, hydrophobic alkyl chain and a hydrophilic sulfonic acid head, giving it surfactant properties. This amphiphilicity makes DBSA exceptionally effective in biphasic systems or for reactions involving non-polar substrates in polar media.[9][10]
-
Trifluoromethanesulfonic Acid (TfOH): As a superacid, TfOH represents the pinnacle of Brønsted acidity in this lineup. Its extreme protonating power is due to the intense electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting conjugate base.[11] It is often used to catalyze reactions that are sluggish or impossible with weaker acids.[12]
Benchmark Reaction: Fischer Esterification of Benzoic Acid with n-Butanol
To objectively compare the catalytic performance of these acids, we selected the Fischer esterification of benzoic acid with n-butanol to form butyl benzoate. This reaction is a cornerstone of organic synthesis and is highly dependent on acid catalysis to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by the alcohol. The removal of water is crucial to drive the equilibrium towards the product.
General Experimental Workflow
The following diagram outlines the standardized workflow employed for evaluating each catalyst.
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A Comparative Guide to 2-Butanesulfonic Acid and Traditional Industrial Acids: An Economic and Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry and pharmaceutical development, the choice of an acid catalyst is a critical decision that influences not only the efficiency and yield of a reaction but also its economic viability and environmental footprint. For decades, traditional mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), alongside organic acids like p-toluenesulfonic acid (p-TSA), have been the workhorses of acid catalysis. However, the emergence of alternative catalysts, such as 2-butanesulfonic acid, prompts a necessary re-evaluation of these established norms. This guide offers an in-depth technical comparison of this compound with its traditional counterparts, focusing on the economic and environmental factors that are paramount to modern chemical synthesis and drug development.
Introduction to the Contenders: A Physicochemical Overview
Traditional acids are well-characterized entities. Sulfuric acid is a strong, dense, and corrosive mineral acid with a high boiling point, making it suitable for a wide range of applications, from fertilizer production to chemical synthesis.[1] Hydrochloric acid, another strong mineral acid, is typically used as an aqueous solution and is highly effective in applications like metal pickling and pH control. p-Toluenesulfonic acid is a strong organic acid that is solid at room temperature, offering handling advantages over its liquid mineral acid counterparts.[2]
This compound (sec-butanesulfonic acid) is a short-chain alkanesulfonic acid. While less common in large-scale industrial applications compared to the traditional acids, it presents an interesting profile. Its structure, featuring a butyl group, imparts a degree of organic character, potentially influencing its solubility and interaction with organic substrates.
Table 1: Physicochemical Properties of Selected Acids
| Property | This compound | Sulfuric Acid | Hydrochloric Acid (37% aq.) | p-Toluenesulfonic Acid |
| CAS Number | 16794-12-0[3] | 7664-93-9 | 7647-01-0 | 104-15-4 |
| Molecular Formula | C₄H₁₀O₃S[3] | H₂SO₄ | HCl | C₇H₈O₃S |
| Molecular Weight ( g/mol ) | 138.19[3] | 98.08 | 36.46 | 172.20 |
| Physical State | Liquid (presumed) | Oily liquid | Fuming liquid | White solid |
| pKa | Strong acid (exact value not readily available) | ~ -3 | ~ -6.3 | ~ -2.8 |
Economic Analysis: A Tale of Production Costs and Market Availability
The economic feasibility of an acid catalyst is a primary consideration for its adoption in any chemical process. Traditional acids benefit from well-established, large-scale production methods, which generally translates to lower costs.
Production of Traditional Acids
The production of sulfuric acid is a mature and highly optimized process, most commonly the Contact Process, which involves the catalytic oxidation of sulfur dioxide.[1] Hydrochloric acid is often produced as a byproduct of other chemical processes or through the direct reaction of hydrogen and chlorine. The cost of these acids is heavily influenced by the price of raw materials, such as sulfur and energy.
Synthesis and Cost of this compound
The synthesis of this compound is not as widely industrialized as that of traditional acids. A potential synthetic route involves the sulfonation of 2-butanol. One plausible method, inferred from related syntheses, is the reaction of 2-butanol with a sulfonating agent like sulfuryl chloride, followed by hydrolysis of the resulting sulfonyl chloride.[4]
Caption: Plausible synthesis route for this compound.
The cost of this compound is significantly higher than that of traditional acids, primarily due to its smaller scale of production and more complex synthesis. For instance, the price for small quantities can be in the range of several hundred dollars per gram, making it currently uncompetitive for large-scale applications where cost is a primary driver.[5] However, for high-value applications in pharmaceuticals or fine chemicals, where catalyst performance and selectivity are paramount, the higher cost may be justifiable.
Table 2: Indicative Cost Comparison
| Acid | Production Scale | Indicative Price (per kg) |
| This compound | Laboratory/Small Scale | High (estimated >$1000/kg for small quantities)[5] |
| Sulfuric Acid | Large Industrial | Low (~$0.10 - $0.30) |
| Hydrochloric Acid | Large Industrial | Low (~$0.20 - $0.50) |
| p-Toluenesulfonic Acid | Industrial | Moderate (~$5 - $15) |
Note: Prices are estimates and can vary significantly based on purity, quantity, and supplier.
Environmental Impact: A Life Cycle Perspective
The environmental profile of a chemical is a critical aspect of modern process development, encompassing its production, use, and disposal.
Environmental Profile of Traditional Acids
The production of traditional acids has well-documented environmental impacts. The manufacturing of sulfuric acid, for example, can lead to emissions of sulfur dioxide (SO₂), a precursor to acid rain.[6] However, modern production plants employ advanced technologies to mitigate these emissions. The corrosive nature of both sulfuric and hydrochloric acid also poses handling and disposal challenges. Spills can lead to significant environmental damage, including soil and water acidification.
Life Cycle Assessments (LCAs) have been conducted for sulfuric acid production, providing a framework to quantify its environmental burdens from cradle to gate.[3][6] These assessments help identify hotspots in the production process and opportunities for environmental improvement.
Environmental Considerations for this compound
The environmental profile of this compound is less well-documented than that of traditional acids. However, as a short-chain alkanesulfonic acid, some inferences can be drawn from related compounds.
Biodegradation: Short-chain alkanes are generally more susceptible to biodegradation than their long-chain or branched counterparts.[7] The degradation of alkanesulfonates is known to occur in the environment, although the presence of the sulfonate group can influence the rate and pathway of degradation.[8][9] The complete mineralization of related surfactants like linear alkylbenzene sulfonates (LAS) has been observed, suggesting that this compound is likely to be biodegradable.[10][11]
Ecotoxicity: The ecotoxicity of short-chain sulfonic acids is an area of active research. Studies on short-chain perfluorinated sulfonic acids have shown that toxicity can vary with chain length.[1][12] Data on the ecotoxicity of this compound specifically is limited, but it is a crucial parameter to establish for a comprehensive environmental risk assessment.
Caption: Conceptual environmental lifecycle of this compound.
Performance in Catalysis: The Quest for Experimental Data
A direct, data-driven comparison of the catalytic performance of this compound against traditional acids is challenging due to a scarcity of published research. However, we can outline a proposed experimental protocol to generate such valuable comparative data. The esterification of a carboxylic acid with an alcohol is a classic acid-catalyzed reaction and serves as an excellent model system.
Proposed Experimental Protocol: Catalytic Esterification
Objective: To compare the catalytic efficiency of this compound, sulfuric acid, and p-toluenesulfonic acid in the esterification of acetic acid with ethanol.
Materials:
-
Acetic acid (glacial)
-
Ethanol (anhydrous)
-
This compound
-
Sulfuric acid (98%)
-
p-Toluenesulfonic acid monohydrate
-
Internal standard (e.g., dodecane)
-
Solvent (e.g., toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Experimental Setup:
-
Set up a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers.
-
In each flask, combine acetic acid (1.0 eq), ethanol (1.2 eq), and the internal standard in the solvent.
-
To each flask, add a specific molar equivalent of the acid catalyst (e.g., 1 mol%).
-
Heat the reaction mixtures to a constant temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots by adding a saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze by gas chromatography (GC) to determine the conversion of acetic acid and the yield of ethyl acetate.
Caption: Proposed experimental workflow for comparing acid catalysts.
Expected Outcomes: This experiment would provide quantitative data on reaction rates and equilibrium conversions for each catalyst, allowing for a direct comparison of their catalytic efficacy under identical conditions.
Conclusion: A Niche Potential for this compound
Based on the available information, a clear picture emerges. Traditional acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid remain the dominant choice for a vast range of applications due to their low cost, ready availability, and well-understood properties. Their environmental impacts, while significant, are increasingly managed through technological advancements and stringent regulations.
This compound, at its current stage of development and commercialization, is not a direct competitor to traditional acids in bulk chemical applications. Its high cost is a significant barrier to widespread adoption. However, its potential lies in niche applications where its unique properties, such as its organic character and potential for higher selectivity in certain reactions, could offer significant advantages. For researchers and professionals in drug development and fine chemical synthesis, where the value of the final product can far outweigh the cost of the catalyst, this compound may warrant consideration.
Further research is critically needed to fully elucidate the catalytic performance, environmental profile, and potential for cost-effective synthesis of this compound. The generation of direct comparative data through standardized experimental protocols will be essential to unlock its potential as a valuable tool in the modern chemist's arsenal.
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A Senior Application Scientist's Guide to Evaluating the Efficacy of 2-Butanesulfonic Acid in Diverse Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, the selection of an appropriate solvent system is as critical as the choice of the catalyst itself. The solvent does not merely act as a passive medium but actively influences reaction kinetics, catalyst stability, and overall process efficiency. This guide provides an in-depth framework for evaluating the efficacy of 2-butanesulfonic acid, a potent yet under-characterized organocatalyst, across a spectrum of solvent environments. Drawing upon established principles of physical organic chemistry, we will explore the causality behind solvent effects and present a robust, self-validating experimental protocol for systematic evaluation.
The Catalyst-Solvent Interplay: A Mechanistic Overview
This compound, like other sulfonic acids, functions as a Brønsted acid, donating a proton to facilitate a wide array of organic transformations, including esterifications, alkylations, and dehydrations.[1][2] Its catalytic activity is intrinsically linked to the degree of its dissociation into a solvated proton (the active catalytic species) and the corresponding sulfonate anion. The solvent system dictates the dynamics of this crucial equilibrium.
Key solvent properties that govern the efficacy of this compound include:
-
Polarity and Dielectric Constant: High-polarity solvents with high dielectric constants are adept at stabilizing charged species. They effectively solvate the resulting proton and sulfonate anion, shifting the equilibrium towards dissociation and thereby increasing the concentration of the active catalytic species. In contrast, non-polar solvents favor the undissociated, neutral acid form, which can significantly diminish catalytic rates.[3]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding with the sulfonate group, further stabilizing the dissociated state. However, they can also compete with the substrate for interaction with the catalytic proton, potentially inhibiting the reaction. Aprotic solvents (e.g., acetonitrile, toluene) do not have this dual nature, and their effects are primarily governed by their polarity.
-
Coordinating Ability: Solvents with high donor numbers (e.g., dimethylformamide) can strongly coordinate with the proton, potentially reducing its availability to the substrate. This effect can sometimes override the benefits of high polarity.
Understanding these fundamental interactions is paramount for rationally selecting a solvent system and interpreting experimental outcomes. The goal is to find a solvent that maximizes the dissociation of this compound while minimizing inhibitory side-interactions.
A Systematic Protocol for Comparative Efficacy Testing
To objectively compare the performance of this compound in different solvents, a standardized and rigorous experimental protocol is essential. The following workflow is designed to be a self-validating system, incorporating controls and precise analytical techniques to ensure data integrity.
Caption: Experimental workflow for evaluating catalyst efficacy.
This protocol uses the esterification of acetic acid with 1-butanol as a model reaction.
-
Solvent and Reagent Preparation:
-
Rationale: Impurities, especially water, can act as inhibitors or competing reactants, skewing results.[4]
-
Action: Procure high-purity, anhydrous grades of the chosen solvents (e.g., Toluene, Acetonitrile, 2-Propanol). Dry them further over molecular sieves if necessary. Use reagents of ≥99% purity.
-
-
Reaction Setup:
-
Rationale: Strict control over reaction parameters is crucial for a valid comparison.
-
Action: In separate, identical, oven-dried reaction vessels equipped with magnetic stirrers and reflux condensers, add the chosen solvent (10 mL). Add 1-butanol (10 mmol), acetic acid (12 mmol, slight excess), and an internal standard (e.g., dodecane, 1 mmol for GC analysis). Equilibrate the mixtures to the desired reaction temperature (e.g., 80 °C).
-
-
Initiation and Monitoring:
-
Rationale: A precise starting point and consistent sampling are key to reliable kinetic data.
-
Action: Prepare a stock solution of this compound in each respective solvent. To initiate the reaction, add a specific volume of the catalyst stock solution to each vessel to achieve the desired catalyst loading (e.g., 1 mol%). Start a timer immediately. At predetermined intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
-
Sample Quenching and Analysis:
-
Rationale: The reaction in the aliquot must be stopped instantly to accurately reflect the reaction progress at the time of sampling.
-
Action: Immediately quench each aliquot in a vial containing a neutralizing agent (e.g., a dilute solution of sodium bicarbonate in a suitable solvent) and a diluent (e.g., ethyl acetate). Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product (butyl acetate) relative to the internal standard.
-
-
Data Analysis:
-
Rationale: Quantitative metrics allow for objective comparison.
-
Action: Calculate the percent conversion of the limiting reactant (1-butanol) at each time point. Plot conversion versus time for each solvent system. The initial slope of this curve can be used to determine the initial reaction rate. Calculate the Turnover Frequency (TOF), a measure of catalyst efficiency, using the formula: TOF = (moles of product) / [(moles of catalyst) * (time)].
-
Illustrative Data and Interpretation
The following table presents hypothetical, yet realistic, data from the esterification experiment described above. This data illustrates the profound impact of the solvent system on the efficacy of this compound.
| Solvent System | Solvent Type | Dielectric Constant (ε at 25°C) | Reaction Conversion after 2h (%) | Initial TOF (h⁻¹) |
| Toluene | Non-polar Aprotic | 2.4 | 18 | 15 |
| Acetonitrile | Polar Aprotic | 37.5 | 85 | 110 |
| 2-Propanol | Polar Protic | 20.2 | 62 | 75 |
Analysis of Results:
-
Acetonitrile demonstrates the highest efficacy. Its high polarity and dielectric constant effectively stabilize the dissociated proton and sulfonate anion, leading to a higher concentration of active catalytic sites and a significantly faster reaction rate.
-
Toluene , a non-polar solvent, shows poor performance. In this environment, this compound exists predominantly as an undissociated, less active species.
-
2-Propanol , a polar protic solvent, yields intermediate results. While its polarity promotes acid dissociation, the solvent molecules can also compete with the substrate for the catalyst's active sites through hydrogen bonding, slightly tempering its overall efficacy compared to acetonitrile.[3]
This type of comparative analysis, grounded in reliable experimental data, enables researchers to make informed decisions for process optimization.
Caption: Influence of solvent polarity on acid dissociation.
Conclusion and Future Directions
The choice of solvent is a critical parameter that can dramatically alter the catalytic efficacy of this compound. This guide has demonstrated that polar aprotic solvents, such as acetonitrile, are often superior choices for promoting reactions catalyzed by sulfonic acids due to their ability to foster catalyst dissociation without direct inhibition.
Professionals in drug development and chemical synthesis are encouraged to adopt a systematic evaluation approach, as outlined here. By correlating empirical kinetic data with fundamental solvent properties, one can rationally design reaction systems that are not only efficient but also robust and reproducible. Further studies could explore binary solvent mixtures or more novel "green" solvents to further refine reaction conditions and enhance the sustainability of processes utilizing this compound.[5]
References
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- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Sulfonylation. Benchchem.
- RSC Publishing. (n.d.). Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions. RSC Publishing.
- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Royal Society of Chemistry.
- NIH. (n.d.). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. National Center for Biotechnology Information.
- NIH. (2017). Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships. National Center for Biotechnology Information.
- University of Hertfordshire. (n.d.). This compound. AERU.
- CymitQuimica. (n.d.). CAS 1121-03-5: 2,4-Butanesultone. CymitQuimica.
- LookChem. (n.d.). Cas 2386-47-2,1-Butanesulfonic acid. LookChem.
- CymitQuimica. (n.d.). CAS 2386-47-2: Butanesulfonic Acid. CymitQuimica.
- The Royal Society of Chemistry. (2024). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Advances.
- PMC. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. National Center for Biotechnology Information.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
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A Comparative Guide to Catalyst Selection for Reproducible Alkene Synthesis: The Dehydration of 2-Butanol
For researchers and professionals in drug development and fine chemical synthesis, the reproducibility of a chemical transformation is paramount. The choice of catalyst not only dictates the reaction's efficiency and selectivity but also its consistency from batch to batch. This guide provides an in-depth technical comparison of 2-butanesulfonic acid and other common acid catalysts in the dehydration of 2-butanol, a classic model for studying the factors that govern reproducibility in E1 elimination reactions.
The Critical Role of the Catalyst in Directing Reaction Outcomes
The acid-catalyzed dehydration of a secondary alcohol like 2-butanol proceeds via an E1 mechanism.[1] This pathway involves the formation of a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a mixture of alkene isomers.[2] According to Zaitsev's rule, the most substituted, and therefore most stable, alkene is typically the major product.[1][3] In the case of 2-butanol, this leads to a mixture of 1-butene, cis-2-butene, and trans-2-butene, with the trans-2-butene isomer being the most thermodynamically favored.[2]
However, the theoretical product distribution is often perturbed by the choice of acid catalyst. Factors such as the catalyst's acidity, the nucleophilicity of its conjugate base, its physical properties, and its propensity to induce side reactions can all affect the final product ratio and, critically, the run-to-run reproducibility of the experiment. This guide will compare the performance of this compound with two commonly used alternatives: sulfuric acid and p-toluenesulfonic acid (p-TsOH).
Visualizing the Core Process: Mechanism and Workflow
To understand the comparison, we must first visualize the fundamental reaction pathway and a typical experimental setup for handling the gaseous products.
Caption: Generalized E1 mechanism for the acid-catalyzed dehydration of 2-butanol.
Caption: Experimental workflow for the dehydration of 2-butanol and collection of gaseous products.
Comparative Experimental Protocols
The following protocols are designed for a microscale synthesis to allow for a direct comparison of the catalysts. The gaseous nature of the products necessitates a gas collection apparatus for isolation and subsequent analysis by gas chromatography.[1][4]
Protocol 1: Sulfuric Acid (H₂SO₄) Catalysis
This is the traditional and most widely cited method. However, its strong oxidizing nature at high temperatures can lead to side reactions and reduced reproducibility.[5]
Materials:
-
2-Butanol: 100 µL
-
Concentrated Sulfuric Acid (98%): 50 µL
-
Boiling chip
Procedure:
-
Assemble a gas collection apparatus as shown in the workflow diagram.[1]
-
To a clean, dry 1.0 mL conical vial, add a boiling chip, followed by 100 µL of 2-butanol.
-
Carefully add 50 µL of concentrated sulfuric acid to the conical vial. The solution may turn yellow or brown upon addition.[6]
-
Immediately connect the vial to the gas delivery tube of the pre-assembled collection apparatus.
-
Heat the reaction mixture in a sand bath to approximately 140 °C. Bubbling should be observed as the butene gases evolve.[1]
-
Collect 3-4 mL of the gaseous products by water displacement.
-
Discontinue heating and allow the apparatus to cool.
-
Withdraw a sample of the collected gas using a gas-tight syringe for GC analysis.[1]
Protocol 2: this compound (2-BSA) Catalysis (Representative Protocol)
Disclaimer: As specific literature for this exact reaction is not prevalent, this protocol is constructed based on the general use of alkylsulfonic acids as non-oxidizing Brønsted acid catalysts. Molar equivalents are kept consistent for comparison.
Materials:
-
2-Butanol: 100 µL
-
This compound: ~120 mg (to approximate the molar quantity of H⁺ in the H₂SO₄ protocol)
-
Boiling chip
Procedure:
-
Assemble the gas collection apparatus as described previously.
-
To a clean, dry 1.0 mL conical vial, add a boiling chip, 100 µL of 2-butanol, and approximately 120 mg of this compound.
-
Connect the vial to the gas delivery tube.
-
Heat the reaction mixture in a sand bath to approximately 140-150 °C. The reaction is expected to be cleaner with less charring than with sulfuric acid.
-
Collect 3-4 mL of the gaseous products by water displacement.
-
Discontinue heating and allow the apparatus to cool.
-
Withdraw a sample of the collected gas using a gas-tight syringe for GC analysis.
Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Catalysis
p-TsOH is a solid, non-oxidizing acid, making it easier to handle than concentrated sulfuric acid and often leading to cleaner reactions.[7] Its bulky conjugate base is less likely to participate in side reactions.
Materials:
-
2-Butanol: 100 µL
-
p-Toluenesulfonic acid monohydrate: ~165 mg (to approximate the molar quantity of H⁺)
-
Boiling chip
Procedure:
-
Assemble the gas collection apparatus.
-
To a clean, dry 1.0 mL conical vial, add a boiling chip, 100 µL of 2-butanol, and approximately 165 mg of p-toluenesulfonic acid monohydrate.
-
Connect the vial to the gas delivery tube.
-
Heat the reaction mixture in a sand bath to approximately 140-150 °C.
-
Collect 3-4 mL of the gaseous products by water displacement.
-
Discontinue heating and allow the apparatus to cool.
-
Withdraw a sample of the collected gas using a gas-tight syringe for GC analysis.
Data Presentation and Performance Comparison
The reproducibility of this reaction is determined by the consistency of the product isomer ratio between runs. The following table summarizes the expected outcomes and key factors influencing reproducibility for each catalyst.
| Parameter | Sulfuric Acid (H₂SO₄) | This compound (2-BSA) | p-Toluenesulfonic Acid (p-TsOH) |
| Catalyst Type | Strong mineral acid, liquid | Strong alkylsulfonic acid, liquid/solid | Strong arylsulfonic acid, solid |
| Handling | Highly corrosive and oxidizing | Corrosive, non-oxidizing | Corrosive, non-oxidizing, easier to weigh |
| Reaction Temp. | ~140 °C[1] | ~140-150 °C (estimated) | ~140-150 °C (estimated) |
| Side Reactions | Oxidation, charring, polymerization[5] | Minimal; potential for ether formation | Minimal; potential for ether formation |
| Expected Major Product | trans-2-Butene[1] | trans-2-Butene | trans-2-Butene |
| Expected Product Ratio | Highly variable due to side reactions | More selective for Zaitsev products | More selective for Zaitsev products |
| Reproducibility | Lower: Prone to variations in heating rate, leading to inconsistent levels of oxidation and polymerization. The product ratio can be difficult to control. | Higher: Cleaner reaction profile with fewer side products. The primary source of variation is precise temperature control. | Highest: As a solid, it is easy to dispense accurately. Its bulky nature and non-oxidizing properties lead to very clean reactions, enhancing run-to-run consistency. |
Discussion: Causality, Expertise, and Trustworthiness
Sulfuric Acid: The primary challenge with concentrated sulfuric acid is its dual role as a catalyst and a potent oxidizing agent, especially when heated.[5] Minor fluctuations in temperature can significantly alter the rate of side reactions, such as the oxidation of the alcohol to ketones or carboxylic acids, and polymerization of the newly formed alkenes. This leads to the formation of a black tarry residue and the evolution of SO₂ gas, contaminating the product stream. These competing pathways make it difficult to achieve a reproducible ratio of butene isomers.
This compound: As a strong Brønsted acid without significant oxidizing properties, this compound offers a much cleaner catalytic system. The primary variables affecting the outcome are temperature and catalyst concentration. By eliminating the oxidative side reactions, the product distribution is governed more reliably by the thermodynamics of the E1 elimination pathway. The linear alkyl chain of the butanesulfonate conjugate base is relatively non-bulky and a poor nucleophile, minimizing competing Sₙ2 reactions or complex steric influences on the deprotonation step. This leads to a more predictable and reproducible outcome that should closely follow Zaitsev's rule.
p-Toluenesulfonic Acid: p-TsOH represents a further refinement. It is a solid, which allows for more accurate and reproducible measurement of the catalyst amount compared to viscous sulfuric acid.[7] More importantly, its conjugate base, the tosylate anion, is sterically bulky. This steric hindrance makes it an even poorer nucleophile than the butanesulfonate anion, further suppressing any potential substitution side reactions.[7] The bulky nature of the anion may also influence the transition state of the deprotonation step, potentially leading to slight variations in the isomer ratio compared to 2-BSA, but this effect is generally minor. The key advantage is the clean, predictable nature of the catalysis, which is highly conducive to reproducible results.
Conclusion and Recommendation
For researchers prioritizing reproducibility and purity in alkene synthesis via alcohol dehydration, moving away from traditional sulfuric acid is highly recommended. Both this compound and p-toluenesulfonic acid offer significant advantages by providing strong acidity without the complications of oxidative side reactions.
-
This compound is an excellent, cleaner alternative to sulfuric acid, promoting reliable adherence to thermodynamic product distributions.
-
p-Toluenesulfonic acid often provides the highest degree of reproducibility due to its solid nature, which facilitates precise measurement, and the steric bulk of its conjugate base, which ensures a clean elimination pathway.
The choice between these sulfonic acids may depend on factors like cost and availability, but both represent a scientifically superior approach for achieving consistent and trustworthy results in the synthesis of fine chemicals and pharmaceutical intermediates.
References
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Dehydration of more complicated alcohols. Retrieved from [Link]
-
Save My Exams. (2025, May 26). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
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Chemguide. (n.d.). The Dehydration of Alcohols. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 2). Dehydration of Alcohols | Synthesis of Alkenes [Video]. YouTube. Retrieved from [Link]
-
EduBirdie. (n.d.). Dehydration of 2-butanol Lab Report. Augusta University. Retrieved from [Link]
-
RSC Publishing. (2018, January 15). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Retrieved from [Link]
-
Brainscape. (n.d.). Experiment 9: Dehydration of 2-Butanol via Gas Collection & Gas Chromatography Analysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
-
IPL.org. (n.d.). Dehydration Of 2-Butanol Lab Report. Retrieved from [Link]
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MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]
-
YouTube. (2021, January 24). Zaitsev's rule for alcohol dehydration. Retrieved from [Link]
-
Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. Retrieved from [Link]
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PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Butanesulfonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents like 2-butanesulfonic acid is a critical, non-negotiable aspect of this responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
PART 1: CORE DIRECTIVE: A Risk-Based Approach to Disposal
The disposal of this compound is not a one-size-fits-all protocol. It necessitates a risk-based assessment of the waste stream, considering its concentration, volume, and any contaminants. This guide is structured to navigate this decision-making process, from initial handling to final disposal, ensuring a self-validating system of safety and compliance.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Pillars of Safe Disposal
Our methodology is grounded in three core pillars: Expertise, Trustworthiness, and Authoritative Grounding. Every step is explained not just as a directive, but with a clear rationale rooted in the chemical properties of this compound and established safety protocols.
Hazard Assessment: Understanding the Risks
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] The Global Harmonized System (GHS) classifies it as a substance that may also cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[5][6] | To protect against accidental splashes which can cause severe eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][7] | To prevent skin contact, as sulfonic acids can cause skin irritation and burns.[6][8] |
| Body Protection | A laboratory coat.[3] | To shield skin and clothing from contamination. |
| Footwear | Closed-toe shoes.[4] | To protect feet from spills. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound waste, from segregation to final hand-off to your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation: The Foundation of Compliance
Proper segregation is the most critical step in hazardous waste management.
-
Dedicated Waste Container: All waste contaminated with this compound (liquid and solid) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Chemical Incompatibility: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Sulfonic acids are incompatible with strong bases, amines, and reducing agents.[9] A violent reaction may occur if it comes into contact with water in a sealed container.[9]
2. Waste Container Management: Ensuring Safe Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").[3]
-
Container Integrity: Use a compatible, leak-proof container. High-density polyethylene (HDPE) is generally a suitable choice.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[5][7]
3. Neutralization of Dilute Aqueous Solutions (if permissible by your EHS)
For small quantities of dilute aqueous solutions of this compound, neutralization may be an option before collection. Always consult with your institution's EHS department before proceeding with any neutralization protocol.
-
Procedure:
-
Work in a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to the acidic solution while stirring.[10] Do not use strong bases like sodium hydroxide, as this can generate significant heat.[9]
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Once neutralized, the solution should be transferred to the designated hazardous waste container. Do not dispose of the neutralized solution down the drain unless explicitly approved by your EHS department. [3]
-
4. Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[9]
-
Containment: For liquid spills, surround the spill with an inert, non-combustible absorbent material like sand, vermiculite, or earth.[3][11]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[3]
-
Decontamination: Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[3]
5. Final Disposal Arrangements
-
EHS Coordination: Once the waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department.[3] They are responsible for the ultimate disposal in compliance with federal and state regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]
PART 3: VISUALIZATION & FORMATTING
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- New India Detergents Ltd. (n.d.). LAB SULPHONIC ACID.
- (2018-06-17). SULPHONIC ACID, 90%.
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- Axonator. (2024-04-29). EPA Hazardous Waste Management.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Capital Resin Corporation. (2022-09-13). Strategies for the Safe Handling of Sulfonic Acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- New Jersey Department of Health. (n.d.). Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY.
- National Center for Biotechnology Information. (2025-09-15). This compound. PubChem.
- New Jersey Department of Health. (2009-08). Sulfamic Acid - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. (2025-05-30).
- U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA)
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- BenchChem. (2025). Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide.
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- U.S. Environmental Protection Agency. (n.d.). NIOSH Method 7903: Acids, Inorganic.
- Angene Chemical. (2024-11-01).
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- Aldrich. (2024-09-30).
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- Spectrum Chemical. (2026-01-02).
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- U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS.
- Greenflow. (2024-10-01). How to Dispose of Acid Safely: A Step-by-Step Guide.
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- CED Engineering. (n.d.). A Guide to Working with Corrosive Substances.
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- Walchem. (2024-04-19).
- (n.d.).
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A Researcher's Guide to the Safe Handling of 2-Butanesulfonic Acid
An In-Depth Protocol for Personal Protective Equipment, Emergency Procedures, and Disposal
As Senior Application Scientist, this guide is designed to provide you, our esteemed colleagues in research and drug development, with a comprehensive and actionable safety protocol for handling 2-butanesulfonic acid. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a culture of deep, informed safety in the laboratory. Our commitment is to your safety and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 16794-12-0) is a corrosive substance that poses significant risks if not handled with the appropriate precautions.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that "causes severe skin burns and eye damage" and "may cause respiratory irritation."[2] The primary hazards are associated with its corrosive nature, which can cause immediate and severe damage to tissues upon contact.[3][4] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H10O3S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | No data available, presumed to be a liquid. | |
| Hazards | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Specific target organ toxicity — single exposure (respiratory tract irritation) | [2] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your first and most critical line of defense. The following is a step-by-step guide to selecting and using the appropriate PPE when handling this compound.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. All work with this compound should be conducted within a properly functioning chemical fume hood.[5] The fume hood serves two primary purposes: it captures and vents harmful vapors, protecting you from respiratory exposure, and the sash acts as a physical barrier against splashes.[5]
Personal Protective Equipment (PPE) Selection and Use
The following table outlines the minimum required PPE for handling this compound. It is crucial to inspect all PPE for damage or degradation before each use.[6]
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient.[3] Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face.[4][7] |
| Hand Protection | Chemical-Resistant Gloves | Given the corrosive nature of sulfonic acids, gloves made of nitrile or natural rubber are recommended for prolonged contact.[8][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times. It is good practice to double-glove. |
| Body Protection | Chemical-Resistant Apron or Lab Coat | A chemical-resistant apron worn over a flame-resistant lab coat provides an essential barrier to protect your body and clothing from splashes.[10] For larger quantities or higher-risk procedures, a full acid-resistant suit may be necessary.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with acid gas cartridges is required.[8] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet. Leather or other porous materials are not suitable as they can absorb and hold corrosive chemicals. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation is Paramount : Before handling this compound, ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit specifically for acids readily available.[4]
-
Working Alone is Not an Option : Never handle highly corrosive chemicals when working alone.[5]
-
Careful Transfers : When transferring the acid, do so slowly and carefully to avoid splashes.[5] Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[6][7]
-
Immediate Cleanup : Clean up any drips or small spills immediately. Residue left on benchtops or containers can cause severe burns upon accidental contact.[6]
-
Proper Storage : Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[6] Storage containers should be clearly labeled and have secondary containment.[6]
Emergency Response: Acting Swiftly and Effectively
In the event of an exposure or spill, immediate and correct action is crucial.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one to two glasses of water to dilute the acid. Seek immediate medical attention.[6] |
Spill Response Plan
For a minor spill (a small amount that you are trained and equipped to handle):
-
Alert colleagues and secure the area.
-
Don the appropriate PPE , including respiratory protection.
-
Contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[12]
-
Neutralize the acid by slowly applying a neutralizing agent such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[13][14]
-
Collect the neutralized material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a mild detergent and water.
-
Report the incident to your laboratory supervisor or safety officer.
For a major spill, evacuate the area immediately and call emergency services.[15]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste , including contaminated PPE and cleanup materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for the disposal of corrosive chemical waste.[7]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your vital research.
References
- Handling Procedures for Corrosive Materials. (n.d.).
- Safety Precautions for Corrosive Substances. (2022, August 25).
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This compound | C4H10O3S | CID 3014952 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
- Occupational Safety Resources on Sulfuric Acid. (2019, December 17). NC Epidemiology.
- Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.
- Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation.
- SULPHONIC ACID, 90%. (2018, June 17).
- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2023, May 2). rci labscan limited.
- Aldrich - 562629 - SAFETY DATA SHEET. (2024, September 30).
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Butane-2-sulfonic acid monohydrate | C4H12O4S | CID 129780250 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 1-BUTANE SULPHONIC ACID SODIUM SALT ANHYDROUS FOR HPLC. (n.d.). Loba Chemie.
- Safety Data Sheet. (2024, November 1). Angene Chemical.
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This compound - Substance Details - SRS | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- This compound - AERU. (n.d.). University of Hertfordshire.
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- SAFETY DATA SHEET. (2009, April 8). Fisher Scientific.
- Cas 2386-47-2,1-Butanesulfonic acid. (n.d.). LookChem.
- Safety Data Sheet. (2025, August 2). Aaronchem.
- CAS 1121-03-5: 2,4-Butanesultone | CymitQuimica. (n.d.).
- 16794-12-0 | butane-2-sulfonic acid. (n.d.). Moldb.
- CHEMICAL SPILL PROCEDURES. (n.d.).
- Chemical Spill Cleanup Guidelines. (n.d.).
- 1-Butanesulfonic acid (cas 2386-47-2) SDS/MSDS download. (n.d.). Guidechem.
- SAFETY DATA SHEET. (2026, January 2). Spectrum Chemical.
- SPILL CLEANUP QUICK REFERENCE. (n.d.).
- 5.4 Chemical Spill Procedures. (n.d.). Cornell EHS.
- MATERIAL SAFETY DATA SHEET. (n.d.). Giant Chem Solutions.
- CAS 2386-47-2: Butanesulfonic Acid | CymitQuimica. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
